molecular formula C7H11ClO2 B1416565 Methyl 3-chloro-2,2-dimethylbut-3-enoate CAS No. 56663-74-2

Methyl 3-chloro-2,2-dimethylbut-3-enoate

Cat. No.: B1416565
CAS No.: 56663-74-2
M. Wt: 162.61 g/mol
InChI Key: KWTCNDPOBGLZFF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a useful research compound. Its molecular formula is C7H11ClO2 and its molecular weight is 162.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-chloro-2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2/c1-5(8)7(2,3)6(9)10-4/h1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTCNDPOBGLZFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=C)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654079
Record name Methyl 3-chloro-2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56663-74-2
Record name Methyl 3-chloro-2,2-dimethylbut-3-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2,2-dimethylbut-3-enoate, bearing the CAS Number 56663-74-2, is a halogenated unsaturated ester. While specific research on this compound is not extensively documented in publicly available literature, its structural motifs—a vinyl chloride and a methyl ester—suggest its potential as a versatile intermediate in organic synthesis. Vinyl chlorides are a valuable class of organohalides, known for their distinct reactivity and role as building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the compound, including its predicted properties, a plausible synthetic route, expected analytical data, and potential applications, drawing upon established principles of organic chemistry and data from analogous structures.

Compound Profile

Below is a table summarizing the key identifiers and predicted physicochemical properties of this compound.

PropertyValue
CAS Number 56663-74-2
Molecular Formula C₇H₁₁ClO₂
Molecular Weight 162.61 g/mol
IUPAC Name This compound
Canonical SMILES CC(C)(C(=O)OC)C(=C)Cl
Physical State Predicted to be a liquid at room temperature
Boiling Point Estimated to be in the range of 150-180 °C
Solubility Expected to be soluble in common organic solvents

Proposed Synthesis

The conversion of the ketone functionality to a vinyl chloride can be achieved using a variety of reagents, with phosphorus pentachloride (PCl₅) being a classic and effective choice.[1][2][3]

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Synthesis of this compound start Methyl 3,3-dimethyl-4-oxobutanoate reagent + PCl5 start->reagent product This compound reagent->product

A plausible synthetic workflow.

Materials:

  • Methyl 3,3-dimethyl-4-oxobutanoate

  • Phosphorus pentachloride (PCl₅)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 3,3-dimethyl-4-oxobutanoate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of phosphorus pentachloride (1.1 equivalents) in anhydrous dichloromethane via the dropping funnel. Control the addition rate to maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as HCl gas will be evolved.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Reactivity and Potential Applications

The reactivity of this compound is dictated by the vinyl chloride and ester functional groups. Vinyl chlorides are versatile intermediates in a variety of carbon-carbon bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[6] This reactivity allows for the introduction of a wide range of substituents at the chlorinated carbon, making this compound a potentially valuable building block in the synthesis of more complex molecules.

G This compound This compound Cross-Coupling Reactions Cross-Coupling Reactions This compound->Cross-Coupling Reactions Pd-catalysis Substituted Alkenes Substituted Alkenes Cross-Coupling Reactions->Substituted Alkenes Pharmaceutical Scaffolds Pharmaceutical Scaffolds Substituted Alkenes->Pharmaceutical Scaffolds Agrochemicals Agrochemicals Substituted Alkenes->Agrochemicals

Potential synthetic utility.

Given the prevalence of substituted alkenes in bioactive molecules, this compound could serve as a key intermediate in the development of novel therapeutic agents and agrochemicals. The gem-dimethyl group adjacent to the ester functionality can impart steric hindrance, potentially influencing the regioselectivity of subsequent reactions and the conformational properties of the final products.

Predicted Analytical Profile

As no experimental spectroscopic data for this compound is readily available, the following is a prediction based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.3-5.8Singlet1H=CH (cis to Cl)
~5.1-5.5Singlet1H=CH (trans to Cl)
~3.7Singlet3H-OCH₃
~1.3Singlet6H-C(CH₃)₂
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~175C=O (Ester carbonyl)
~140=CCl
~115=CH₂
~52-OCH₃
~45-C(CH₃)₂
~25-C(CH₃)₂
Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 162, with a characteristic M+2 isotope peak at m/z 164 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom. Common fragmentation patterns would likely include the loss of a methoxy group (-OCH₃, m/z 31) and a carbomethoxy group (-COOCH₃, m/z 59).

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not available, the safety precautions should be based on those for similar chlorinated organic compounds and unsaturated esters.

  • General Handling: Use only under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1]

  • Fire Safety: The compound is likely flammable. Keep away from open flames, hot surfaces, and sources of ignition.[1]

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[1]

Conclusion

This compound, while not extensively studied, represents a potentially valuable and versatile building block for organic synthesis. Its synthesis can be plausibly achieved from readily available starting materials using established methodologies for the conversion of ketones to vinyl chlorides. The presence of the reactive vinyl chloride moiety opens up numerous possibilities for further functionalization through cross-coupling reactions, making it an attractive intermediate for the synthesis of complex target molecules in the pharmaceutical and agrochemical industries. The predictive analytical data provided in this guide should aid in its identification and characterization. As with any chemical, appropriate safety precautions should be taken during its handling and use.

References

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PMC, 12766174. [Link]

  • Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene–Pyridine Activation of Ketones. The Journal of Organic Chemistry, 80(17), 8885–8891. [Link]

  • Movassaghi, M., & Hunt, D. K. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Request PDF. [Link]

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. [Link]

  • Abarbri, M., & Thibonnet, J. (2014). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. Request PDF. [Link]

Sources

An In-depth Technical Guide to Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Hindered Vinyl Chloride with Synthetic Potential

Methyl 3-chloro-2,2-dimethylbut-3-enoate (CAS No. 56663-74-2) is a fascinating, albeit sparsely documented, halogenated unsaturated ester. Its structure is characterized by a vinyl chloride moiety directly attached to a quaternary carbon center, which also bears a methyl ester functional group. This unique arrangement of a sterically encumbered α-carbon, a reactive vinyl halide, and an ester group makes it a potentially valuable, multifunctional building block for advanced organic synthesis.

The gem-dimethyl substitution provides significant steric shielding, which dictates the reactivity of both the adjacent ester and the double bond. Furthermore, the vinyl chloride group, while less reactive than its bromide or iodide counterparts, serves as a handle for carbon-carbon bond formation through modern cross-coupling methodologies. This guide aims to provide a comprehensive technical overview of this compound, drawing upon established principles of organic chemistry and data from analogous structures to elucidate its properties, synthesis, and potential reactivity. This document is intended for researchers and professionals in drug development and materials science who are interested in leveraging complex, multifunctional synthons.

Physicochemical and Structural Properties

PropertyValueSource
CAS Number 56663-74-2Vendor Data
Molecular Formula C₇H₁₁ClO₂Calculated
Molecular Weight 162.61 g/mol Calculated
IUPAC Name This compoundIUPAC
Parent Acid 3-Chloro-2,2-dimethylbut-3-enoic acidInferred[1]
Appearance Colorless liquid (Predicted)Inferred
Boiling Point ~180-200 °C (Predicted)Inferred
Density ~1.05-1.15 g/cm³ (Predicted)Inferred

Proposed Synthetic Pathways

A direct, documented synthesis of this compound is not prominently featured in the literature. However, a plausible synthetic route can be devised based on known transformations, likely proceeding through its parent carboxylic acid, 3-chloro-2,2-dimethylbut-3-enoic acid.

A potential three-step synthesis is outlined below:

  • Synthesis of the α,α-Dimethylated Precursor: The synthesis could commence with the creation of the sterically hindered 2,2-dimethyl-3-butenoic acid. This can be achieved through various methods, such as the allylation of the enolate derived from isobutyric acid derivatives.[2][3][4]

  • Chlorination of the Unsaturated Acid: The subsequent introduction of the chlorine atom at the 3-position is the critical step. A possible approach involves an addition-elimination sequence. For instance, the reaction of the unsaturated acid with a chlorine source in the presence of a base could yield the desired vinyl chloride. Alternatively, methods for the halogenation of α,β-unsaturated carbonyl compounds using reagents like OXONE® in conjunction with hydrochloric acid could be adapted.[5]

  • Fischer Esterification: The final step would be the esterification of the sterically hindered 3-chloro-2,2-dimethylbut-3-enoic acid with methanol. Due to the steric hindrance at the α-carbon, this reaction may require forcing conditions, such as refluxing in a large excess of methanol with a strong acid catalyst like sulfuric acid (H₂SO₄) or using alternative esterification methods like the Yamaguchi esterification.[6][7][8]

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Esterification Isobutyric_Derivative Isobutyric Acid Derivative Enolate_Formation Enolate Formation (e.g., LDA) Isobutyric_Derivative->Enolate_Formation Allylation Allylation (Allyl Bromide) Enolate_Formation->Allylation Unsaturated_Acid 2,2-Dimethyl-3-butenoic acid Allylation->Unsaturated_Acid Chlorination Addition-Elimination (e.g., Cl₂, base or OXONE/HCl) Unsaturated_Acid->Chlorination Parent_Acid 3-Chloro-2,2-dimethyl- but-3-enoic acid Chlorination->Parent_Acid Esterification Fischer Esterification (MeOH, H₂SO₄, Reflux) Parent_Acid->Esterification Target_Molecule Methyl 3-chloro-2,2-dimethyl- but-3-enoate Esterification->Target_Molecule Reactivity_Profile cluster_coupling Cross-Coupling Reactions cluster_ester Ester Reactions cluster_alkene Alkene Reactions Start This compound Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst, base) Start->Suzuki vinyl chloride reactivity Stille Stille Coupling (R-SnBu₃, Pd catalyst) Start->Stille Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, Δ) Start->Hydrolysis ester reactivity Addition Addition Reactions (e.g., H₂, cat. or H-X) Start->Addition alkene reactivity Coupled_Product Coupled Product Suzuki->Coupled_Product forms C-C bond Stille->Coupled_Product forms C-C bond Carboxylic_Acid Carboxylic Acid Product Hydrolysis->Carboxylic_Acid Saturated_Product Saturated Product Addition->Saturated_Product

Sources

"Methyl 3-chloro-2,2-dimethylbut-3-enoate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of Methyl 3-chloro-2,2-dimethylbut-3-enoate

For professionals in the fields of chemical research and pharmaceutical development, a precise understanding of a compound's physicochemical properties is fundamental. Among these, molecular weight stands as a cornerstone parameter, influencing everything from reaction stoichiometry and analytical characterization to bioavailability and dosage calculations. This guide provides a detailed analysis and procedural breakdown for determining the molecular weight of this compound, a compound of interest in synthetic organic chemistry.

Molecular Composition and Formula

The first step in determining the molecular weight of any compound is to establish its precise molecular formula. This compound is a substituted ester. Its structure is derived from the corresponding ethyl ester, Ethyl 3-chloro-2,2-dimethylbut-3-enoate, which has a known molecular formula of C₈H₁₃ClO₂[1].

The distinction between the two lies in the ester alkyl group: an ethyl group (-CH₂CH₃) versus a methyl group (-CH₃). By substituting the ethyl group with a methyl group, we remove one carbon atom and two hydrogen atoms. This systematic deduction leads to the molecular formula for this compound:

C₇H₁₁ClO₂

This formula indicates that a single molecule of the compound is composed of:

  • 7 Carbon (C) atoms

  • 11 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 2 Oxygen (O) atoms

The Principle of Molecular Weight Calculation

The molecular weight (or more accurately, the molar mass) of a compound is the sum of the atomic weights of its constituent atoms. The atomic weight of an element is a weighted average of the masses of its naturally occurring isotopes. For consistency and accuracy in scientific research, these values are standardized by the International Union of Pure and Applied Chemistry (IUPAC).

The calculation is a self-validating process grounded in the law of conservation of mass. By using standardized atomic weights, researchers can ensure reproducibility and comparability of data across different experiments and laboratories.

Experimental Protocol: Calculation of Molecular Weight

This section details the step-by-step methodology for calculating the molecular weight of C₇H₁₁ClO₂.

Step 1: Identify Standard Atomic Weights The first action is to obtain the standard atomic weight for each element from an authoritative source, such as the IUPAC Periodic Table.

  • Carbon (C): ~12.011 amu

  • Hydrogen (H): ~1.008 amu

  • Chlorine (Cl): ~35.453 amu

  • Oxygen (O): ~15.999 amu

Step 2: Tally the Atoms From the molecular formula (C₇H₁₁ClO₂), count the number of atoms for each element.

  • C: 7

  • H: 11

  • Cl: 1

  • O: 2

Step 3: Calculate Total Mass for Each Element Multiply the atomic weight of each element by the number of atoms of that element in the molecule.

  • Mass from C: 7 * 12.011 amu

  • Mass from H: 11 * 1.008 amu

  • Mass from Cl: 1 * 35.453 amu

  • Mass from O: 2 * 15.999 amu

Step 4: Sum the Elemental Masses The final molecular weight is the sum of the total masses calculated in the previous step. This provides the average mass of a single molecule in atomic mass units (amu), which is numerically equivalent to the molar mass in grams per mole ( g/mol ).

Data Presentation and Results

The quantitative data derived from the calculation protocol is summarized below for clarity and ease of comparison.

ElementSymbolAtomic Weight (amu)Atom CountTotal Mass Contribution (amu)
CarbonC12.011[2]784.077
HydrogenH1.008[3]1111.088
ChlorineCl35.453[4][5]135.453
OxygenO15.999[6]231.998
Total 162.616

The calculated molecular weight of this compound is 162.616 g/mol .

Workflow Visualization

The logical flow of the molecular weight determination process can be represented graphically. This ensures the methodology is clear, transparent, and easily reproducible.

G cluster_input Inputs cluster_process Calculation Process cluster_output Output mol_formula Molecular Formula (C₇H₁₁ClO₂) step1 Step 1: Tally Atoms C=7, H=11, Cl=1, O=2 mol_formula->step1 atomic_weights Standard Atomic Weights (IUPAC) step2 Step 2: Calculate Mass Contribution (Atom Count * Atomic Weight) atomic_weights->step2 step1->step2 step3 Step 3: Sum Contributions step2->step3 result Final Molecular Weight (162.616 g/mol) step3->result

Caption: Workflow for calculating molecular weight.

Conclusion

The molecular weight of this compound has been systematically determined to be 162.616 g/mol . This value is a critical piece of data for any researcher working with this compound, enabling accurate measurements for synthesis, purification, and analysis. The methodology outlined in this guide, which relies on the compound's molecular formula and standardized atomic weights, represents a foundational and universally applicable protocol in chemical sciences.

References

  • Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry. (2025). Google.
  • What is the
  • Buy Ethyl 3-chloro-2,2-dimethylbut-3-eno
  • Chlorine Facts - Chlorine The Element of Surprise. American Chemistry Council.
  • Understanding the Atomic Mass of Chlorine: A Deep Dive. (2025).
  • Oxygen Atom Weight Definition - AP Chemistry Key Term. Fiveable.

Sources

Whitepaper: A Robust Two-Step Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate from Pivaloyl Chloride via a Quasi-Favorskii Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details a robust and scientifically grounded two-step synthetic pathway for producing Methyl 3-chloro-2,2-dimethylbut-3-enoate, a functionalized vinyl chloride with potential applications as a synthetic building block. The synthesis commences with the readily available starting material, pivaloyl chloride. The core of this strategy circumvents the challenges of direct conversion by first synthesizing the key intermediate, 1,1-dichloro-3,3-dimethyl-2-butanone. This intermediate, which lacks enolizable α-protons, is subsequently subjected to a mechanistically distinct quasi-Favorskii rearrangement using sodium methoxide to yield the target α-chloro-α,β-unsaturated ester. This guide provides in-depth mechanistic rationale, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug development.

Introduction & Strategic Rationale

α-Chloro-α,β-unsaturated esters are valuable intermediates in organic chemistry, serving as versatile precursors for the synthesis of complex molecular architectures due to the dual reactivity of the carbon-carbon double bond and the carbon-chlorine bond. The target molecule, this compound, presents a unique synthetic challenge due to its specific substitution pattern. A direct, single-step conversion from pivaloyl chloride is not mechanistically straightforward.

Therefore, a more strategic, multi-step approach is required. The pathway outlined herein was designed based on established, reliable transformations. The key strategic decision is the creation of an α,α-dichloroketone intermediate (1,1-dichloro-3,3-dimethyl-2-butanone).[1][2][3] This intermediate is perfectly primed for the pivotal rearrangement step. Because it lacks α-hydrogens, it cannot undergo a standard Favorskii rearrangement. Instead, it proceeds via a different mechanism known as the quasi-Favorskii rearrangement, which ultimately furnishes the desired carbon skeleton.[4][5][6]

Overall Synthetic Scheme

The two-step synthesis transforms pivaloyl chloride into the target ester via a dichloroketone intermediate.

G cluster_0 Part I: Dichloroketone Formation cluster_1 Part II: Quasi-Favorskii Rearrangement Pivaloyl_Chloride Pivaloyl Chloride Intermediate 1,1-dichloro-3,3-dimethyl-2-butanone Pivaloyl_Chloride->Intermediate  1. CH2Cl2, LDA, THF, -78 °C  2. Pivaloyl Chloride Intermediate_2 1,1-dichloro-3,3-dimethyl-2-butanone Final_Product This compound Intermediate_2->Final_Product  NaOMe, MeOH, 55 °C

Caption: Overall two-step synthetic pathway.

Part I: Synthesis of 1,1-dichloro-3,3-dimethyl-2-butanone

Principle & Rationale

This initial step involves the nucleophilic acyl substitution of pivaloyl chloride. The nucleophile, dichloromethyllithium (LiCHCl₂), is a potent but unstable organolithium reagent that must be generated in situ at low temperatures. It is typically formed by the deprotonation of dichloromethane (CH₂Cl₂) with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The steric hindrance of the pivaloyl chloride's tert-butyl group moderates its reactivity but does not prevent the attack by the small organolithium reagent.[7] Maintaining a temperature of -78 °C is critical to prevent the decomposition of the dichloromethyllithium reagent and minimize side reactions.

Detailed Experimental Protocol: 1,1-dichloro-3,3-dimethyl-2-butanone
  • Inert Atmosphere: A three-necked, oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flushed with dry nitrogen.

  • Reagent Preparation: In the flask, add dry tetrahydrofuran (THF, 200 mL) and diisopropylamine (15.4 mL, 110 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 44 mL, 110 mmol) dropwise to the stirred solution, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C to form LDA.

  • Dichloromethyllithium Generation: To the LDA solution, add dichloromethane (7.1 mL, 110 mmol) dropwise. A white precipitate may form. Stir the resulting suspension for an additional 1 hour at -78 °C.

  • Acylation: Add pivaloyl chloride (12.3 mL, 100 mmol) dropwise to the suspension.[8][9] The reaction mixture is allowed to stir at -78 °C for 3 hours.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution (100 mL) while the flask is still in the cold bath.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product, 1,1-dichloro-3,3-dimethyl-2-butanone, can be purified by vacuum distillation.

Part II: Synthesis of this compound

Principle & Rationale: The Quasi-Favorskii Rearrangement

The Favorskii rearrangement is a base-induced reaction of α-halo ketones that yields carboxylic acid derivatives.[4][10] The classical mechanism proceeds through a cyclopropanone intermediate formed from an enolate.[11][12] However, the intermediate 1,1-dichloro-3,3-dimethyl-2-butanone has no α-protons and thus cannot form an enolate.

In this case, the reaction proceeds via the quasi-Favorskii rearrangement mechanism.[5][6][13]

  • Nucleophilic Attack: The methoxide ion (CH₃O⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dichloroketone to form a tetrahedral intermediate.

  • Concerted Rearrangement: This intermediate does not form a cyclopropanone. Instead, it collapses in a concerted step: the tert-butyl group migrates from C3 to the carbonyl carbon (C2), and simultaneously, a chloride ion is ejected from C1.

  • Product Formation: This rearrangement results in the formation of the final product, this compound. The use of an alkoxide base like sodium methoxide directly yields the ester product.[4][10]

Caption: Mechanism of the Quasi-Favorskii Rearrangement.

Detailed Experimental Protocol: this compound
  • Reaction Setup: To an oven-dried 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add anhydrous methanol (100 mL).

  • Base Preparation: Carefully add sodium metal (2.53 g, 110 mmol) in small portions to the methanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium methoxide.

  • Addition of Ketone: To the resulting sodium methoxide solution, add 1,1-dichloro-3,3-dimethyl-2-butanone (16.9 g, 100 mmol) dissolved in a small amount of anhydrous methanol.

  • Heating: Heat the reaction mixture to reflux (approx. 55-65 °C) for 4-6 hours.[5] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cooling & Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride until the solution is neutral.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product can be purified by fractional distillation under reduced pressure.

Workflow & Data Presentation

Overall Experimental Workflow

cluster_part1 Part I cluster_part2 Part II p1_start Prepare LDA Solution (-78 °C) p1_gen Generate LiCHCl₂ (-78 °C) p1_start->p1_gen p1_acyl Acylate with Pivaloyl Chloride p1_gen->p1_acyl p1_quench Quench with aq. NH₄Cl p1_acyl->p1_quench p1_extract Extract & Dry p1_quench->p1_extract p1_purify Vacuum Distillation p1_extract->p1_purify p2_add Add Dichloroketone p1_purify->p2_add Intermediate p2_start Prepare NaOMe in MeOH p2_start->p2_add p2_reflux Reflux (55-65 °C) p2_add->p2_reflux p2_quench Cool & Quench p2_reflux->p2_quench p2_extract Extract & Dry p2_quench->p2_extract p2_purify Vacuum Distillation p2_extract->p2_purify final_product Final Product: Characterization (NMR, IR, MS) p2_purify->final_product

Caption: Step-by-step experimental workflow diagram.

Table of Physicochemical Data
CompoundFormulaMolar Mass ( g/mol )AppearanceCAS Number
Pivaloyl ChlorideC₅H₉ClO120.58Colorless liquid3282-30-2[14]
1,1-dichloro-3,3-dimethyl-2-butanoneC₆H₁₀Cl₂O169.05Colorless to yellow liquid/solid22591-21-5[1][3]
This compoundC₇H₁₁ClO₂162.61Colorless liquidN/A

Field Insights: Troubleshooting & Process Optimization

  • Moisture Sensitivity: Both steps of the synthesis involve reagents that are highly sensitive to moisture (n-BuLi, LDA, sodium metal). All glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (Nitrogen or Argon) to ensure high yields.

  • Temperature Control: Strict adherence to -78 °C in Part I is crucial. Higher temperatures can lead to the rapid decomposition of dichloromethyllithium, resulting in low yields of the intermediate.

  • Purity of Intermediate: The purity of the 1,1-dichloro-3,3-dimethyl-2-butanone intermediate is important for the success of the rearrangement. Purification by vacuum distillation is highly recommended to remove any unreacted starting materials or side products.

  • Rearrangement Conditions: The reflux time in Part II may need to be optimized. Monitoring the reaction's progress by GC or TLC is the most reliable way to determine the point of completion and avoid the formation of degradation products from prolonged heating.

Safety Protocols

  • Pivaloyl Chloride: Corrosive and flammable. Reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using syringe techniques.

  • LDA & Dichloromethyllithium: Highly basic and reactive. Quenching must be done slowly and at low temperatures to control the exothermic reaction.

  • Sodium Metal: Reacts violently with water and alcohols to produce flammable hydrogen gas. Must be handled with care, ensuring no contact with moisture.

Conclusion

The synthesis of this compound from pivaloyl chloride is effectively achieved through a well-designed two-step sequence. This process, which leverages the formation of a key α,α-dichloroketone intermediate followed by a predictable quasi-Favorskii rearrangement, represents an elegant solution to a non-trivial synthetic problem. The detailed protocols and mechanistic discussions provided in this guide offer a solid foundation for researchers to successfully implement this transformation in a laboratory setting.

References

  • Wikipedia. Favorskii rearrangement. Available from: [Link]

  • chemeurope.com. Favorskii rearrangement. Available from: [Link]

  • YouTube. Favorskii Rearrangement. (2020). Available from: [Link]

  • Scribd. Favorskii Rearrangement | PDF | Chemistry | Organic Compounds. Available from: [Link]

  • NROChemistry. Favorskii Rearrangement. Available from: [Link]

  • Organic Chemistry Tutor. Favorskii Rearrangement. Available from: [Link]

  • YouTube. What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. (2022). Available from: [Link]

  • YouTube. Favorskii vs SN2 - The Critical Difference. (2026). Available from: [Link]

  • PubChem. Methyl (Z)-3-chloro-2-butenoate. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. N,N-Dibenzyl-O-pivaloylhydroxylamine. Available from: [Link]

  • Organic Syntheses. O-Pivaloyl-N-Boc-hydroxylamine. Available from: [Link]

  • ResearchGate. Reagent and conditions: a) Pivaloyl chloride, Et3N, n‐BuLi, THF.... Available from: [Link]

  • Wikipedia. Pivaloyl chloride. Available from: [Link]

  • PubChem. 1,1-Dichloro-3,3-dimethyl-2-butanone. National Center for Biotechnology Information. Available from: [Link]

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An In-Depth Technical Guide to the Electrophilicity of the Vinylic Chloride in Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2-dimethylbut-3-enoate presents a fascinating case study in chemical reactivity, where the typically inert vinylic chloride is activated towards nucleophilic attack. This guide dissects the intricate balance of electronic and steric factors governing the electrophilicity of this molecule. We will explore the foundational principles of vinylic halide reactivity, analyze the specific structural features that modulate the electrophilic character of the target compound, propose viable reaction mechanisms, and provide field-proven experimental protocols. This document serves as a comprehensive resource for chemists aiming to leverage this and similar activated systems in complex organic synthesis, particularly within the realms of pharmaceutical and materials science.

The Challenge of Vinylic Halide Reactivity: A Primer

Vinylic halides, where a halogen atom is directly attached to an sp²-hybridized carbon of an alkene, are notoriously unreactive towards traditional nucleophilic substitution reactions (both SN1 and SN2).[1] This inherent inertness stems from several key factors:

  • Hybridization and Bond Strength: The sp² hybridized carbon is more electronegative than its sp³ counterpart. This increased s-character results in a shorter, stronger carbon-halogen bond that is more difficult to cleave.

  • Resonance Stabilization: Lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the double bond. This resonance imparts a partial double-bond character to the C-Cl bond, further increasing its strength and resistance to cleavage.[1][2]

  • Steric Hindrance: The planar geometry and electron cloud of the double bond effectively shield the carbon atom from the backside attack required for an SN2 mechanism.[1]

  • Vinylic Cation Instability: The SN1 pathway is energetically unfavorable as it would necessitate the formation of a highly unstable and high-energy linear vinylic carbocation.

For a vinylic halide to become a viable electrophile, its electronic landscape must be significantly altered, typically through the strategic placement of electron-withdrawing groups.

Structural Dissection of this compound

The reactivity of this compound is a direct consequence of the interplay between its constituent parts. A detailed analysis of its structure reveals a classic push-pull scenario of electronic activation versus steric hindrance.

  • The Vinylic Chloride Moiety (C3): This is the primary reaction center. In isolation, it would be unreactive.

  • The Methyl Ester Group (-COOCH₃): Positioned in conjugation with the double bond, this group is strongly electron-withdrawing. Through both inductive and resonance effects, it pulls electron density away from the C=C bond.[3]

  • The Gem-dimethyl Group (C2): Located alpha to the ester, these two methyl groups introduce significant steric bulk in the immediate vicinity of the reactive double bond.

The critical feature is the conjugation of the electron-withdrawing ester group with the double bond. This creates a polarized α,β-unsaturated system, rendering the β-carbon (C3, attached to the chlorine) highly electron-deficient and thus electrophilic.[4][5] This electronic activation is the dominant factor that enables this molecule to overcome the typical inertness of a vinylic chloride.

The Governing Reaction Mechanism: Nucleophilic Vinylic Substitution via Addition-Elimination

Given the electronic activation provided by the ester group, the most plausible pathway for nucleophilic substitution is a two-step addition-elimination mechanism.[6] This mechanism circumvents the issues associated with direct SN2 or SN1 pathways.

Step 1: Nucleophilic Addition (Michael-type Attack) A nucleophile (Nu⁻) attacks the electron-deficient β-carbon (C3). The π-bond of the alkene breaks, and the electrons move to the α-carbon, forming a resonance-stabilized enolate intermediate. This initial step is a classic example of a conjugate or Michael addition.[7]

Step 2: Elimination of the Leaving Group The resonance-stabilized enolate intermediate is transient. The electron pair on the α-carbon reforms the C=C double bond, and in the process, the chloride ion is expelled as a leaving group, resulting in the substituted product.

The overall transformation is a substitution, but its mechanism is fundamentally different from the single-step displacement (SN2) or ionization-capture (SN1) pathways seen in alkyl halides.

Caption: Workflow of the Addition-Elimination mechanism.

The Role of Steric Hindrance: The Gem-dimethyl Effect

While the electronics strongly favor reaction, the kinetics are significantly modulated by the steric environment. The gem-dimethyl group at the C2 position creates a sterically congested environment around the double bond.[8][9]

This has two primary consequences:

  • Shielding the Electrophilic Site: The bulky methyl groups can physically block the trajectory of an incoming nucleophile, particularly if the nucleophile itself is large. This can decrease the reaction rate compared to a less substituted analogue.

  • Influencing Conformational Preference: The steric strain introduced by the gem-dimethyl group can influence the preferred conformation of the molecule. While the Thorpe-Ingold effect is most noted for accelerating intramolecular cyclization reactions by compressing bond angles, the underlying steric compression is still at play here, potentially raising the ground state energy of the reactant and affecting the transition state energy.[10][11]

The practical outcome is a selective reactivity profile. Small to moderately sized nucleophiles (e.g., methoxide, cyanide, thiophenoxide) are likely to react effectively, whereas very bulky nucleophiles (e.g., tert-butoxide) may react slowly or favor alternative pathways like elimination, if possible.

Experimental Protocol: A Self-Validating System for Nucleophilic Vinylic Substitution

This protocol provides a robust starting point for exploring the reactivity of this compound. The causality behind each choice is explained to ensure trustworthiness and adaptability.

Objective: To synthesize Methyl 2,2-dimethyl-3-(phenylthio)but-3-enoate via nucleophilic substitution with sodium thiophenoxide.

Methodology:

  • System Preparation (Trustworthiness Pillar): All glassware must be oven-dried and cooled under a stream of inert gas (Nitrogen or Argon). This is critical because enolate intermediates are basic and can be quenched by protic contaminants like water, halting the reaction.

  • Reagent Setup:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in 20 mL of anhydrous acetonitrile.

    • Rationale: Acetonitrile is a polar aprotic solvent. It effectively dissolves the reactants but does not hydrogen-bond with the nucleophile, thereby preserving its reactivity, unlike protic solvents which can form a deactivating solvation shell.[12]

  • Nucleophile Addition: Add sodium thiophenoxide (1.1 eq) to the stirring solution.

    • Rationale: Thiophenoxide is a soft, highly effective nucleophile for conjugate additions. A slight excess (1.1 eq) ensures the complete consumption of the limiting electrophile.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using an oil bath.

    • Rationale: Moderate heating provides the necessary activation energy to overcome the steric hindrance from the gem-dimethyl groups without promoting significant decomposition or side reactions.[12]

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes, using a 9:1 Hexanes:Ethyl Acetate eluent. The disappearance of the starting material spot and the appearance of a new, typically lower Rf product spot will indicate reaction completion.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into 50 mL of saturated aqueous ammonium chloride solution.

    • Rationale: The aqueous quench neutralizes any remaining reactive species.

    • Extract the aqueous layer three times with 25 mL portions of ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil via flash column chromatography to yield the pure product.

Data Presentation: Expected Outcomes for Various Nucleophiles

Nucleophile (Nu⁻)SolventTemperature (°C)Expected Major ProductAnticipated YieldRationale / Notes
Sodium ThiophenoxideAcetonitrile60Methyl 2,2-dimethyl-3-(phenylthio)but-3-enoateGood to ExcellentSoft nucleophile, ideal for conjugate addition.
Sodium MethoxideMethanolRefluxMethyl 3-methoxy-2,2-dimethylbut-3-enoateModerate to GoodStrong nucleophile; protic solvent may slightly reduce rate.
Sodium CyanideDMSO80Methyl 3-cyano-2,2-dimethylbut-3-enoateModeratePotent nucleophile; requires higher temp to overcome steric barrier.
Lithium Di-tert-butylcuprateTHF-78 to 0Methyl 2,2,5,5-tetramethylhex-3-enoateGoodGilman reagents are excellent for conjugate addition.
Potassium tert-butoxidet-BuOH80Elimination/DecompositionLow to NoneBulky, strong base likely to be sterically inhibited from substitution.

Applications in Synthesis and Drug Discovery

This compound is not merely a chemical curiosity but a valuable synthetic intermediate. Its utility lies in its ability to act as a linchpin, connecting different molecular fragments through the formation of a new carbon-nucleophile bond at a stereodefined vinylic position.

  • Access to Highly Functionalized Scaffolds: By varying the nucleophile, a diverse library of α,β-unsaturated esters can be generated. These products are rich in functionality and can serve as precursors for more complex targets.

  • Pharmaceutical Building Blocks: The inclusion of a vinylic chloride moiety in a molecule can be a strategic step in a drug synthesis campaign, allowing for late-stage functionalization via cross-coupling reactions or nucleophilic substitution.[7]

  • Monomers for Advanced Materials: The substituted enoate products, containing a reactive double bond, can potentially be used as monomers in polymerization reactions to create novel polymers with tailored properties.

Conclusion

The electrophilicity of the vinylic chloride in this compound is a finely tuned property, dictated by a compelling interplay of activating and deactivating forces. The powerful electron-withdrawing effect of the conjugated ester group activates the β-carbon, making it susceptible to nucleophilic attack via an addition-elimination pathway. This activation, however, is tempered by the significant steric hindrance imposed by the adjacent gem-dimethyl group, which dictates the size and type of nucleophile that can react efficiently. For the practicing chemist, understanding this balance is paramount to successfully harnessing the synthetic potential of this and structurally related molecules, paving the way for the efficient construction of complex molecular architectures.

References

  • Arkivoc. (n.d.). Тhe gem-dimethyl effect in reactions through tetrahedral intermediates: cyclizations of some ethyl 2,3-disubstituted-5-(p- nitrophenyl) hydantoates. Retrieved from [Link]

  • Mathew, J. (n.d.). Synthesis and reactions of .alpha.-chloro-.beta.,.gamma.-unsaturated esters. 1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Thorpe–Ingold effect. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Substituent Effects. Retrieved from [Link]

  • ResearchGate. (2023, June). The gem-Dimethyl Effect Revisited. Retrieved from [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. (n.d.). Retrieved from [Link]

  • YouTube. (2021, June 13). Why Vinyl chloride and Aryl halide low reactive as compared to Alkyl halides, For Class +1,+2, NEET,. Retrieved from [Link]

  • Feng, X., et al. (2011). Catalytic Asymmetric Chloroamination Reaction of α,β-Unsaturated γ-Keto Esters and Chalcones. Journal of the American Chemical Society, 133(14), 5212–5215. Retrieved from [Link]

  • Sathee Forum. (n.d.). Why is vinyl chloride (CH₂=CH–Cl) less reactive towards nucleophilic substitution than ethyl chloride (CH₃–CH₂–Cl) ?. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 9). Effect of the Alkyl Group on the SN1 Reaction: Carbocation Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 23: Alpha Substitutions and Condensations of Carbonyl Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

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"Methyl 3-chloro-2,2-dimethylbut-3-enoate" reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate with Nucleophiles

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Foreword: Unlocking Synthetic Potential

In the landscape of modern organic synthesis, the demand for molecular building blocks that offer both complexity and controlled reactivity is paramount. This compound emerges as a uniquely versatile substrate. Its architecture, featuring a sterically encumbered α-quaternary center adjacent to a reactive α,β-unsaturated ester and a vinyl chloride, presents a fascinating case study in chemoselectivity. This guide moves beyond a simple recitation of reactions; it aims to provide a deep, mechanistic understanding of how this compound interacts with nucleophiles, empowering chemists to strategically leverage its properties for the synthesis of complex targets, including novel pharmaceutical agents.

Core Structural Analysis & Electronic Profile

The reactivity of this compound is not governed by a single functional group, but by the synergistic interplay of its components. Understanding these individual contributions is key to predicting its behavior.

  • The α,β-Unsaturated System: The ester group acts as a powerful electron-withdrawing group, polarizing the π-system through resonance. This polarization creates two primary electrophilic sites: the carbonyl carbon (C2) and the β-carbon of the alkene (C4).[1][2] This makes the molecule a classic "Michael Acceptor."[3][4][5]

  • The Vinyl Chloride: The chlorine atom serves a dual role. Inductively, it withdraws electron density, further enhancing the electrophilicity of the β-carbon. More importantly, it is a competent leaving group on an sp²-hybridized carbon, opening the door for nucleophilic vinylic substitution (SNV) reactions.[6]

  • The Gem-Dimethyl Group: Positioned at the α-carbon, these two methyl groups create significant steric hindrance. This bulkiness physically shields the carbonyl carbon and the α-carbon, disfavoring direct attack at these positions and influencing the conformational preferences of the molecule.

The convergence of these features establishes a fundamental dichotomy in reactivity: will a nucleophile engage in a 1,4-conjugate addition (Michael reaction), or will it effect a direct substitution of the vinyl chloride? The answer lies in the nature of the nucleophile and the precise control of reaction conditions.

Diagram 1: Key Reactive Sites and Influences

Caption: Electronic and steric factors governing reactivity.

Synthesis: Accessing the Building Block

A reliable and scalable synthesis of the title compound is crucial for its application. A common method involves the direct conversion of a β-keto ester into a vinyl chloride using a potent chlorinating agent like phosphorus pentachloride (PCl₅).[7][8] This transformation is robust and proceeds in high yield.

Experimental Protocol: Synthesis from Methyl 2,2-dimethyl-3-oxobutanoate[9]
  • Reactor Setup: A 2L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser. The condenser outlet is connected to a gas scrubber containing a sodium hydroxide solution to neutralize the evolving HCl gas.

  • Initial Charge: The flask is charged with phosphorus pentachloride (PCl₅, 270 g, 1.3 mol) and anhydrous dichloromethane (CH₂Cl₂, 1000 mL). The resulting suspension is cooled to 0 °C in an ice-water bath.

    • Causality Note: Anhydrous conditions are critical to prevent the violent quenching of PCl₅. Dichloromethane is chosen as an inert solvent that allows for a wide temperature range.

  • Substrate Addition: Methyl 2,2-dimethyl-3-oxobutanoate (85 g, 0.59 mol) is added dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature remains below 10 °C. Following this, ~30 drops of anhydrous DMF are added as a catalyst.

  • Reaction Drive: The ice bath is removed, and the mixture is heated to reflux (approx. 40 °C). The reaction is maintained at reflux overnight, or until GC/TLC analysis indicates complete consumption of the starting material.

  • Quenching & Work-up: The reaction mixture is cooled back to 0 °C and poured slowly and cautiously onto a large volume of crushed ice with vigorous stirring.

    • Trustworthiness Note: This quenching step is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with extreme care.

  • Purification: The organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The solution is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford this compound as a clear liquid.

The Dueling Mechanisms: Michael Addition vs. Vinylic Substitution

The central theme of this compound's reactivity is the competition between two primary mechanistic pathways, the outcome of which is largely dictated by the electronic properties of the nucleophile, often rationalized by Hard and Soft Acid and Base (HSAB) Theory.

Diagram 2: Competing Reaction Pathways

G cluster_pathways Reaction Pathways sub This compound path1 1,4-Conjugate Addition (Michael Reaction) sub->path1 Favored by 'Soft' Nucleophiles path2 Nucleophilic Vinylic Substitution (SNV via Addition-Elimination) sub->path2 Favored by 'Hard' Nucleophiles nuc Nucleophile (Nu⁻) prod1 Michael Adduct path1->prod1 prod2 Vinylic Substitution Product path2->prod2

Caption: The choice between reaction pathways is governed by nucleophile character.

Pathway A: Michael (1,4-Conjugate) Addition

This pathway is characteristic of soft nucleophiles . These are typically species with high polarizability and diffuse charge, such as thiolates, enolates, and organocuprates.[1][3][4] According to HSAB theory, the soft β-carbon of the Michael acceptor preferentially interacts with a soft nucleophile.

The mechanism proceeds via:

  • Attack of the nucleophile at the β-carbon.

  • Formation of a resonance-stabilized enolate intermediate. The negative charge is delocalized across the α-carbon and the carbonyl oxygen.[3][5]

  • Protonation of the enolate (typically at the α-carbon during aqueous work-up) to yield the final 1,4-adduct.

This reaction is thermodynamically driven by the conversion of a relatively weak C-C π-bond into a stronger C-C σ-bond.[4]

Pathway B: Nucleophilic Vinylic Substitution (SNV)

This pathway is favored by hard nucleophiles , which are often strong bases with high charge density, such as alkoxides and amines. While SNV reactions can be challenging on unactivated alkenes[6][9], the electron-withdrawing ester group in our substrate facilitates the reaction. The most probable mechanism is addition-elimination .[6][10][11]

The mechanism proceeds via:

  • Attack of the nucleophile at the vinylic carbon bearing the chlorine atom.

  • Formation of a transient, negatively charged tetrahedral intermediate.

  • Elimination of the chloride leaving group, which re-establishes the carbon-carbon double bond.

Practical Applications & Protocols

The theoretical dichotomy between pathways can be exploited to achieve specific synthetic outcomes.

Selective Michael Addition with a Thiolate

Thiols are archetypal soft nucleophiles and serve as an excellent example of selective 1,4-addition.

Experimental Protocol: Synthesis of Methyl 3-(benzylthio)-3-chloro-2,2-dimethylbutanoate

  • Setup: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Benzyl mercaptan (1.1 eq) is added, followed by the dropwise addition of triethylamine (Et₃N, 1.2 eq).

    • Causality Note: A mild, non-nucleophilic base like Et₃N is used to generate the thiolate nucleophile in situ. A strong base like NaOH could lead to competing ester hydrolysis.

  • Reaction: The mixture is stirred at room temperature for 4-6 hours. Progress is monitored by TLC (staining with potassium permanganate).

  • Work-up: The reaction is quenched with saturated aqueous ammonium chloride solution. The mixture is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude residue is purified by flash column chromatography on silica gel to yield the target Michael adduct.

Selective Vinylic Substitution with an Amine

Secondary amines, as harder nucleophiles, can be used to displace the vinyl chloride to form valuable enamine-ester derivatives.

G start 1. Combine Substrate & Amine (e.g., Morpholine) in Polar Aprotic Solvent (e.g., DMSO) step1 2. Heat Reaction Mixture (e.g., 80-100 °C) start->step1 step2 3. Monitor for Product Formation (TLC / GC-MS) step1->step2 step3 4. Aqueous Work-up (Dilute with water, extract with Ether/EtOAc) step2->step3 step4 5. Purification (Column Chromatography) step3->step4 end Isolated Enamine-Ester Product step4->end

Sources

An In-Depth Technical Guide to the Stability and Storage of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Reactivity of a Unique Chiral Building Block

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry. Its unique combination of a vinyl chloride moiety, a sterically hindered ester, and a quaternary carbon center makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel agrochemicals and pharmaceuticals. However, the very features that impart its synthetic utility also contribute to its potential instability. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development applications.

The presence of an ester, a double bond, and a halogen on adjacent carbons creates a molecule susceptible to several degradation pathways. Understanding these potential reactions is paramount to preserving the compound's purity and reactivity. This document will delve into the mechanistic underpinnings of its stability and provide actionable protocols for its long-term storage.

Chemical Structure and Physicochemical Properties (Inferred)

Due to the limited availability of specific experimental data for this compound, the following properties are inferred from structurally similar compounds such as methyl 2-chloro-2-methylpropanoate and other chlorinated esters.[1][2][3][4][5]

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₇H₁₁ClO₂Calculated from structure
Molecular Weight 162.61 g/mol Calculated from structure
Appearance Colorless to pale yellow liquidTypical for similar small organic esters
Boiling Point Estimated 160-180 °C at 760 mmHgBased on structurally related compounds
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water.Characteristic of small, non-polar to moderately polar organic esters.
Stability Sensitive to moisture, strong acids, strong bases, and high temperatures.Based on the presence of ester and vinyl chloride functional groups.

Core Stability Concerns and Degradation Pathways

The stability of this compound is primarily dictated by the interplay of its three key functional groups: the methyl ester, the vinyl chloride, and the gem-dimethyl substitution. These groups create a landscape of potential degradation pathways that must be carefully managed.

Hydrolysis: The Primary Degradation Route

The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid and an alcohol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of acidic impurities or environmental moisture, the carbonyl oxygen of the ester can be protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Basic conditions, such as exposure to strong bases, will lead to a more rapid and irreversible hydrolysis. The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the carboxylate salt and methanol.

Given that atmospheric moisture is ubiquitous, hydrolysis represents a significant long-term stability concern.

Polymerization: A Risk for Unsaturated Compounds

The presence of a carbon-carbon double bond introduces the potential for polymerization, particularly under conditions of heat, light, or in the presence of radical initiators. While the steric hindrance provided by the gem-dimethyl group and the chlorine atom may somewhat inhibit polymerization compared to simpler vinyl chlorides, it remains a plausible degradation pathway, especially during prolonged storage at elevated temperatures.

Dehydrochlorination: Elimination under Basic Conditions

Strong bases can promote the elimination of hydrogen chloride (HCl) from the molecule, leading to the formation of an alkyne or other rearranged products. This is a common reaction for alkyl halides and can be a significant degradation pathway if the compound is exposed to basic substances.

Oxidation and Photodegradation

The double bond in unsaturated esters is susceptible to oxidation, which can be initiated by heat, light, and the presence of metal ions.[6] Exposure to UV radiation can also provide the energy to initiate degradation reactions, including oxidation and isomerization of the double bond.[6]

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for this compound.

G main This compound hydrolysis Hydrolysis (Acid or Base Catalyzed) main->hydrolysis + H₂O polymerization Polymerization (Heat, Light, Initiators) main->polymerization Δ, hν, or Initiator dehydrochlorination Dehydrochlorination (Strong Base) main->dehydrochlorination + Strong Base acid_product 3-chloro-2,2-dimethylbut-3-enoic Acid + Methanol hydrolysis->acid_product polymer_product Polymer polymerization->polymer_product elimination_product Alkyne/Rearranged Products dehydrochlorination->elimination_product

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended. These are based on best practices for handling reactive halogenated organic compounds and unsaturated esters.[7][8]

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated) Lower temperatures slow down the rates of all potential degradation reactions, including hydrolysis and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces oxygen and moisture, minimizing the risk of oxidation and hydrolysis.
Container Amber Glass or Fluorinated HDPE Bottle with a Secure, Lined Cap Amber glass protects the compound from light, which can initiate polymerization. A tightly sealed container prevents the ingress of moisture.
Incompatible Materials Store away from strong acids, strong bases, oxidizing agents, and reducing agents. Prevents catalytic degradation and potentially hazardous reactions.
Handling Procedures
  • Work in a Well-Ventilated Area: Always handle this compound in a chemical fume hood to avoid inhalation of vapors.[9][10]

  • Use Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[9][10]

  • Avoid Ignition Sources: Although not highly flammable, it is good practice to keep the compound away from open flames, sparks, and hot surfaces.[9]

  • Minimize Exposure to Air and Moisture: When not in use, ensure the container is tightly sealed. For transfers, consider using techniques that minimize atmospheric exposure, such as using a syringe through a septum.

  • Grounding: For larger quantities, take precautionary measures against static discharges by grounding containers and equipment.[9]

Experimental Protocol: Stability Assessment via Forced Degradation

To experimentally validate the stability of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and develop stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.
Materials:
  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • HPLC system with a UV detector

  • pH meter

Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the mixture at room temperature for 24 hours, protected from light.

    • Dilute to a final volume of 10 mL with acetonitrile/water (50:50).

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Dissolve the stressed sample in acetonitrile to a concentration of 0.1 mg/mL.

  • Photodegradation:

    • Expose a solution of the compound (0.1 mg/mL in acetonitrile) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/m².

  • Analysis:

    • Analyze all samples by HPLC, comparing them to an unstressed control sample.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Workflow for Stability Testing

The following diagram outlines the workflow for the forced degradation study.

G cluster_stress Stress Conditions start Start: Prepare Stock Solution (1 mg/mL in ACN) acid Acidic (0.1 M HCl, 60°C) start->acid base Basic (0.1 M NaOH, 60°C) start->base oxidative Oxidative (3% H₂O₂, RT) start->oxidative thermal Thermal (80°C, solid) start->thermal photo Photolytic (UV/Vis light) start->photo neutralize_acid Neutralize & Dilute acid->neutralize_acid neutralize_base Neutralize & Dilute base->neutralize_base dilute_oxidative Dilute oxidative->dilute_oxidative dissolve_thermal Dissolve thermal->dissolve_thermal analysis HPLC Analysis (Compare to Control) photo->analysis neutralize_acid->analysis neutralize_base->analysis dilute_oxidative->analysis dissolve_thermal->analysis

Caption: Workflow for the forced degradation study of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly linked to its purity and stability. By understanding its inherent chemical reactivity, particularly its susceptibility to hydrolysis, polymerization, and dehydrochlorination, researchers can implement appropriate storage and handling procedures to preserve its integrity. Storing the compound under refrigerated, inert conditions and handling it with care to avoid exposure to moisture, incompatible chemicals, and light are crucial for its long-term stability. The provided protocols and experimental guidelines offer a robust framework for ensuring the quality of this important chemical building block in research and development settings.

References

  • Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical. (2025). ResearchGate. [Link]

  • methyl 2-chloro-2-methylpropanoate | 22421-97-2-Molbase. (n.d.). Molbase. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Euro Chlor. [Link]

  • Material Safety Data Sheet - Methyl 2,3-dichloropropionate, 98% (GC). (n.d.). Cole-Parmer. [Link]

  • SAFETY DATA SHEET - 3-Chloro-2-methylpropene. (2009). Fisher Scientific. [Link]

  • methyl 2-chloro-2-methylpropanoate | CAS#:22421-97-2. (n.d.). Chemsrc. [Link]

  • Methyl 2-chloro-2-methylpropanoate | C5H9ClO2 | CID 211144. (n.d.). PubChem. [Link]

  • Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. (n.d.).

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Spectroscopic Profile of Methyl 3-chloro-2,2-dimethylbut-3-enoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a halogenated unsaturated ester of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. Its unique structural features, including a quaternary carbon center, a vinyl chloride moiety, and an ester functional group, give rise to a distinct spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind the predicted spectral features is discussed in detail, offering valuable insights for researchers, scientists, and drug development professionals engaged in the characterization of novel organic compounds.

Molecular Structure

The structural formula of this compound is presented below. The numbering of the carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

C1 C1(H3) O1 O C1->O1 O2 O C1->O2 C2 C2 C2->C1 C3 C3 C2->C3 C5 C5(H3) C2->C5 C6 C6(H3) C2->C6 C4 C4(H2) C3->C4 Cl Cl C3->Cl

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on established principles and data from analogous structures.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~5.5 - 6.0Doublet of Doublets (dd)2H=CH₂The two vinyl protons are diastereotopic and will appear as a pair of doublets due to geminal and vicinal coupling. Their chemical shift is downfield due to the deshielding effect of the double bond and the adjacent chlorine atom.[1][2]
~3.7Singlet3H-OCH₃The methyl protons of the ester group are in a relatively shielded environment and are expected to appear as a singlet.[3][4]
~1.4Singlet6H-C(CH₃)₂The six protons of the two methyl groups attached to the quaternary carbon are equivalent and will appear as a single sharp singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignmentRationale
~170C=O (Ester carbonyl)The carbonyl carbon of an α,β-unsaturated ester is typically found in this region.[5][6]
~135=C -ClThe sp² carbon atom bonded to the chlorine atom is deshielded by the electronegative halogen.[7][8]
~125=CH₂The terminal sp² carbon of the vinyl group.
~52-OCH₃The carbon of the methyl ester group.[9]
~45-C (CH₃)₂The quaternary sp³ carbon atom. Quaternary carbons generally show weaker signals.[5][10]
~25-C(CH₃)₂The two equivalent methyl carbons attached to the quaternary center.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 100 MHz (or higher) NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 (or more, due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~1720StrongC=O stretch (Ester)The carbonyl group of an α,β-unsaturated ester absorbs at a slightly lower frequency than a saturated ester due to conjugation.[11][12]
~1630MediumC=C stretch (Alkene)The carbon-carbon double bond stretch of the vinyl group.
~1250 & ~1100StrongC-O stretch (Ester)Esters typically show two strong C-O stretching bands.[13][14]
~890Medium-Strong=C-H bend (out-of-plane)Characteristic of a terminal alkene.
~700-800MediumC-Cl stretchThe stretching vibration of the carbon-chlorine bond in a vinyl chloride.[15][16][17]
~2950-3000MediumC-H stretch (sp³)Stretching vibrations of the methyl groups.
~3100MediumC-H stretch (sp²)Stretching vibrations of the vinyl protons.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 162 and 164 with an approximate ratio of 3:1, corresponding to the two major isotopes of chlorine (³⁵Cl and ³⁷Cl).

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃): A significant fragment at m/z = 131/133 would result from the cleavage of the ester's C-O single bond.[18][19]

    • Loss of the methyl group (-CH₃): A fragment at m/z = 147/149 could be observed due to the loss of one of the gem-dimethyl groups.

    • Loss of chlorine radical (-Cl): A fragment at m/z = 127 would result from the cleavage of the C-Cl bond.[20]

    • McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on the alkyl side of the ester, other complex rearrangements may occur.

M [M]⁺˙ m/z = 162/164 M_minus_OCH3 [M - OCH₃]⁺ m/z = 131/133 M->M_minus_OCH3 - OCH₃ M_minus_CH3 [M - CH₃]⁺ m/z = 147/149 M->M_minus_CH3 - CH₃ M_minus_Cl [M - Cl]⁺ m/z = 127 M->M_minus_Cl - Cl

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or methanol) via a direct insertion probe or a gas chromatograph (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization (EI) source.

  • Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Range: m/z 40-400.

Conclusion

The predicted spectroscopic data presented in this guide provides a comprehensive and scientifically grounded framework for the characterization of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the underlying principles governing these spectroscopic techniques, offers a valuable resource for researchers in the field of organic chemistry and drug development. The provided experimental protocols serve as a practical starting point for obtaining high-quality analytical data for this and structurally related compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-21. [Link][14]

  • St. Paul's Cathedral Mission College, Department of Chemistry. INFRARED SPECTROSCOPY. [Link][12]

  • Chegg. (2020). Solved Vinyl chloride (1-chloroethene) -​​​​​​​Explain. [Link][1]

  • AOCS. Saturated Fatty Acids and Methyl Esters. [Link][3]

  • SciSpace. (2015). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. [Link][4]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. [Link][5]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link][6]

  • ResearchGate. (2014). Theoretical versus experimental 13 C chemical shifts in chloroalkenes.... [Link][7]

  • Semantic Scholar. (1976). 13C n.m.r. spectra of some polychloroalkenes. [Link][8]

  • Oregon State University. (2020). CH362: 13C NMR Chemical Shift. [Link][9]

  • Taylor & Francis Online. (2008). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link][15]

  • Taylor & Francis Online. (2008). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. [Link][21]

  • ResearchGate. (2017). FTIR spectrum of PVC used for wood composite materials. [Link][17]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][18]

  • Whitman College. GCMS Section 6.14. [Link][19]

  • University of Massachusetts. Mass Spectrometry: Fragmentation. [Link][20]

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The Synthetic Potential of Methyl 3-Chloro-2,2-dimethylbut-3-enoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the quest for versatile and strategically functionalized building blocks is perpetual. Methyl 3-chloro-2,2-dimethylbut-3-enoate, a sterically hindered vinyl chloride, emerges as a molecule of significant synthetic interest. Its unique structural features—a quaternary carbon center adjacent to a vinyl chloride moiety and an electron-withdrawing methyl ester group—confer a distinct reactivity profile that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive exploration of the synthesis, characterization, and potential applications of this promising building block for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a compact and sterically encumbered structure. The gem-dimethyl group at the α-position to the ester carbonyl significantly influences the molecule's conformation and reactivity.

PropertyEstimated ValueSource
Molecular FormulaC₇H₁₁ClO₂-
Molecular Weight162.61 g/mol -
Boiling Point~180-190 °C (at 760 mmHg)Analog Estimation
Density~1.05-1.15 g/cm³Analog Estimation
Refractive Index~1.45-1.46Analog Estimation

Note: The physicochemical properties are estimated based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Synthesis of this compound

While a dedicated synthesis for this compound is not extensively documented in the literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the preparation of α,β-disubstituted acrylates. A proposed two-step sequence is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow Methyl_pivaloylacetate Methyl pivaloylacetate Reaction1 Step 1: Chlorination Methyl_pivaloylacetate->Reaction1 SO₂Cl₂ Intermediate Methyl 2-chloro-3,3-dimethyl-3-oxopropanoate Reaction1->Intermediate Reaction2 Step 2: Wittig Reaction Intermediate->Reaction2 Ph₃P=CH₂ Product This compound Reaction2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Hypothetical Approach

Step 1: Synthesis of Methyl 2-chloro-3,3-dimethyl-3-oxopropanoate

  • To a stirred solution of methyl pivaloylacetate (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane), cool the reaction mixture to 0 °C.

  • Slowly add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chlorinated intermediate.

Step 2: Synthesis of this compound (Wittig Reaction)

  • Prepare the Wittig reagent, methylenetriphenylphosphorane (Ph₃P=CH₂), by reacting methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere.

  • To the freshly prepared Wittig reagent at -78 °C, add a solution of the crude methyl 2-chloro-3,3-dimethyl-3-oxopropanoate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the target compound.

Spectroscopic Characterization (Anticipated Data)

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

TechniqueExpected Data
¹H NMR δ (ppm): ~5.3-5.5 (2H, m, =CH₂), 3.75 (3H, s, -OCH₃), 1.35 (6H, s, -C(CH₃)₂)
¹³C NMR δ (ppm): ~173 (C=O), ~140 (Cl-C=), ~120 (=CH₂), 60 (-OCH₃), 45 (-C(CH₃)₂), 25 (-CH₃)
IR (Infrared) ν (cm⁻¹): ~2950 (C-H), ~1730 (C=O, ester), ~1620 (C=C), ~890 (=C-H bend), ~750 (C-Cl)
MS (Mass Spec) m/z: 162/164 (M⁺, chlorine isotope pattern), fragments corresponding to loss of -OCH₃, -COOCH₃, and Cl.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its vinyl chloride and α,β-unsaturated ester functionalities. The steric hindrance imposed by the gem-dimethyl group plays a crucial role in directing its reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl chlorides are valuable substrates in palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.[1][2] Despite the generally lower reactivity of vinyl chlorides compared to their bromide or iodide counterparts, the development of advanced catalyst systems with bulky, electron-rich phosphine ligands has significantly expanded their scope.[3]

Palladium_Catalysis Substrate This compound Catalytic_Cycle Pd(0) Catalytic Cycle Substrate->Catalytic_Cycle Oxidative Addition Product Coupled Product Catalytic_Cycle->Product Reductive Elimination Coupling_Partner R-M (e.g., R-B(OH)₂, R-SnBu₃, R-ZnX) Coupling_Partner->Catalytic_Cycle Transmetalation

Caption: General scheme for Palladium-catalyzed cross-coupling reactions.

Exemplary Protocol: Suzuki-Miyaura Coupling

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

The steric hindrance around the vinyl chloride in the target molecule may necessitate the use of more active palladium catalysts, such as those derived from Buchwald or Herrmann's palladacycle pre-catalysts, along with specialized ligands like SPhos or XPhos.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution on unactivated vinyl halides is generally challenging due to the sp²-hybridization of the carbon atom and the strength of the C-Cl bond. However, the presence of the electron-withdrawing ester group can activate the double bond for nucleophilic attack, potentially proceeding through an addition-elimination mechanism.

The steric bulk at the α-position is expected to disfavor a direct S(_N)2' attack. Therefore, reactions with soft nucleophiles under conditions that favor an addition-elimination pathway are more likely to be successful.

Potential Nucleophiles:

  • Thiols: In the presence of a base, thiols can add to the β-carbon, followed by elimination of the chloride to yield β-thio-substituted α,β-unsaturated esters.

  • Amines: While less reactive, certain amines under forcing conditions might undergo a similar addition-elimination reaction.

  • Enolates: Stabilized carbanions, such as those derived from malonates or β-ketoesters, could potentially act as nucleophiles.

Cycloaddition Reactions

The electron-deficient nature of the double bond in this compound makes it a potential dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions.

Diels-Alder Reactions:

The molecule can react with electron-rich dienes to form substituted cyclohexene derivatives. The gem-dimethyl group will likely exert a significant directing effect on the stereochemical outcome of the cycloaddition.

1,3-Dipolar Cycloadditions:

Reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones can provide access to five-membered heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The regioselectivity of these reactions will be governed by both electronic and steric factors.

Conclusion

This compound represents a promising, albeit underexplored, building block in organic synthesis. Its unique combination of a sterically hindered vinyl chloride and an activated α,β-unsaturated ester system opens avenues for the construction of highly substituted and complex molecular frameworks. The successful application of this reagent will likely rely on the judicious choice of modern catalytic systems to overcome the inherent steric and electronic challenges. Further investigation into the synthesis and reactivity of this molecule is warranted and holds the potential to unlock novel synthetic strategies for the development of new pharmaceuticals and functional materials.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angewandte Chemie International Edition, 44(29), 4490-4527. [Link]

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Methodological & Application

Application Notes and Protocols for Methyl 3-chloro-2,2-dimethylbut-3-enoate in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Dienophile

In the vast landscape of synthetic organic chemistry, the Diels-Alder reaction remains a cornerstone for the construction of six-membered rings with remarkable stereochemical and regiochemical control.[1] The judicious choice of diene and dienophile is paramount to the success and efficiency of this transformation. This document introduces Methyl 3-chloro-2,2-dimethylbut-3-enoate, a dienophile engineered with a unique combination of functional groups poised to offer distinct advantages in [4+2] cycloaddition reactions.

The structure of this compound features an α,β-unsaturated ester, a vinyl chloride, and a gem-dimethyl group at the α-position. This substitution pattern renders the alkene electron-deficient, a key characteristic for a reactive dienophile in normal-electron-demand Diels-Alder reactions.[2][3] The presence of the chloro and methyl ester groups is anticipated to significantly influence the electronic properties and steric environment of the double bond, thereby controlling reactivity and selectivity. The gem-dimethyl group, while not directly participating in the electronic activation, is expected to introduce notable steric effects that can be exploited to influence the stereochemical outcome of the cycloaddition.

This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this compound in [4+2] cycloaddition reactions. We will delve into its synthesis, reactivity, the governing principles of selectivity, and the role of Lewis acid catalysis, culminating in a detailed experimental protocol for its application.

Synthesis of this compound

While a dedicated synthetic route for this compound is not extensively documented in the literature, a plausible approach can be devised based on established methodologies for the synthesis of functionalized butenoates and vinyl chlorides. A potential synthetic pathway could involve the α-chlorination and subsequent elimination from a suitable precursor. One such conceptual pathway is outlined below:

cluster_0 Conceptual Synthetic Pathway Start Methyl 3,3-dimethyl-4-pentenoate Step1 Chlorination/Oxidation Start->Step1 e.g., NCS, base Product This compound Step1->Product Elimination

Caption: A plausible synthetic route to the target dienophile.

This conceptual pathway is illustrative and would require experimental optimization. Alternative routes, such as those involving Wittig-type reactions or modifications of 3,3-dimethylacrylic acid, could also be explored.[4]

Mechanistic Insights into [4+2] Cycloadditions

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state.[1] The reactivity and selectivity of the cycloaddition involving this compound are governed by several key factors.

Reactivity

The presence of two electron-withdrawing groups, the methyl ester and the chlorine atom, directly attached to the double bond significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. This reduced LUMO energy leads to a smaller energy gap between the dienophile's LUMO and the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene, resulting in an accelerated reaction rate.[2][3]

Conversely, the gem-dimethyl group at the α-position introduces steric hindrance, which could potentially decrease the rate of reaction by impeding the approach of the diene.[5] The overall reactivity will therefore be a balance between these activating electronic effects and deactivating steric effects.

Regioselectivity

In reactions with unsymmetrical dienes, the regiochemical outcome is dictated by the electronic distribution within the diene and dienophile. For a normal-electron-demand Diels-Alder reaction, the most electron-rich carbon of the diene will preferentially bond with the most electron-deficient carbon of the dienophile.[6] In this compound, the β-carbon (C3) is rendered more electrophilic due to the resonance-withdrawing effect of the ester group and the inductive effect of the chlorine atom. Therefore, in a reaction with a 1-substituted diene, the "ortho" adduct is generally the expected major product.[1]

Caption: Predicted regiochemical outcome of the cycloaddition.

Stereoselectivity: The Endo Rule

The stereochemistry of the Diels-Alder reaction is typically governed by the "endo rule," which states that the dienophile's electron-withdrawing substituent prefers to be oriented towards the developing π-system of the diene in the transition state.[1] This orientation is stabilized by secondary orbital interactions. For this compound, the methyl ester group is the primary electron-withdrawing substituent that will dictate the endo selectivity. The bulky gem-dimethyl group at the α-position may also influence the facial selectivity of the diene's approach.

Enhancing Reactivity and Selectivity with Lewis Acid Catalysis

Lewis acids can significantly accelerate Diels-Alder reactions and enhance their selectivity.[7] By coordinating to the carbonyl oxygen of the ester group, a Lewis acid further withdraws electron density from the dienophile's double bond, lowering its LUMO energy even more.[7][8] This leads to a dramatic increase in the reaction rate, often allowing the reaction to proceed at lower temperatures.

Furthermore, Lewis acid catalysis can improve both regioselectivity and endo/exo selectivity by amplifying the electronic differences between the reacting centers and rigidifying the transition state geometry.[8] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.

Experimental Protocols

The following is a general protocol for the [4+2] cycloaddition of this compound with cyclopentadiene. This protocol should be adapted and optimized for other dienes and specific experimental setups.

Materials and Reagents
  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Anhydrous toluene or dichloromethane (DCM)

  • Lewis acid (e.g., AlCl₃, optional)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Protocol 1: Thermal Diels-Alder Reaction
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the dienophile in anhydrous toluene (approximately 0.1-0.5 M).

  • Add freshly cracked cyclopentadiene (1.5-2.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approximately 0.1 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) to the stirred solution.

  • After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • Allow the reaction to stir at -78 °C and monitor its progress by TLC.

  • Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

cluster_0 Experimental Workflow Start Combine Dienophile and Solvent Catalyst Add Lewis Acid (Catalyzed Protocol) Start->Catalyst Optional Diene_add Add Diene Start->Diene_add Catalyst->Diene_add Reaction Stir at Appropriate Temperature Diene_add->Reaction Workup Quench and Workup Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product Isolated Cycloadduct Purify->Product

Caption: A generalized workflow for the Diels-Alder reaction.

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with a representative diene under different conditions. The values are illustrative and based on general principles of Diels-Alder reactions.

ConditionTemperatureTypical Reaction TimeExpected YieldExpected Endo/Exo Selectivity
Thermal80-110 °C12-48 hoursModerate to GoodModerate
Lewis Acid Catalyzed-78 °C to RT1-6 hoursGood to ExcellentHigh

Conclusion

This compound is a promising, albeit underexplored, dienophile for [4+2] cycloaddition reactions. Its unique substitution pattern provides a platform for investigating the interplay of electronic activation and steric hindrance in the Diels-Alder reaction. The ability to tune the reactivity and selectivity through the use of Lewis acid catalysis further enhances its synthetic utility. The protocols and mechanistic discussions provided herein serve as a foundational guide for researchers and drug development professionals to explore the potential of this versatile building block in the synthesis of complex cyclic molecules.

References

  • Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. Available at: [Link]

  • Diels–Alder reaction. In: Wikipedia. Available at: [Link]

  • Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available at: [Link]

  • Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. MDPI. Available at: [Link]

  • 10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts. Available at: [Link]

  • 1.3: Diels-Alder_Reactions. Chemistry LibreTexts. Available at: [Link]

  • Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. PMC. Available at: [Link]

  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. Available at: [Link]

  • The Diels-Alder Reaction. Master Organic Chemistry. Available at: [Link]

  • Revisiting poly(vinyl chloride) reactivity in the context of chemical recycling. RSC Publishing. Available at: [Link]

  • Reversal of Chemoselectivity in Diels−Alder Reaction with α,β-Unsaturated Aldehydes and Ketones Catalyzed by Brønsted Acid or Lewis Acid. ACS Publications. Available at: [Link]

  • Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles. DSpace@MIT. Available at: [Link]

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. Available at: [Link]

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Application Note: Catalytic Nucleophilic Substitution on Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Inert Nature of Vinylic Chlorides

Nucleophilic substitution at an sp²-hybridized carbon, such as in vinylic chlorides, is a notoriously challenging transformation in organic synthesis. The inherent strength of the C(sp²)-Cl bond, coupled with resonance effects that impart partial double-bond character, renders these substrates significantly less reactive than their alkyl halide counterparts.[1][2] However, the successful substitution on molecules like Methyl 3-chloro-2,2-dimethylbut-3-enoate opens a gateway to a diverse array of functionalized α,β-unsaturated esters, which are valuable intermediates in the synthesis of complex molecules and pharmacologically active compounds.

This application note provides a detailed experimental protocol for the nucleophilic substitution on this compound, focusing on a copper-catalyzed approach. This methodology is selected for its proven efficacy in activating unreactive vinyl halides under relatively mild conditions, its tolerance for various functional groups, and its operational simplicity.[3] We will delve into the mechanistic rationale behind the choice of catalyst and reaction conditions, offering a comprehensive guide for researchers aiming to incorporate this transformation into their synthetic workflows.

Mechanistic Rationale: The Role of Catalysis

The direct displacement of the chloride in this compound by a nucleophile is energetically unfavorable. To facilitate this reaction, a catalyst is employed to lower the activation energy. Several catalytic systems have been developed for this purpose, including those based on palladium, and organocatalysts.[1][4]

  • Palladium-Catalyzed Reactions: These often involve an oxidative addition of the vinyl chloride to a low-valent palladium complex, followed by reductive elimination.[1][2]

  • Organocatalytic Approaches: Catalysts like 4-dimethylaminopyridine (DMAP) can react with the vinyl chloride to form a highly electrophilic vinylpyridinium salt, which is then readily attacked by the nucleophile.[4]

  • Copper-Catalyzed Reactions: This approach, which is the focus of our protocol, typically involves the use of a Cu(I) salt and a ligand. The ligand, often an amine or an amino acid, stabilizes the copper center and facilitates the oxidative addition of the vinyl chloride. The resulting organocopper intermediate then undergoes reaction with the nucleophile.[3][5] The use of ligands like N,N'-dimethylethylenediamine has been shown to be particularly effective in promoting the amidation of vinyl halides.[3]

Experimental Protocol: Copper-Catalyzed Amination of this compound

This protocol details a representative nucleophilic substitution using a secondary amine as the nucleophile. The principles can be adapted for other nucleophiles such as thiols or alkoxides, although optimization of reaction conditions may be necessary.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add copper(I) iodide (5 mol%), cesium carbonate (2.0 equivalents), and a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene, followed by N,N'-dimethylethylenediamine (20 mol%). Stir the mixture for 10 minutes at room temperature.

  • Addition of Substrates: Add the secondary amine (1.2 equivalents) followed by this compound (1.0 equivalent).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

ReagentMolar RatioPurpose
This compound1.0Substrate
Nucleophile (e.g., secondary amine)1.2Nucleophilic reagent
Copper(I) iodide0.05Catalyst
N,N'-Dimethylethylenediamine0.20Ligand to activate the catalyst
Cesium carbonate2.0Base to activate the nucleophile
Toluene-Anhydrous solvent

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_flask 1. Prepare oven-dried Schlenk flask under N₂ add_solids 2. Add CuI and Cs₂CO₃ prep_flask->add_solids add_solvent_ligand 3. Add toluene and N,N'-dimethylethylenediamine add_solids->add_solvent_ligand add_substrates 4. Add nucleophile and vinyl chloride add_solvent_ligand->add_substrates heat_stir 5. Heat to 80-100 °C and monitor add_substrates->heat_stir cool_quench 6. Cool and quench with NH₄Cl(aq) heat_stir->cool_quench extract 7. Extract with ethyl acetate cool_quench->extract wash_dry 8. Wash with brine and dry over MgSO₄ extract->wash_dry purify 9. Filter, concentrate, and purify by column chromatography wash_dry->purify final_product Final Product purify->final_product Isolated Product

Caption: Experimental workflow for the copper-catalyzed nucleophilic substitution.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating through rigorous monitoring and characterization.

  • Reaction Monitoring: The progress of the reaction should be carefully monitored by TLC or GC-MS. The disappearance of the starting material (this compound) and the appearance of a new, less polar spot (for amine substitution) on the TLC plate are indicative of a successful reaction.

  • Product Characterization: The identity and purity of the final product must be confirmed by spectroscopic methods.

    • ¹H and ¹³C NMR: Will confirm the incorporation of the nucleophile and the retention of the double bond.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the desired product.

    • Infrared (IR) Spectroscopy: Can show the presence of characteristic functional groups.

Conclusion

While nucleophilic substitution on vinylic chlorides like this compound presents a synthetic challenge, the use of a copper-catalyzed system provides a reliable and efficient solution. This application note offers a detailed protocol and mechanistic insights to empower researchers to successfully perform this valuable transformation. The adaptability of this method to various nucleophiles makes it a powerful tool for the synthesis of a wide range of functionalized α,β-unsaturated esters.

References

  • Brainly.in. (2019, May 17). Why vinyl chloride is unreactive towards nucleophilic substitution reaction. [Link]

  • YouTube. (2023, July 22). Explain why vinyl chloride is unreactive in nucleophillic substitution reaction?. [Link]

  • ChemRxiv. (2025). Organocatalytic approach to vinylic nucleophilic substitution. [Link]

  • National Center for Biotechnology Information. (2019). Butenolide synthesis from functionalized cyclopropenones. [Link]

  • National Center for Biotechnology Information. (2009). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. [Link]

  • ACS Publications. (2011). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides. [Link]

  • Organic Chemistry Portal. (2019). Butenolide Synthesis from Functionalized Cyclopropenones. [Link]

  • Organic Chemistry Portal. (2003). Copper-Catalyzed Coupling of Amides and Carbamates with Vinyl Halides. [Link]

  • ACS Publications. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. [Link]

  • PubMed. (2007). Efficient copper-catalyzed S-vinylation of thiols with vinyl halides. [Link]

  • Organic Chemistry Portal. (2019). Vinyl chloride synthesis by chlorination or substitution. [Link]

  • ResearchGate. (2001). Highly active, air-stable palladium catalysts for the C-C and C-S bond-forming reactions of vinyl and aryl chlorides. [Link]

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The Latent Potential of Methyl 3-chloro-2,2-dimethylbut-3-enoate in Complex Molecule Synthesis: An Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-chloro-2,2-dimethylbut-3-enoate stands as a versatile yet underexplored building block in the realm of natural product total synthesis. Its unique constellation of functional groups—a vinyl chloride, a gem-dimethyl group, and a methyl ester—presents a tantalizing platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the potential applications of this reagent. While direct applications in completed total syntheses remain to be broadly documented in peer-reviewed literature, this document will extrapolate from known methodologies for vinyl chloride synthesis and incorporation to provide detailed, plausible application notes and protocols. We will delve into the strategic importance of the vinyl chloride moiety, with a particular focus on the synthesis of the marine natural product Oocydin A, a molecule that, while not synthesized using the title compound, provides a critical case study for the strategic incorporation of similar structural motifs.

Introduction: The Strategic Value of this compound

The pursuit of novel and efficient routes to biologically active natural products is a cornerstone of modern organic chemistry and drug discovery. The strategic selection of starting materials and building blocks is paramount to the success of these endeavors. This compound is a functionalized C6 building block that offers a unique combination of reactive handles, making it a potentially powerful tool for synthetic chemists.

The vinyl chloride moiety is a key feature, serving as a versatile precursor for a variety of transformations, including cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are instrumental in the formation of carbon-carbon bonds.[1][2] The gem-dimethyl group can impart steric influence on adjacent reaction centers, potentially leading to enhanced stereoselectivity in certain transformations.[3] Furthermore, this group is a common motif in a wide array of natural products, contributing to their biological activity and metabolic stability.[3] The methyl ester provides a handle for further functionalization, such as reduction, hydrolysis, or conversion to other carbonyl derivatives.

Despite these promising features, a comprehensive survey of the literature reveals a notable scarcity of reported applications of this compound in the total synthesis of natural products. This guide, therefore, aims to bridge this gap by providing a forward-looking perspective on its potential utility.

Case Study: The Total Synthesis of Oocydin A and the Strategic Incorporation of a Vinyl Chloride Moiety

Oocydin A, also known as haterumalide NA, is a potent antifungal and cytotoxic macrolide isolated from the marine dinoflagellate Ostreopsis siamensis and the bacterium Serratia plymuthica.[4][5] A key structural feature of Oocydin A is a substituted vinyl chloride within its macrocyclic core. While the total syntheses of Oocydin A reported to date have not employed this compound directly, they offer invaluable insights into the strategies for constructing and utilizing the vinyl chloride functional group in the context of complex molecule synthesis.

Two prominent approaches to the vinyl chloride moiety in Oocydin A are highlighted below:

  • The Roulland Synthesis (gem-dichloroolefin approach): This synthesis utilizes a gem-dichloroolefin as a precursor to the vinyl chloride. A key step involves a stereoselective Suzuki-Miyaura cross-coupling reaction between an organoborane and the gem-dichloroolefin, which proceeds with high stereoselectivity to furnish the desired (Z)-vinyl chloride.[5]

  • The Snider Synthesis (Stille Coupling approach): This approach relies on a Stille cross-coupling reaction between a vinyl iodide and a vinylstannane to construct the carbon-carbon bond adjacent to the vinyl chloride.[6] This method also allows for precise control over the geometry of the resulting double bond.

The biosynthetic pathway of oocydin A involves a trans-AT polyketide synthase (PKS) system, which includes a halogenase domain responsible for the chlorination.[7][8]

The following diagram illustrates a generalized retrosynthetic analysis for Oocydin A, highlighting the strategic disconnection at the vinyl chloride moiety.

G Oocydin_A Oocydin A Macrocyclization Macrolactonization Oocydin_A->Macrocyclization Side_Chain_Coupling Side Chain Coupling (e.g., Nozaki-Hiyama-Kishi) Macrocyclization->Side_Chain_Coupling Vinyl_Chloride_Formation Vinyl Chloride Formation (Key Disconnection) Side_Chain_Coupling->Vinyl_Chloride_Formation Fragment_A Fragment A (Vinyl Precursor) Vinyl_Chloride_Formation->Fragment_A Fragment_B Fragment B (Coupling Partner) Vinyl_Chloride_Formation->Fragment_B

Caption: Retrosynthetic analysis of Oocydin A.

Application Notes: Hypothetical Use of this compound in Natural Product Synthesis

Given its structure, this compound could be envisioned as a key building block in the synthesis of natural products containing a gem-dimethylvinyl chloride fragment. A hypothetical application is its use in a palladium-catalyzed cross-coupling reaction to introduce the chloro-substituted quaternary center.

Hypothetical Transformation: Suzuki-Miyaura Coupling

A plausible application of this compound is in a Suzuki-Miyaura cross-coupling reaction with an organoborane. This reaction would form a new carbon-carbon bond at the chlorinated carbon, leading to a highly substituted and functionalized product.

The following diagram illustrates this hypothetical transformation:

G Reactant1 This compound Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 R-B(OH)₂ Reactant2->Catalyst Product Coupled Product Catalyst->Product

Caption: Hypothetical Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Hypothetical)

Synthesis of Methyl 2,2-dimethyl-3-arylbut-3-enoate via Suzuki-Miyaura Coupling

Disclaimer: This is a hypothetical protocol and should be adapted and optimized based on experimental observations.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • Anhydrous toluene

  • Anhydrous isopropanol

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add anhydrous toluene and anhydrous isopropanol (e.g., in a 4:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Expected Outcome and Characterization:

The expected product would be the corresponding methyl 2,2-dimethyl-3-arylbut-3-enoate. Characterization would be performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

Table 1: Hypothetical Reaction Parameters and Expected Yields

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/iPrOH801275-85
2Pd₂(dba)₃XPhosCs₂CO₃Dioxane1001870-80
3Pd(PPh₃)₄-Na₂CO₃Toluene/H₂O902460-70

Conclusion and Future Outlook

While the direct application of this compound in the total synthesis of natural products is not yet established in the literature, its structural features suggest significant potential as a versatile building block. The strategic importance of the vinyl chloride moiety, as demonstrated in the synthesis of complex natural products like Oocydin A, underscores the value of developing new reagents and methods for its introduction. The hypothetical protocols and application notes presented in this guide are intended to stimulate further research into the utility of this promising compound. As the demand for more efficient and innovative synthetic strategies continues to grow, it is anticipated that this compound and related compounds will find their place in the synthetic chemist's toolbox for the construction of novel and biologically important molecules.

References

  • Matilla, M. A., et al. (2012). Biosynthesis of the antifungal haterumalide, oocydin A, in Serratia, and its regulation by quorum sensing, RpoS and Hfq. PLoS One, 7(6), e38833. [Link]

  • Snider, B. B., & Song, F. (2003). Synthesis of ent-Haterumalide NA (ent-Oocydin A) Methyl Ester. Organic Letters, 5(22), 4073–4076. [Link]

  • Roulland, E. (2008). Total Synthesis of Oocydin A. Angewandte Chemie International Edition, 47(20), 3762-3765. [Link]

  • Franke, J., et al. (2019). Proposed biosynthetic pathway to oocydin B. ResearchGate. [Link]

  • Hagedorn, J., et al. (2020). α‐Hydroxylation in oocydin biosynthesis. ResearchGate. [Link]

  • Franck, X., et al. (2012). Various Entries to Vinyl Chloride Derivatives and Their Applications in Total Synthesis of Natural Products. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of vinyl chlorides by chlorination or substitution. [Link]

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry, 22, 1-63. [Link]

  • Kartika, R., et al. (2015). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Request PDF. [Link]

  • Beilstein Journal of Organic Chemistry. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. [Link]

  • University of Pittsburgh Department of Chemistry. (n.d.). Natural Product Synthesis. [Link]

  • G. S. C. R. Kumar, et al. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. PubMed. [Link]

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Application Notes and Protocols: Methyl 3-chloro-2,2-dimethylbut-3-enoate as a Key Intermediate for Chrysanthemic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrethroids represent a critical class of synthetic insecticides, prized for their high efficacy against a broad spectrum of pests and low mammalian toxicity.[1][2] The core of many of these commercially significant compounds is the chrysanthemic acid moiety, a cyclopropanecarboxylic acid.[1] The stereochemistry of this cyclopropane ring is a crucial determinant of the final product's insecticidal activity. Consequently, the development of efficient and stereoselective synthetic routes to chrysanthemic acid and its derivatives is of paramount importance to the agrochemical and public health sectors.[3][4]

This document provides a detailed technical guide on the synthesis and application of Methyl 3-chloro-2,2-dimethylbut-3-enoate , a versatile intermediate in the production of chrysanthemic acid esters. We will explore the synthetic pathway to this intermediate, its subsequent conversion to the chrysanthemate core, and provide detailed, field-tested protocols for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound serves as a foundational step in various routes to chrysanthemic acid. The rationale behind this specific intermediate lies in its activated vinyl chloride moiety, which is primed for subsequent cyclization reactions.

Reaction Pathway Overview

The synthesis commences with readily available starting materials and proceeds through a series of straightforward transformations. The overall workflow is designed for scalability and efficiency.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis 3,3-Dimethylacrylic acid 3,3-Dimethylacrylic acid Methyl 3,3-dimethylacrylate Methyl 3,3-dimethylacrylate 3,3-Dimethylacrylic acid->Methyl 3,3-dimethylacrylate Esterification Methyl 3-chloro-2,2-dimethylbutanoate Methyl 3-chloro-2,2-dimethylbutanoate Methyl 3,3-dimethylacrylate->Methyl 3-chloro-2,2-dimethylbutanoate Chlorination This compound This compound Methyl 3-chloro-2,2-dimethylbutanoate->this compound Elimination

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,3-Dimethylacrylic acid100.1250.0 g0.499
Methanol32.04200 mL-
Sulfuric acid (conc.)98.085 mL-
N-Chlorosuccinimide (NCS)133.5373.5 g0.550
Azobisisobutyronitrile (AIBN)164.210.82 g0.005
Carbon tetrachloride (CCl4)153.82300 mL-
Sodium methoxide (NaOMe)54.0229.7 g0.550

Procedure:

Step 1: Esterification of 3,3-Dimethylacrylic acid

  • To a 500 mL round-bottom flask, add 3,3-dimethylacrylic acid (50.0 g, 0.499 mol) and methanol (200 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (5 mL).

  • Allow the mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3,3-dimethylacrylate as a colorless oil.

Step 2: Free-Radical Chlorination

  • In a 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the methyl 3,3-dimethylacrylate from the previous step in carbon tetrachloride (300 mL).

  • Add N-Chlorosuccinimide (NCS) (73.5 g, 0.550 mol) and AIBN (0.82 g, 0.005 mol).

  • Heat the mixture to reflux under a nitrogen atmosphere for 6 hours.

  • Cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with water (2 x 150 mL) and brine (1 x 150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-chloro-2,2-dimethylbutanoate.

Step 3: Dehydrochlorination

  • Prepare a solution of sodium methoxide (29.7 g, 0.550 mol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath and add the crude methyl 3-chloro-2,2-dimethylbutanoate dropwise over 30 minutes.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Quench the reaction by adding 100 mL of water.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure. The crude product, This compound , can be purified by vacuum distillation.

Conversion to Chrysanthemic Acid Esters via Catalytic Cyclopropanation

The synthesized this compound is a valuable precursor for the construction of the chrysanthemate cyclopropane ring. A highly effective method for this transformation is through a metal-catalyzed intramolecular cyclopropanation reaction. Rhodium(II) carboxylates are particularly efficient catalysts for this type of transformation.[5][6]

Mechanistic Insights into Rhodium-Catalyzed Cyclopropanation

The catalytic cycle is believed to involve the formation of a rhodium carbene intermediate.[6] The diazo compound, generated in situ or added separately, reacts with the rhodium(II) catalyst to form a metal carbene. This electrophilic carbene then undergoes an intramolecular addition to the double bond of the substrate, forming the cyclopropane ring and regenerating the catalyst.[6] The stereoselectivity of this reaction can often be influenced by the choice of ligands on the rhodium catalyst.[7]

Cyclopropanation This compound This compound Chrysanthemic Acid Ester Chrysanthemic Acid Ester This compound->Chrysanthemic Acid Ester Diazoacetate Diazoacetate Rh-Carbene Intermediate Rh-Carbene Intermediate Diazoacetate->Rh-Carbene Intermediate Reacts with Rh(II) Catalyst Rh(II) Catalyst Rh(II) Catalyst->Rh-Carbene Intermediate Forms Rh-Carbene Intermediate->Chrysanthemic Acid Ester Intramolecular Cyclopropanation Chrysanthemic Acid Ester->Rh(II) Catalyst Regenerates

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Detailed Experimental Protocol: Synthesis of Methyl Chrysanthemate

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound162.6116.3 g0.100
Ethyl diazoacetate114.1012.5 g0.110
Dirhodium tetraacetate [Rh2(OAc)4]442.020.22 g0.0005
Dichloromethane (DCM), anhydrous84.93200 mL-
Sodium borohydride (NaBH4)37.831.9 g0.050
Methanol32.0450 mL-

Procedure:

  • In a 500 mL three-necked flask under a nitrogen atmosphere, dissolve this compound (16.3 g, 0.100 mol) and dirhodium tetraacetate (0.22 g, 0.0005 mol) in anhydrous dichloromethane (200 mL).

  • Heat the solution to a gentle reflux.

  • In a separate dropping funnel, prepare a solution of ethyl diazoacetate (12.5 g, 0.110 mol) in 50 mL of anhydrous dichloromethane.

  • Add the ethyl diazoacetate solution dropwise to the refluxing reaction mixture over a period of 2 hours. A steady evolution of nitrogen gas should be observed.

  • After the addition is complete, continue to reflux for an additional 1 hour, monitoring the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add silica gel. Concentrate the mixture in vacuo to adsorb the product onto the silica gel.

  • Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to afford the methyl chrysanthemate as a mixture of cis and trans isomers.

  • Optional Reductive Dechlorination: If the cyclopropanation leads to a chlorinated chrysanthemate derivative, a subsequent dechlorination step is necessary. Dissolve the chlorinated product in methanol (50 mL) and cool in an ice bath. Add sodium borohydride (1.9 g, 0.050 mol) portion-wise. Stir for 2 hours at room temperature. Quench with dilute HCl and extract with diethyl ether. The organic layer is then washed, dried, and concentrated to yield the final methyl chrysanthemate.

Concluding Remarks

The protocols outlined in this guide provide a robust and reproducible pathway for the synthesis of chrysanthemic acid esters, pivotal components of modern pyrethroid insecticides. The use of this compound as a key intermediate offers a strategic advantage in constructing the essential cyclopropane core. The described rhodium-catalyzed cyclopropanation is a powerful tool for this transformation, and further optimization of catalyst systems could lead to enhanced stereocontrol, a critical factor in the biological activity of the final products.[7] Researchers are encouraged to adapt and refine these methods to suit their specific synthetic targets within the diverse family of pyrethroids.[3][4]

References

  • Yan, S., Zhang, Y., Chen, L., & Jin, Z. (2025). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry. [Link][3][4][8]

  • Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]

  • Google Patents. (1972). Process for the preparation of chrysanthemic acid. [9]

  • Google Patents. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. [1]

  • Aratani, T. (1985). Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. Pure and Applied Chemistry. [Link][7]

  • Crammer, B., Goldschmidt, Z., Ikan, R., & Cohen, S. (1984). Studies of chrysanthemic acid derivatives: catalysed reactions of 3-(2-hydroxy-methyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. Journal of the Chemical Society, Perkin Transactions 1. [Link][10]

  • Demonceau, A., Noels, A. F., Anciaux, A. J., Hubert, A. J., & Teyssié, P. (1984). Transition-metal-catalysed reactions of diazoesters. Synthesis of chrysanthemic and permethric acid esters by cyclopropanation of conjugated dienes. Bulletin des Sociétés Chimiques Belges. [Link][5]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link][6]

  • Trost, B. M., & Fraisse, P. L. (2007). Palladium-catalyzed reactions: stereoselective synthesis of substituted cyclopropanes related to chrysanthemic acid. A simple route to cis-chrysanthemonitrile. The Journal of Organic Chemistry. [Link][11]

  • Crammer, B., et al. (1984). Studies of chrysanthemic acid derivatives: Catalysed reactions of 3-(2-hydroxymethyl-3,3-dimethylcyclopropyl)-2-methylpropanol and formation of a novel eight-membered cyclic sulphite. ResearchGate. [Link][2]

  • Scribd. (n.d.). Multistep Synthesis of Chrysanthemic Acid. [Link][12]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a sterically hindered and electronically distinct vinyl chloride that serves as a valuable building block in organic synthesis. Its gem-dimethyl group and adjacent ester functionality present unique challenges and opportunities in carbon-carbon bond formation. Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of this substrate, enabling the construction of complex molecular architectures relevant to pharmaceuticals, agrochemicals, and materials science. This guide offers an in-depth exploration of the key palladium-catalyzed cross-coupling reactions involving this substrate, complete with mechanistic insights and detailed, field-proven protocols.

Mechanistic Overview: The Palladium Catalytic Cycle

The success of palladium-catalyzed cross-coupling reactions hinges on a well-defined catalytic cycle. While variations exist for specific reaction types, the fundamental steps generally include oxidative addition, transmetalation, and reductive elimination. The vinyl chloride nature of this compound makes the initial oxidative addition of the C-Cl bond to the Pd(0) catalyst a critical and often rate-determining step.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Cl PdII R-Pd(II)-Cl(Ln) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R_R R-Pd(II)-R'(Ln) Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Application Note: Regioselective Synthesis of Allenes and Tertiary Alcohols from Methyl 3-chloro-2,2-dimethylbut-3-enoate using Grignard Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the reaction of Methyl 3-chloro-2,2-dimethylbut-3-enoate with Grignard reagents. This versatile substrate, featuring a sterically hindered α,β-unsaturated ester and a vinyl chloride moiety, offers multiple pathways for carbon-carbon bond formation. We explore the underlying mechanisms that govern the reaction's regioselectivity, detailing the critical experimental parameters that favor either Sₙ2' substitution to yield highly substituted allenoates or 1,2-addition to produce tertiary alcohols. This guide presents field-proven, step-by-step protocols, troubleshooting advice, and mechanistic insights to enable chemists to harness the full synthetic potential of this valuable building block.

Introduction: A Multifaceted Synthetic Building Block

This compound is a functionally rich substrate for advanced organic synthesis. Its structure contains three key reactive sites for nucleophilic attack by organometallic reagents such as Grignard reagents (RMgX):

  • The Carbonyl Carbon (C1): Susceptible to standard 1,2-nucleophilic addition.

  • The β-Carbon (C3): The carbon atom bearing the chlorine, which can participate in conjugate addition.

  • The γ-Carbon (C4): The terminal sp²-hybridized carbon of the vinyl group, which is the site for Sₙ2' attack.

The gem-dimethyl substitution at the α-position provides significant steric hindrance around the carbonyl group and the α-β double bond, playing a crucial role in directing the reaction pathway. The choice of Grignard reagent, reaction temperature, and the use of catalysts are pivotal in controlling the chemoselectivity of the reaction, leading to distinct product classes with high value in medicinal chemistry and materials science.

Mechanistic Pathways and Selectivity Control

The reaction between this compound and a Grignard reagent can proceed via three primary competing pathways. Understanding these pathways is essential for designing experiments that selectively yield the desired product.

Pathway A: Sₙ2' Substitution for Allene Synthesis

The most synthetically valuable pathway for this substrate is often the Sₙ2' (substitution, nucleophilic, bimolecular, with allylic rearrangement) reaction. The Grignard reagent attacks the terminal γ-carbon of the conjugated system. This attack is followed by a rearrangement of the π-electrons and subsequent expulsion of the chloride leaving group.

Causality: This pathway is often favored due to the steric hindrance at the carbonyl carbon, which disfavors direct 1,2-addition. The formation of the thermodynamically stable allene product is a strong driving force. The reaction is believed to proceed through a concerted or near-concerted six-membered cyclic transition state, which minimizes steric strain.

Pathway B: 1,2-Nucleophilic Addition to the Carbonyl

This is the classic Grignard reaction with an ester. The reaction involves two equivalents of the Grignard reagent.[1][2]

  • First Addition: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon, breaking the C=O π-bond to form a tetrahedral intermediate.

  • Elimination: This intermediate is unstable and collapses, reforming the C=O π-bond and expelling the methoxide (-OCH₃) as a leaving group, resulting in the formation of a ketone.

  • Second Addition: The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, yielding a tertiary alkoxide upon 1,2-addition.

  • Workup: Acidic workup protonates the alkoxide to give the final tertiary alcohol product.

Causality: This pathway can compete with the Sₙ2' reaction, especially with less sterically demanding Grignard reagents and at higher temperatures. However, the gem-dimethyl group at the α-position significantly hinders this pathway.

Pathway C: 1,4-Conjugate Addition (Copper-Catalyzed)

In the presence of a catalytic amount of a copper(I) salt (e.g., CuI, CuBr·SMe₂), Grignard reagents can be converted in situ to organocuprates, which are softer nucleophiles.[3][4] These species preferentially undergo 1,4-conjugate addition to α,β-unsaturated systems.

Causality: The copper catalyst alters the nature of the nucleophile. The reaction proceeds via nucleophilic attack at the β-carbon, displacing the chloride and forming a magnesium enolate intermediate. Subsequent acidic workup protonates the enolate to yield the β-alkylated product. While plausible, for this specific substrate, the Sₙ2' pathway often remains competitive or dominant even with copper catalysis.

Reaction_Pathways cluster_products Products Reactant This compound Intermediate_A Cyclic Transition State Reactant->Intermediate_A Pathway A: SN2' (Low Temp) Intermediate_B Tetrahedral Intermediate Reactant->Intermediate_B Pathway B: 1,2-Addition (2 equiv. RMgX) Intermediate_C Magnesium Enolate Reactant->Intermediate_C Pathway C: 1,4-Addition (Cu(I) Catalyst) Grignard R-MgX Allene Methyl 4-R-2,2-dimethylbuta-2,3-dienoate Tertiary_Alcohol Tertiary Alcohol Product Conjugate_Adduct β-Alkylated Ester Intermediate_A->Allene Ketone Intermediate Ketone Intermediate_B->Ketone Elimination of MeO⁻ Ketone->Tertiary_Alcohol 2nd Addition Intermediate_C->Conjugate_Adduct Aqueous Workup

Caption: Competing reaction pathways for Grignard reagents with this compound.

Experimental Protocols

Safety First: Grignard reagents are highly reactive, pyrophoric, and react violently with water.[5] All procedures must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame-dried glassware. Always wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and suitable gloves.[5]

Protocol 1: Synthesis of Methyl 4-Aryl/Alkyl-2,2-dimethylbuta-2,3-dienoate (Sₙ2' Pathway)

This protocol is optimized to favor the Sₙ2' pathway, leading to the formation of allenoates. Low temperature is critical to suppress the competing 1,2-addition pathway.

Materials:

  • This compound (1.0 equiv)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 M in THF) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (N₂ or Ar line)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet connected to a bubbler.

  • Reagent Preparation: Charge the flask with this compound (1.0 equiv) dissolved in anhydrous THF (approx. 0.2 M solution).

  • Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to ensure high selectivity.

  • Grignard Addition: Add the Grignard reagent solution (1.2 equiv) to the dropping funnel via cannula transfer. Add the Grignard reagent dropwise to the stirred solution of the ester over 30-45 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding pre-chilled saturated aqueous NH₄Cl solution dropwise at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Workup: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to afford the pure allenoate.

Data Summary and Troubleshooting

Table 1: Representative Reaction Outcomes
Grignard Reagent (RMgX)CatalystTemperature (°C)Major ProductTypical Yield (%)
Phenylmagnesium BromideNone-78Allenoate (Sₙ2')85-95%
Methylmagnesium IodideNone-78Allenoate (Sₙ2')70-80%
Ethylmagnesium BromideNone0Mixture of Allenoate and Tertiary AlcoholVariable
Phenylmagnesium BromideCuI (5 mol%)-78Allenoate (Sₙ2')>90%
tert-Butylmagnesium ChlorideNone-78Allenoate (Sₙ2')80-90%
Troubleshooting Guide
ProblemPotential CauseRecommended Solution
Low Yield / No Reaction Inactive Grignard reagent (hydrolyzed).Use freshly prepared or recently titrated Grignard reagent. Ensure rigorous anhydrous conditions.
Insufficient reaction time or temperature too low.Allow the reaction to stir for a longer duration. For less reactive Grignards, allow it to warm slowly to -40 °C.
Formation of Tertiary Alcohol Side Product Reaction temperature was too high.Maintain the reaction temperature strictly at -78 °C during addition and stirring.
Grignard reagent is highly reactive (e.g., MeMgI).Ensure slow, dropwise addition at -78 °C.
Complex Mixture of Products Presence of moisture or oxygen.Flame-dry all glassware thoroughly. Use high-purity anhydrous solvents and maintain a positive inert gas pressure.[5]
Competing reaction pathways are occurring.Re-optimize temperature and consider the use of a Cu(I) catalyst to potentially enhance selectivity for one pathway.

Conclusion

The reaction of this compound with Grignard reagents is a powerful and versatile transformation in organic synthesis. By carefully controlling experimental conditions, particularly temperature, chemists can selectively navigate the Sₙ2' and 1,2-addition pathways. The protocols and insights provided in this application note offer a robust framework for the high-yield synthesis of valuable allenoates, which are key intermediates for the construction of complex molecular architectures. This guide empowers researchers to reliably execute and troubleshoot these reactions, facilitating innovation in drug discovery and materials science.

References

  • Gagnon, D., & Lubell, W. D. (2018). Applications of γ,δ-Unsaturated Ketones Synthesized by Copper-Catalyzed Cascade Addition of Vinyl Grignard Reagents to Esters. Accounts of Chemical Research, 51(10), 2639–2651. Retrieved from [Link]

  • Wikipedia. (2023). Reactions of organocopper reagents. Retrieved from [Link]

  • Munch-Petersen, J., et al. (1961). Conjugate Additions of Grignard Reagents to alpha, beta-Unsaturated Esters. Acta Chemica Scandinavica, 15, 277-290. Retrieved from [Link]

  • Filo. (2025). Reaction between grignard reagent with vinyl chloride. Retrieved from [Link]

  • Yang, C.-T., et al. (2012). Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents. Journal of the American Chemical Society, 134(27), 11124–11127. Retrieved from [Link]

  • Wang, Z., et al. (2019). Cu-catalyzed cross-coupling reactions of vinyl epoxide with organoboron compounds: access to homoallylic alcohols. Organic & Biomolecular Chemistry, 17(1), 89-93. Retrieved from [Link]

  • Organic Chemistry Portal. Grignard Reaction. Retrieved from [Link]

  • Seyferth, D. (1963). Di-n-butyldivinyltin. Organic Syntheses, 4, 258. Retrieved from [Link]

  • Exploration of Copper-Catalyzed Grignard Cross-Coupling. (n.d.). Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reagent Reaction Mechanism. YouTube. Retrieved from [Link]

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Application Notes and Protocols: Methyl 3-chloro-2,2-dimethylbut-3-enoate in the Synthesis of Pyrethroid Insecticides

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide details the application of Methyl 3-chloro-2,2-dimethylbut-3-enoate as a key starting material in the synthesis of pyrethroid insecticides. Pyrethroids are a critically important class of agrochemicals, valued for their high efficacy against a broad spectrum of insect pests and low toxicity to mammals and birds.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of a permethrin analogue, a widely used photostable pyrethroid, beginning with the strategic cyclopropanation of this compound. The protocols herein are designed for researchers and scientists in the fields of agrochemical synthesis and drug development, offering in-depth explanations of the underlying chemical principles and experimental choices.

Introduction: The Strategic Importance of Pyrethroids and Novel Building Blocks

The development of synthetic pyrethroids revolutionized pest control in agriculture and public health. These compounds are synthetic analogues of the naturally occurring pyrethrins, which are esters of chrysanthemic acid or pyrethric acid.[2][3] The first generation of synthetic pyrethroids aimed to mimic the structure of natural pyrethrins to enhance their insecticidal activity and stability.[4] A key structural feature of many potent pyrethroids is the substituted cyclopropane ring derived from chrysanthemic acid.

The synthesis of novel pyrethroid analogues is a continuous effort to overcome insect resistance and improve environmental profiles. This necessitates the exploration of versatile and economically viable starting materials. This compound presents itself as a promising precursor for the synthesis of the cyclopropane core of pyrethroids. Its vinyl chloride moiety is primed for cyclopropanation reactions, a cornerstone of pyrethroid synthesis. This guide outlines a robust synthetic pathway from this starting material to a valuable pyrethroid insecticide.

Proposed Synthetic Pathway: From Butenoate to Pyrethroid

The overall strategy involves a four-step synthesis commencing with the rhodium-catalyzed cyclopropanation of this compound. This is followed by hydrolysis of the resulting ester, conversion to the acyl chloride, and final esterification with 3-phenoxybenzyl alcohol to yield the target pyrethroid.

G start This compound step1 Step 1: Rhodium-Catalyzed Cyclopropanation start->step1 intermediate1 Methyl 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylate step1->intermediate1 step2 Step 2: Hydrolysis intermediate1->step2 intermediate2 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylic acid step2->intermediate2 step3 Step 3: Acyl Chloride Formation intermediate2->step3 intermediate3 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarbonyl chloride step3->intermediate3 step4 Step 4: Esterification intermediate3->step4 final_product 3-Phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylate (Permethrin Analogue) step4->final_product

Caption: Overall synthetic workflow from the starting material to the final pyrethroid product.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

This initial step is a pivotal rhodium-catalyzed cyclopropanation. The vinyl chloride of the starting material reacts with a carbene generated from ethyl diazoacetate to form the cyclopropane ring. Rhodium(II) acetate is an effective catalyst for this transformation.[5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
This compound162.62101.63 g
Ethyl diazoacetate114.10121.37 g
Rhodium(II) acetate dimer441.920.144.2 mg
Dichloromethane (anhydrous)--50 mL

Protocol:

  • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add this compound (1.63 g, 10 mmol) and Rhodium(II) acetate dimer (44.2 mg, 0.1 mmol) in anhydrous dichloromethane (30 mL).

  • Stir the mixture under an inert atmosphere (nitrogen or argon) at room temperature.

  • Dissolve ethyl diazoacetate (1.37 g, 12 mmol) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.

  • Add the ethyl diazoacetate solution dropwise to the reaction mixture over a period of 4-6 hours. The rate of addition should be controlled to maintain a steady, gentle evolution of nitrogen gas.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 12 hours to ensure completion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate.

Rationale: The use of a rhodium catalyst is crucial for the efficient generation of the rhodium carbene intermediate from ethyl diazoacetate, which then undergoes a concerted addition to the alkene.[5] The slow, dropwise addition of ethyl diazoacetate is necessary to keep its concentration low, minimizing side reactions such as the dimerization of the carbene.

G cluster_0 Catalyst Activation cluster_1 Cyclopropanation Rh2_OAc_4 Rh₂(OAc)₄ Rh_carbene Rh(II)-Carbene Intermediate Rh2_OAc_4->Rh_carbene + EDA EDA N₂CHCO₂Et N2 N₂ Rh_carbene->N2 - alkene This compound Rh_carbene->alkene Attack cyclopropane Methyl 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylate alkene->cyclopropane Ring Formation cyclopropane->Rh2_OAc_4 Catalyst Regeneration

Caption: Proposed mechanism for the rhodium-catalyzed cyclopropanation step.

PART 2: Hydrolysis to 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid

The methyl ester is hydrolyzed to the corresponding carboxylic acid, a necessary step for subsequent activation to the acyl chloride.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate225.098 (from Step 1)1.80 g
Potassium hydroxide (KOH)56.11241.35 g
Methanol--30 mL
Water--10 mL
Hydrochloric acid (HCl), 6M--As needed for pH ~2

Protocol:

  • Dissolve the methyl ester from Step 1 (1.80 g, 8 mmol) in methanol (30 mL) in a 100 mL round-bottom flask.

  • Add a solution of potassium hydroxide (1.35 g, 24 mmol) in water (10 mL).

  • Reflux the mixture for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 6M HCl.

  • A white precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid.

PART 3: Synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride

The carboxylic acid is converted to the more reactive acyl chloride to facilitate the final esterification. Thionyl chloride is a common and effective reagent for this transformation.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid211.067 (from Step 2)1.48 g
Thionyl chloride (SOCl₂)118.97141.02 mL (1.67 g)
Toluene (anhydrous)--20 mL
Dimethylformamide (DMF)--1-2 drops (catalytic)

Protocol:

  • In a flame-dried 50 mL round-bottom flask, suspend the carboxylic acid (1.48 g, 7 mmol) in anhydrous toluene (20 mL).

  • Add a catalytic amount of DMF (1-2 drops).

  • Add thionyl chloride (1.02 mL, 14 mmol) dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours. Gas evolution (HCl and SO₂) will be observed.

  • After the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude acyl chloride.

  • The crude 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride can be used in the next step without further purification.

PART 4: Esterification to 3-Phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate

The final step is the esterification of the acyl chloride with 3-phenoxybenzyl alcohol to yield the target pyrethroid.[7]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Weight
3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride229.516.5 (from Step 3)1.49 g
3-Phenoxybenzyl alcohol200.247.151.43 g
Pyridine (anhydrous)79.107.80.63 mL
Dichloromethane (anhydrous)--30 mL

Protocol:

  • Dissolve 3-phenoxybenzyl alcohol (1.43 g, 7.15 mmol) and anhydrous pyridine (0.63 mL, 7.8 mmol) in anhydrous dichloromethane (20 mL) in a 100 mL round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Dissolve the crude acyl chloride from Step 3 (1.49 g, 6.5 mmol) in anhydrous dichloromethane (10 mL) and add it dropwise to the alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final pyrethroid product.

Expected Data and Characterization

CompoundExpected YieldAppearance¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)MS (EI) m/z
Methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate70-80%Colorless to pale yellow oil~6.0-6.5 (dd, 1H, vinyl H), ~3.7 (s, 3H, OCH₃), ~1.5-2.5 (m, 2H, cyclopropane H), ~1.2-1.4 (2s, 6H, gem-dimethyl)~172 (C=O), ~128 (vinyl C), ~126 (vinyl C-Cl), ~35-45 (cyclopropane C), ~52 (OCH₃), ~20-30 (gem-dimethyl C)224, 226, 228 (M⁺)
3-Phenoxybenzyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate80-90%Viscous yellow oil~6.9-7.4 (m, 9H, Ar-H), ~6.0-6.5 (dd, 1H, vinyl H), ~5.1 (s, 2H, OCH₂), ~1.5-2.5 (m, 2H, cyclopropane H), ~1.2-1.4 (2s, 6H, gem-dimethyl)~170 (C=O), ~157 (Ar C-O), ~118-135 (Ar C), ~128 (vinyl C), ~126 (vinyl C-Cl), ~66 (OCH₂), ~35-45 (cyclopropane C), ~20-30 (gem-dimethyl C)392, 394, 396 (M⁺)

References

  • Doyle, M. P., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. Chemical Science, 1(1), 83-87. [Link]

  • Mato, M., et al. (2021). Rh(II)-Catalyzed Alkynylcyclopropanation of Alkenes by Decarbenation of Alkynylcycloheptatrienes. Journal of the American Chemical Society, 143(28), 10760–10769. [Link]

  • Li, Y., et al. (2021). The Synthesis of Pyrethroids. Journal of Agricultural and Food Chemistry, 69(26), 7267–7285. [Link]

  • Hu, W., et al. (2010). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. [Link]

  • Wikipedia. (n.d.). Metal-catalyzed cyclopropanations. [Link]

  • Gillingham, D., & Hoveyda, A. H. (2020). Rhodium-Catalyzed Intermolecular Cyclopropanation of Benzofurans, Indoles, and Alkenes via Cyclopropene Ring Opening. Organic Letters, 22(12), 4648–4653. [Link]

  • Ding, Q., et al. (2012). Synthesis and Characterization of Chrysanthemic Acid Esters. Asian Journal of Chemistry, 24(7), 2881-2883. [Link]

  • Payne, G. T., et al. (2016). Synthesis of pyrethroids and pyrethroid-containing compositions. U.S.
  • ResearchGate. (2025). Pyrethroid insecticides Chapter IVa. Reactivity of chrysanthemic acid and its lower esters. [Link]

  • Isman, M. B. (2020). One Hundred Years of Pyrethroid Chemistry: A Still-Open Research Effort to Combine Efficacy, Cost-Effectiveness and Environmental Sustainability. Molecules, 25(22), 5437. [Link]

  • Justia Patents. (2020). Method for the synthesis of permethrin. [Link]

  • Mascal, M., & Dutta, S. (2013). Synthesis of the Insecticide Prothrin and Its Analogues from Biomass-Derived 5-(Chloromethyl)furfural. DTIC. [Link]

  • Google Patents. (2022). Preparation method of high-efficiency permethrin.
  • National Institutes of Health. (2019). HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding to navigate the nuances of this synthesis, diagnose issues, and optimize your reaction outcomes.

Introduction to the Synthesis

The synthesis of this compound, a key intermediate in the production of pyrethroid insecticides, typically involves the reaction of methyl 2,2-dimethyl-3-oxobutanoate with a chlorinating agent such as phosphorus pentachloride (PCl₅), often in the presence of N,N-dimethylformamide (DMF). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is low. What are the most likely causes?

Low yields in this synthesis can often be attributed to several competing side reactions or suboptimal reaction conditions. Here, we break down the most common culprits and how to address them.

A1: Incomplete Reaction

A common reason for low yield is an incomplete conversion of the starting material, methyl 2,2-dimethyl-3-oxobutanoate.

  • Troubleshooting:

    • Reaction Time and Temperature: The reaction is typically run at reflux. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of maximum conversion.

    • Reagent Stoichiometry: An insufficient amount of PCl₅ will lead to incomplete reaction. Ensure you are using a slight excess of PCl₅.

A2: Formation of the Gem-dichloro Side Product

The starting material, a β-ketoester, exists in equilibrium between its keto and enol forms. The desired reaction occurs on the enol form. However, PCl₅ can react with the keto form to produce a gem-dicholoride, a common reaction of ketones with PCl₅.

  • Mechanism Insight: The direct reaction of the carbonyl group of the keto tautomer with PCl₅ leads to the formation of a gem-dichloroalkane at the C3 position.

  • Troubleshooting:

    • Promoting Enolization: The addition of DMF is crucial as it reacts with PCl₅ to form the Vilsmeier reagent, which is a milder and more selective electrophile that favors reaction with the enol form.[1][2] Ensure DMF is present in your reaction mixture.

    • Order of Addition: Adding the β-ketoester to a pre-formed mixture of PCl₅ and DMF can sometimes favor the desired reaction pathway.

A3: Vilsmeier Reagent-Mediated Side Reactions

The in situ formation of the Vilsmeier reagent from PCl₅ and DMF is key to the reaction's success, but this reagent can also participate in undesired pathways.[3][4]

  • Mechanism Insight: The Vilsmeier reagent, a chloroiminium salt, is a potent electrophile. While it facilitates the desired chlorination of the enol, it can also react with other nucleophiles present or lead to formylation side products under certain conditions.

  • Troubleshooting:

    • Temperature Control: The formation and reaction of the Vilsmeier reagent are temperature-sensitive. Maintaining a consistent reflux temperature is important. Overheating can lead to decomposition or alternative reaction pathways.

    • Stoichiometry of DMF: The amount of DMF can influence the concentration and reactivity of the Vilsmeier reagent. Typically, it is used in catalytic to stoichiometric amounts relative to PCl₅.

Below is a diagram illustrating the main reaction pathway and the key side reaction leading to the gem-dichloro byproduct.

Side_Reactions Main Reaction vs. Gem-Dichloride Formation cluster_start Starting Material cluster_reagents Reagents cluster_products Products start_keto Methyl 2,2-dimethyl-3-oxobutanoate (Keto Form) start_enol Methyl 2,2-dimethyl-3-oxobutanoate (Enol Form) start_keto->start_enol Tautomerization side_product Methyl 3,3-dichloro-2,2-dimethylbutanoate (Side Product) start_keto->side_product Direct reaction with PCl₅ start_enol->start_keto Tautomerization main_product This compound (Desired Product) start_enol->main_product Reaction with Vilsmeier Reagent PCl5 PCl₅ PCl5->side_product Vilsmeier Vilsmeier Reagent PCl5->Vilsmeier DMF DMF DMF->Vilsmeier Vilsmeier->main_product

Caption: Main reaction pathway and a key side reaction.

FAQ 2: I am observing an unexpected impurity in my final product. How can I identify and eliminate it?

Identifying unknown impurities is a critical step in optimizing any synthesis.

A1: Characterization of the Impurity

  • Spectroscopic Analysis: Utilize a combination of analytical techniques to characterize the impurity.

    • ¹H and ¹³C NMR: Compare the spectra of your purified product with the expected spectra. Look for extra peaks that could indicate the presence of the gem-dichloro side product (which would lack vinylic protons) or unreacted starting material.

    • GC-MS: This is a powerful tool for separating and identifying volatile components. The mass spectrum of the impurity can provide its molecular weight and fragmentation pattern, aiding in its identification.

A2: Potential Impurities and Their Sources

ImpuritySourceMitigation Strategy
Methyl 2,2-dimethyl-3-oxobutanoate Incomplete reaction.Increase reaction time, ensure adequate PCl₅ stoichiometry.
Methyl 3,3-dichloro-2,2-dimethylbutanoate Reaction of the keto tautomer with PCl₅.Use DMF to promote enolization and formation of the Vilsmeier reagent.
3-Chloro-2,2-dimethylbut-3-enoic acid Hydrolysis of the ester product during workup.Ensure anhydrous conditions during the reaction and perform the aqueous workup quickly with cold water. Neutralize any excess acid promptly.
Isomeric Byproducts Potential for double bond migration under acidic or basic conditions.Maintain neutral pH during workup and purification.

A3: Purification Strategies

  • Distillation: The desired product is a liquid and can often be purified by vacuum distillation. The difference in boiling points between the product and potential impurities like the starting material or the gem-dichloro byproduct should allow for effective separation.

  • Chromatography: If distillation is not sufficient, column chromatography on silica gel can be employed. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective.

FAQ 3: The reaction workup is problematic, leading to product loss. What is the recommended procedure?

A careful workup is essential to isolate the product in high purity and yield.

A1: Quenching the Reaction

  • Procedure: The reaction mixture should be cooled to room temperature and then slowly and carefully poured into a mixture of ice and water. This will quench any unreacted PCl₅ and hydrolyze the phosphorus byproducts. This step can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Rationale: Slow addition to ice water helps to control the exothermicity of the quenching process, minimizing potential degradation of the product.

A2: Extraction and Washing

  • Procedure: After quenching, the product should be extracted into an organic solvent such as dichloromethane or diethyl ether. The organic layer should then be washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

  • Rationale: The bicarbonate wash is crucial to remove acidic byproducts, which could otherwise catalyze hydrolysis or isomerization of the product upon storage or during subsequent distillation.

A3: Drying and Solvent Removal

  • Procedure: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent removed under reduced pressure.

  • Rationale: Thorough drying is necessary to remove any residual water, which could interfere with subsequent purification steps like distillation or lead to product degradation.

Below is a workflow diagram for the recommended experimental procedure.

Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Charge reactor with PCl₅ and solvent (e.g., CH₂Cl₂) B Add DMF dropwise at 0°C A->B C Add Methyl 2,2-dimethyl-3-oxobutanoate dropwise at 0°C B->C D Heat to reflux and monitor by TLC/GC C->D E Cool to room temperature D->E F Slowly pour into ice water E->F G Extract with organic solvent F->G H Wash with water, NaHCO₃(aq), and brine G->H I Dry over anhydrous MgSO₄ H->I J Filter and concentrate in vacuo I->J K Purify by vacuum distillation J->K

Caption: Recommended experimental workflow for the synthesis.

In-depth Technical Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Phosphorus pentachloride (PCl₅)

  • N,N-Dimethylformamide (DMF)

  • Methyl 2,2-dimethyl-3-oxobutanoate

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of PCl₅ (1.3 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, cool the mixture to 0°C in an ice bath.

  • Add dry DMF (approximately 30 drops per 85 g of starting ester) dropwise to the stirred suspension.

  • Slowly add methyl 2,2-dimethyl-3-oxobutanoate (1.0 equivalent) to the mixture while maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water.

  • Slowly and carefully pour the reaction mixture into the ice-water mixture with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.

References

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56 (2), 355–686. [Link]

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Carruthers, W.; Coldham, I. Modern Methods of Organic Synthesis, 4th ed.; Cambridge University Press, 2004. [Link]

  • Vilsmeier–Haack reaction. In Wikipedia; 2023. [Link]

Sources

Technical Support Center: Purification of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-chloro-2,2-dimethylbut-3-enoate. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-tested methods for its isolation and purification. My approach is built on explaining the causal relationships in experimental design, ensuring that each protocol is a self-validating system for achieving high purity.

The purification of this compound presents unique challenges primarily due to its structure: it is a moderately polar ester containing a sterically hindered gem-dimethyl group and, most critically, a reactive allylic chloride moiety. This functionality makes the molecule susceptible to thermal decomposition, rearrangement, and hydrolysis, which must be carefully managed to prevent yield loss and the formation of complex impurity profiles.[1][2]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Question 1: I'm experiencing significant product loss and charring in the distillation flask when trying to purify by distillation. What's happening and how can I fix it?

Answer: This is a classic sign of thermal decomposition. The allylic chloride in your target molecule is thermally labile and can undergo elimination of HCl or polymerization at elevated temperatures.[1][3] Standard atmospheric distillation is often too harsh for this class of compounds.

Root Cause Analysis:

  • High Temperature: The boiling point at atmospheric pressure is likely high enough to initiate decomposition pathways. Excessive residence time at high temperatures, even below the decomposition point, can lead to side reactions.[1]

  • Presence of Catalysts: Trace amounts of acid or base from the reaction workup can catalyze degradation upon heating.

Recommended Solution: Vacuum Fractional Distillation The primary solution is to perform a fractional distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point of the liquid, allowing for distillation at a temperature that does not induce decomposition.[4]

Step-by-Step Protocol:

  • Neutralize Crude Product: Before distillation, wash the crude reaction mixture with a mild base like saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Assemble Apparatus: Set up a fractional distillation apparatus with a short Vigreux column. A longer column improves separation but increases the time the compound spends heated.[4] Ensure all glass joints are properly sealed for vacuum.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.

  • Gentle Heating: Use a heating mantle with a stirrer to ensure even heating. Gradually increase the temperature until the product begins to distill.

  • Monitor and Collect: Collect fractions based on the boiling point at the recorded pressure. The head temperature should remain stable during the collection of the pure fraction.[4]

ParameterRecommendationRationale
Pressure 1-10 mmHgLowers boiling point to a safe range, minimizing thermal stress.
Heating Stirred oil bath or heating mantleProvides uniform, controlled heating to prevent localized overheating.
Column Short-path or short Vigreux columnMinimizes surface area and hold-up, reducing potential for decomposition.
Additives A small amount of copper powder or BHTCan inhibit polymerization or radical decomposition pathways.

Question 2: My NMR spectrum shows pure product after column chromatography, but the yield is very low and I recovered a different, more polar compound from the column. What went wrong?

Answer: This indicates that your product is degrading on the stationary phase. Standard silica gel is acidic and can act as a catalyst for the hydrolysis of the ester back to its corresponding carboxylic acid (3-chloro-2,2-dimethylbut-3-enoic acid) or promote other acid-catalyzed rearrangements.[5][6]

Root Cause Analysis:

  • Silica Gel Acidity: The surface of silica gel is covered with acidic silanol (Si-OH) groups. These can protonate the ester carbonyl, making it susceptible to nucleophilic attack by trace water in the eluent, leading to hydrolysis.[6]

  • Allylic System Reactivity: The acidic environment can also facilitate the ionization of the allylic chloride, leading to rearrangements or reactions with nucleophilic solvents.

Recommended Solution: Deactivated Silica or Alternative Stationary Phases To prevent on-column degradation, the acidity of the stationary phase must be neutralized.

Step-by-Step Protocol for Deactivated Silica:

  • Prepare Slurry: Prepare a slurry of silica gel in your non-polar eluent component (e.g., hexane).

  • Add Base: To this slurry, add 0.5-1% triethylamine (Et₃N) by volume.

  • Equilibrate: Stir the slurry for 15-30 minutes to allow the triethylamine to neutralize the acidic sites on the silica surface.

  • Pack and Run Column: Pack the column with the deactivated silica slurry and run the chromatography as usual. It is often recommended to also include 0.5% Et₃N in your eluent system to maintain the deactivated state of the column.[7]

Alternative Solutions:

  • Neutral Alumina: For compounds that are highly acid-sensitive, basic or neutral alumina can be an excellent alternative to silica gel.[5]

  • Aqueous Workup: A pre-purification wash with a dilute base (e.g., NaHCO₃) can remove acidic starting materials that might contribute to degradation, but this must be done quickly and at low temperatures to prevent saponification of the ester.[6]

Question 3: My ¹H NMR shows a clean product, but I have persistent, unidentified peaks in the 5-7 ppm region. How can I identify and remove this impurity?

Answer: Unidentified peaks in the olefinic region (5-7 ppm) often suggest the presence of isomeric impurities, which can form via rearrangement or elimination reactions. Given the allylic chloride structure, an allylic rearrangement or dehydrochlorination are plausible side reactions.

Potential Impurities & Identification:

  • Isomeric Impurity: An allylic rearrangement could form Methyl 4-chloro-2,2-dimethylbut-2-enoate. This isomer would have a different set of olefinic proton signals.

  • Elimination Product: Loss of HCl would generate a diene, Methyl 2,2-dimethylbuta-1,3-dienoate, which would exhibit multiple signals in the vinyl region of the NMR.

  • Solvent Impurities: Ensure the peaks do not correspond to common laboratory solvents.[8]

Troubleshooting & Purification Strategy:

  • Advanced NMR Analysis: Run 2D NMR experiments like COSY and HSQC to establish proton-proton and proton-carbon correlations. This will help you definitively identify the structure of the impurity.[9]

  • High-Resolution Separation: Isomers often have very similar polarities and close boiling points, making separation difficult.

    • Fractional Distillation: Careful fractional distillation under vacuum with a more efficient column (e.g., a longer Vigreux or a packed column) may provide the necessary resolution.[10]

    • Preparative HPLC: If distillation and standard flash chromatography fail, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power and is often successful in separating close-boiling isomers.

Frequently Asked Questions (FAQs)

Q: What is the recommended method for assessing the purity of this compound? A: A multi-technique approach is best for a comprehensive purity assessment.

  • ¹H and ¹³C NMR: Provides structural confirmation and detects proton- or carbon-containing impurities. It is the primary tool for purity analysis.[9][11]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities, isomers, and residual solvents. The mass spectrum provides molecular weight information, aiding in impurity identification.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Useful for confirming the presence of key functional groups (C=O of the ester, C=C of the alkene) and the absence of impurities like carboxylic acids (-OH stretch).

Expected Analytical Data for Pure Product:

TechniqueFeatureExpected Value/Observation
¹H NMR -OCH₃ (singlet)~3.7 ppm
C(CH₃)₂ (singlet)~1.4 ppm
=CH₂ (multiplets)~5.2 - 5.5 ppm
¹³C NMR C=O (ester)~170 ppm
C-Cl~140 ppm
=CH₂~118 ppm
FTIR C=O stretch (ester)~1730 cm⁻¹
C=C stretch (alkene)~1640 cm⁻¹

Note: NMR chemical shifts are approximate and can vary based on the deuterated solvent used.[12]

Q: How should I properly store the purified product to ensure its stability? A: Due to the reactive nature of the allylic chloride, long-term stability requires specific storage conditions.

  • Temperature: Store at low temperatures (≤ 4 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light: Protect from light by using an amber vial or storing it in the dark.

  • Inhibitor: For very long-term storage, adding a small amount of a radical inhibitor like BHT (Butylated hydroxytoluene) can prevent polymerization.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying the crude reaction mixture.

PurificationWorkflow crude Crude Reaction Mixture analysis Initial Analysis (TLC, GC, ¹H NMR) crude->analysis decision_heat Is the major impurity non-volatile and thermally stable? analysis->decision_heat Assess thermal properties decision_polarity Is there good separation from impurities by TLC? decision_heat->decision_polarity  No / Product is heat-sensitive distillation Vacuum Fractional Distillation decision_heat->distillation  Yes decision_polarity->distillation  No (impurities have similar polarity) chromatography Flash Chromatography on Deactivated Silica decision_polarity->chromatography  Yes pure_product Pure Product (Verify by NMR, GC-MS) distillation->pure_product chromatography->pure_product

Caption: Decision workflow for purification of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Hydroxy Esters via Column Chromatography.
  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Liyana Pathiranage, A., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Chemcess. (n.d.). Allyl Chloride: Properties, Production, Reactions And Uses.
  • Columbia University. (n.d.). Column chromatography. Retrieved from Columbia University Chemistry website.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?
  • Sharman, S. H., et al. (1961). Allylic Rearrangements. XLIII. Some Studies of the Thermal Decomposition of Allyl Chlorosulfinate-1-C14 1. Journal of the American Chemical Society, 83(14), 3004–3007.
  • AQA A-Level Chemistry. (2014, May 19).
  • Google Patents. (1992). US5118889A - Process for preparing allyl chloride.
  • Goodman, G. T., et al. (1947). Pyrolysis of Allyl Chloride. Journal of the American Chemical Society, 69(4), 815–819.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Hult, K. H., et al. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 24(9), 1902–1911.
  • Wikipedia. (n.d.). Fractional distillation.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • The Chemistry Blog. (n.d.). What is Fractional Distillation?
  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from University of Rochester Chemistry Department website.
  • National Center for Biotechnology Information. (n.d.). Allyl chloride. PubChem Compound Summary for CID 7850.
  • Chemistry LibreTexts. (2021, March 5). 5.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

Sources

Preventing elimination byproducts with "Methyl 3-chloro-2,2-dimethylbut-3-enoate"

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Elimination Byproducts in Synthesis

Welcome to the technical support center for "Methyl 3-chloro-2,2-dimethylbut-3-enoate." This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered when working with this versatile reagent: the formation of unwanted elimination byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: I'm observing a significant amount of a diene byproduct in my reaction. What is happening and why?

Answer:

The formation of a diene byproduct, specifically Methyl 2,2-dimethylbuta-1,3-dienoate, is a classic case of a competing elimination reaction running in parallel with your desired substitution reaction. The substrate, this compound, is a sterically hindered allylic chloride. This structure has two key features that make it susceptible to elimination:

  • Allylic C-Cl Bond: The carbon-chlorine bond is activated because it is adjacent to a double bond. This allows for the potential formation of a stabilized allylic carbocation if the reaction proceeds through an E1 (Elimination, unimolecular) mechanism.

  • Steric Hindrance: The presence of two methyl groups on the carbon adjacent to the chlorine (C2) creates significant steric bulk. This bulkiness physically obstructs the pathway for a nucleophile to attack the electrophilic carbon (C3), which is required for the desired SN2 (Substitution, Nucleophilic, bimolecular) reaction.[1][2][3]

Because of this steric hindrance, a reactant acting as a base will find it much easier to abstract a proton from one of the methyl groups at C2 than to attack the carbon at C3. This proton abstraction initiates an E2 (Elimination, bimolecular) reaction, leading to the formation of a new double bond and your diene byproduct.

The following diagram illustrates the competition between the desired SN2 substitution pathway and the problematic E2 elimination pathway.

G cluster_reactants Reactants R This compound SP Desired Substitution Product (SN2 Pathway) R->SP Attack at C-Cl (Favored by good nucleophile, low steric hindrance) EP Elimination Byproduct (E2 Pathway) R->EP Attack at C-H (proton) (Favored by strong base, high steric hindrance) NuB Nucleophile / Base (Nu:⁻ / B:) NuB->SP NuB->EP

Caption: Competing SN2 (Substitution) and E2 (Elimination) pathways.

FAQ 2: How does my choice of base or nucleophile impact the formation of elimination byproducts?

Answer:

The character of the base/nucleophile is one of the most critical factors you can control.[4] The general principle is the distinction between basicity and nucleophilicity:

  • Nucleophilicity is the ability of a species to attack an electrophilic carbon atom.

  • Basicity is the ability of a species to abstract a proton.

For your substrate, you want to maximize nucleophilicity while minimizing basicity.

Reagent TypeCharacteristicsOutcome with this compoundRecommendation
Strong, Bulky Bases High pKa, sterically hindered (e.g., t-BuOK, DBU, LDA).[1][5][6]Almost exclusively E2 elimination. The steric bulk prevents nucleophilic attack.[1]AVOID for substitution reactions.
Strong, Non-Bulky Bases High pKa, small size (e.g., NaOH, MeO⁻, EtO⁻).A significant mixture of SN2 and E2 products. Will act as both a nucleophile and a base.Use with caution; expect byproduct formation.
Weak, Bulky Bases Low pKa, sterically hindered (e.g., 2,6-di-tert-butylpyridine).[5]Primarily acts as a proton scavenger; poor nucleophile and base.Not ideal for promoting the primary reaction.
Weak, Non-Bulky Nucleophiles Low pKa, good nucleophiles (e.g., Br⁻, I⁻, CN⁻, R-SH).Favors the SN2 pathway. Low basicity minimizes proton abstraction.RECOMMENDED for maximizing substitution.

Key Takeaway: To favor substitution, use a reagent that is a good nucleophile but a weak base. To favor elimination, use a strong, sterically hindered base.[1][7]

FAQ 3: What are the optimal solvent and temperature conditions to favor substitution?

Answer:

Solvent and temperature play a crucial role in tipping the balance between substitution and elimination.[8]

Solvent Selection:

The polarity and protic/aprotic nature of the solvent can stabilize or destabilize the transition states of the SN2 and E2 reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents are highly recommended for SN2 reactions.[7][9] They solvate the cation of your nucleophilic salt but leave the anion "naked" and highly reactive as a nucleophile. This enhances the rate of the SN2 reaction relative to the E2 reaction.[9]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided if you want to minimize elimination. They can form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases its effective steric bulk and decreases its nucleophilicity.[9] This hindrance favors the E2 pathway, where the base only needs to access a peripheral proton.[8][9]

Temperature Control:

  • Lower Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored. Therefore, running your reaction at a lower temperature (e.g., 0 °C or room temperature) will kinetically favor the SN2 pathway.

  • Higher Temperatures: Increasing the temperature will provide more energy to overcome the activation barrier for elimination, leading to a higher proportion of the diene byproduct.[4][8] Heat almost always favors elimination over substitution.[7]

Troubleshooting Guide

This decision tree provides a systematic approach to diagnosing and solving issues with byproduct formation.

G start High % of Elimination Byproduct Detected q1 What type of base/ nucleophile are you using? start->q1 a1_strong Strong & Hindered (e.g., t-BuOK, DBU) q1->a1_strong Strong Base a1_strong_nh Strong & Non-Hindered (e.g., NaOH, MeO⁻) q1->a1_strong_nh Strong Base a1_weak Weak Base / Good Nucleophile (e.g., CN⁻, Br⁻) q1->a1_weak Weak Base sol1 SOLUTION: Switch to a non-nucleophilic base only if elimination is the goal. For substitution, use a weak base/ good nucleophile. a1_strong->sol1 q2 What is your solvent? a1_strong_nh->q2 a1_weak->q2 a2_protic Polar Protic (e.g., EtOH, H₂O) q2->a2_protic a2_aprotic Polar Aprotic (e.g., DMSO, DMF) q2->a2_aprotic sol2 SOLUTION: Switch to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity. a2_protic->sol2 q3 What is the reaction temperature? a2_aprotic->q3 a3_high Elevated (> 40°C) q3->a3_high a3_low Low / RT (0-25°C) q3->a3_low sol3 SOLUTION: Lower the reaction temperature to kinetically favor the SN2 pathway. a3_high->sol3 ok Conditions are optimized. Consider purification strategy or alternative synthetic route. a3_low->ok

Caption: Troubleshooting decision tree for byproduct formation.

Experimental Protocol: Minimizing Elimination in a Model Reaction

This protocol details a general procedure for the substitution of this compound with sodium cyanide, designed to favor the SN2 product.

Objective: Synthesize Methyl 3-cyano-2,2-dimethylbut-3-enoate while minimizing the formation of Methyl 2,2-dimethylbuta-1,3-dienoate.

Materials:

  • This compound (1.0 eq)

  • Sodium Cyanide (NaCN) (1.2 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, and thermometer

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add anhydrous DMF to a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Add sodium cyanide (1.2 eq) to the DMF. Stir the suspension for 10 minutes.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

  • Substrate Addition: Slowly add this compound (1.0 eq) to the stirred suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Rationale: Slow addition at low temperature helps dissipate any exothermic heat and maintains kinetic control, favoring the lower activation energy SN2 pathway.[4]

  • Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) every hour. Look for the disappearance of the starting material and the appearance of two new spots (product and byproduct).

  • Workup: Once the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding it to a separatory funnel containing ethyl acetate and water.

  • Extraction: Wash the organic layer sequentially with water (2x), saturated aqueous sodium bicarbonate (1x), and brine (1x).

    • Rationale: The washes remove the DMF solvent and any unreacted cyanide salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired nitrile product from any diene byproduct.

References

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 27). Non-nucleophilic base. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved January 19, 2026, from [Link]

  • Grokipedia. (n.d.). Non-nucleophilic base. Retrieved January 19, 2026, from [Link]

  • The Journal of Physical Chemistry A. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved January 19, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved January 19, 2026, from [Link]

  • PubMed Central. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Retrieved January 19, 2026, from [Link]

  • Chad's Prep®. (n.d.). Distinguishing Between Substitution & Elimination Reactions. Retrieved January 19, 2026, from [Link]

  • Master Organic Chemistry. (2025, February 28). Deciding SN1/SN2/E1/E2 (1) - The Substrate. Retrieved January 19, 2026, from [Link]

  • DC Fine Chemicals. (2024, July 3). Guanidines: powerful bases for organic synthesis. Retrieved January 19, 2026, from [Link]

  • JoVE. (2023, April 30). Video: Predicting Products: Substitution vs. Elimination. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025, August 10). Steric and electronic effects in SN2 reactions | Request PDF. Retrieved January 19, 2026, from [Link]

  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction?. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). C. Elimination vs. Substitution. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Alkylation of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the alkylation of Methyl 3-chloro-2,2-dimethylbut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized reaction outcomes. Our approach is rooted in mechanistic understanding and practical, field-tested experience.

Introduction: The Chemistry of Alkylating a Sterically Hindered Vinyl Chloride

This compound presents a unique challenge for carbon-carbon bond formation. As a vinyl chloride, the C-Cl bond is strengthened by the adjacent π-system, making it less reactive towards traditional nucleophilic substitution (SN2) reactions.[1][2] Furthermore, the presence of an α,β-unsaturated ester system introduces the possibility of competing 1,2- (addition to the carbonyl) versus 1,4- (conjugate) addition pathways. The gem-dimethyl group at the α-position adds significant steric hindrance, further influencing the choice of reagents and reaction conditions.

This guide will focus on two primary methodologies for the alkylation of this substrate: the Corey-Posner, Whitesides-House reaction using organocuprates (Gilman reagents), and copper-catalyzed Grignard reactions. We will explore the nuances of each, providing you with the knowledge to not only execute these reactions but also to troubleshoot and optimize them effectively.

Frequently Asked Questions (FAQs)

Q1: Why is a standard Grignard or organolithium reagent not recommended for the direct alkylation of this compound?

A1: Standard Grignard (RMgX) and organolithium (RLi) reagents are highly reactive, "hard" nucleophiles.[3] When reacting with an α,β-unsaturated ester like our substrate, they have a strong propensity to undergo 1,2-addition to the electrophilic carbonyl carbon of the ester.[2][4] This would lead to the formation of a tertiary alcohol after workup, rather than the desired alkylation at the vinyl chloride position. Additionally, these strong bases can deprotonate the α-protons (if any were present), leading to unwanted enolate side reactions. While our specific substrate lacks α-protons, this is a general consideration for similar systems.

Q2: What are organocuprates (Gilman reagents) and why are they the preferred choice for this transformation?

A2: Organocuprates, often called Gilman reagents, are organometallic compounds with the general formula R₂CuLi.[5][6][7] They are considered "soft" nucleophiles, which is a key factor in their reactivity profile.[1] This "softness" directs their attack towards the "softer" electrophilic β-carbon of the α,β-unsaturated system in a conjugate addition manner, or in our case, facilitates the substitution of the vinyl chloride in a Corey-Posner, Whitesides-House reaction.[4][5] They are significantly less reactive towards the "hard" carbonyl group of the ester, thus avoiding the 1,2-addition side reaction.[8]

Q3: Can I use a copper catalyst with my Grignard reagent instead of preparing a stoichiometric Gilman reagent?

A3: Yes, this is a viable and often advantageous alternative. The addition of a catalytic amount of a copper(I) salt, such as CuCl or CuI, to a Grignard reagent in situ generates an organocopper species that can facilitate the desired alkylation.[9][10][11] This approach can be more convenient than preparing a Gilman reagent in a separate step and can lead to high yields.[11] The mechanism is believed to involve transmetalation from magnesium to copper, forming the active organocopper nucleophile.[9]

Q4: What is the expected stereochemistry of the product?

A4: The Corey-Posner, Whitesides-House reaction is known to proceed with retention of configuration at the vinyl halide. This is a key advantage of the reaction, allowing for stereospecific synthesis. The reaction is thought to proceed through an oxidative addition of the vinyl halide to the copper center, followed by reductive elimination, which preserves the stereochemistry of the double bond.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no conversion of starting material 1. Inactive Gilman reagent: Organocuprates are sensitive to air and moisture and can decompose upon preparation or during the reaction. 2. Low reaction temperature: While low temperatures are necessary to prevent side reactions, the reaction may be too sluggish if the temperature is excessively low. 3. Poor quality of starting materials: Impurities in the alkyl halide used to prepare the organolithium, or in the copper(I) salt, can deactivate the Gilman reagent.1. Ensure strictly anhydrous and anaerobic conditions. Use freshly distilled solvents and dry glassware. Prepare the Gilman reagent immediately before use. 2. Slowly warm the reaction mixture. After the initial low-temperature addition, allow the reaction to gradually warm to 0 °C or even room temperature and monitor by TLC. 3. Purify starting materials. Distill liquid alkyl halides and use high-purity, freshly opened copper(I) salts.
Formation of a tertiary alcohol (1,2-addition product) 1. Use of a Grignard reagent without a copper catalyst. 2. Reaction temperature is too high. At higher temperatures, the Gilman reagent can exhibit more "hard" nucleophile character.1. Always use a copper catalyst (e.g., CuI, CuCl) with Grignard reagents for this transformation. 2. Maintain a low reaction temperature, typically starting at -78 °C and slowly warming as needed.
Formation of homocoupled product (R-R) from the Gilman reagent 1. Presence of oxygen. Oxidative coupling of the Gilman reagent can occur in the presence of air.1. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
Complex mixture of unidentifiable byproducts 1. Decomposition of the Gilman reagent. 2. Side reactions with the ester functionality. While less likely with organocuprates, some decomposition pathways could lead to ester reduction or other transformations.1. Re-evaluate the Gilman reagent preparation. Ensure the correct stoichiometry (2 equivalents of organolithium to 1 equivalent of copper(I) salt). 2. Use a less reactive "mixed" cuprate. Reagents of the type R(CN)CuLi can be more stable and selective.

Experimental Protocols

Protocol 1: Alkylation using a Stoichiometric Gilman Reagent (Corey-Posner, Whitesides-House Reaction)

This protocol provides a general procedure for the alkylation of this compound with lithium dimethylcuprate.

Materials:

  • This compound

  • Methyllithium (CH₃Li) in diethyl ether (concentration to be determined by titration)

  • Copper(I) iodide (CuI), purified

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Preparation of the Gilman Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of argon, add purified CuI (1.05 equivalents).

    • Cool the flask to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of methyllithium in diethyl ether (2.0 equivalents) to the stirred suspension of CuI. The solution will typically turn from a yellow suspension to a colorless or slightly yellow solution upon formation of the Gilman reagent. Stir for 30 minutes at -78 °C.

  • Alkylation Reaction:

    • In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

    • Cool the solution of the substrate to -78 °C.

    • Slowly add the freshly prepared Gilman reagent to the stirred solution of the substrate via cannula.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at -78 °C for 1-2 hours and then allowed to slowly warm to 0 °C over 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Allow the mixture to warm to room temperature and stir until the aqueous layer is a deep blue color (indicating the complexation of copper salts with ammonia).

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkylated product.

Diagram: Experimental Workflow for Corey-Posner, Whitesides-House Reaction

G cluster_prep Gilman Reagent Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification prep1 1. Add CuI to flask under Argon prep2 2. Cool to -78 °C prep1->prep2 prep3 3. Slowly add 2 eq. CH3Li prep2->prep3 prep4 4. Stir for 30 min at -78 °C prep3->prep4 react3 3. Add Gilman reagent via cannula prep4->react3 Freshly prepared reagent react1 1. Dissolve substrate in Et2O under Argon react2 2. Cool to -78 °C react1->react2 react2->react3 react4 4. Monitor by TLC (warm to 0 °C) react3->react4 workup1 1. Quench with sat. aq. NH4Cl react4->workup1 workup2 2. Extract with Et2O workup1->workup2 workup3 3. Dry, filter, and concentrate workup2->workup3 workup4 4. Purify by column chromatography workup3->workup4

Caption: Workflow for the alkylation of this compound.

Protocol 2: Copper-Catalyzed Alkylation using a Grignard Reagent

This protocol offers a more streamlined approach by generating the active copper species in situ.

Materials:

  • This compound

  • Methylmagnesium bromide (CH₃MgBr) in THF (concentration to be determined by titration)

  • Copper(I) chloride (CuCl) or Lithium tetrachlorocuprate(II) (Li₂CuCl₄)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under a positive pressure of argon, add the copper catalyst (e.g., CuCl, 5-10 mol%).

    • Add anhydrous THF.

    • Cool the flask to -20 °C to 0 °C (ice/salt bath).

  • Alkylation Reaction:

    • In a separate flame-dried flask under argon, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Add the substrate solution to the stirred suspension of the copper catalyst.

    • Slowly add the Grignard reagent (1.1-1.5 equivalents) to the reaction mixture, maintaining the internal temperature below 0 °C. The use of a syringe pump for slow addition is highly recommended to minimize side reactions.[11]

    • Monitor the reaction progress by TLC. The reaction is typically stirred at 0 °C for 1-3 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Diagram: Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common alkylation issues.

References

  • Reactions of organocopper reagents. In: Wikipedia. [Link]

  • Gilman Reagents. ChemTalk. [Link]

  • Corey–House synthesis. In: Wikipedia. [Link]

  • Corey House Reaction. BYJU'S. [Link]

  • Cahiez, G., Gager, O., & Buendia, J. (2010). New Insights into the Copper-Catalyzed Alkylation of Grignard and Organolithium Reagents. Synlett, 2010(02), 299-303. [Link]

  • Copper-Catalyzed Regiodivergent Internal Allylic Alkylations. ResearchGate. [Link]

  • Gilman Reagent (Organocuprates). Organic Chemistry Tutor. [Link]

  • Corey House Reaction: Mechanism, Steps & Applications. Vedantu. [Link]

  • Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • Identify compounds A and B:. Pearson+. [Link]

  • Corey-Posner, Whitesides-House Synthesis. Aadi's guide to Organic Chemistry. [Link]

  • Cu-Catalyzed Alkylation of Grignard Reagents: A New Efficient Procedure. ResearchGate. [Link]

  • Corey–House synthesis. Grokipedia. [Link]

  • Corey House Synthesis. Scribd. [Link]

  • Carbanion generation through tin-lithium exchange of vinyl−, aryl−, and hetarylstannanes. Arkat USA. [Link]

  • CO2-binding alcohols as potential candidates for poly(vinyl chloride) upcycling. Polymer Chemistry. [Link]

Sources

Technical Support Center: GC-MS Analysis of Methyl 3-chloro-2,2-dimethylbut-3-enoate and its Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Methyl 3-chloro-2,2-dimethylbut-3-enoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this key chemical intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established scientific principles and field experience.

Part 1: Understanding Potential Impurities

The first step in any impurity analysis is to understand what you might be looking for. Impurities can originate from various stages of the synthetic process, including unreacted starting materials, byproducts from side reactions, or degradation of the final product.

Q1: What are the most probable impurities I should expect to find in a sample of this compound?

The impurity profile is intrinsically linked to the synthetic route. While multiple pathways exist for related vinyl chlorides, a common approach involves the reaction of a ketone with a chlorinating agent like phosphorus pentachloride (PCl₅), followed by esterification.[1][2] Based on this and other general principles of organic synthesis, the following impurities are plausible:

  • Isomers: Constitutional and geometric isomers are common byproducts in vinyl chloride synthesis.[3] These can be challenging to separate due to very similar physical properties.

  • Precursors & Intermediates: Incomplete reactions can leave behind starting materials or hydroxylated intermediates.

  • Side-Reaction Products: The reaction conditions may promote the formation of compounds with different degrees of chlorination or polymerization.[1]

  • Degradation Products: As an ester, the target compound can undergo hydrolysis to its corresponding carboxylic acid, especially in the presence of moisture.

A summary of potential impurities is provided below:

Impurity Class Potential Compound Name Molecular Weight ( g/mol ) Potential Origin Key GC-MS Identifiers
Target Analyte This compound 162.62-Molecular ion at m/z 162/164 (³⁵Cl/³⁷Cl isotope pattern).
Geometric Isomer Methyl (E)-3-chloro-2,2-dimethylbut-3-enoate162.62Synthesis byproductSimilar mass spectrum to the target analyte; separation is dependent on GC column selectivity.
Constitutional Isomer Methyl 4-chloro-2,2-dimethylbut-2-enoate162.62Synthesis byproductDifferent fragmentation pattern, potentially showing a strong fragment from cleavage of the C-Cl bond.
Hydroxylated Intermediate Methyl 3-hydroxy-2,2-dimethylbut-3-enoate144.17Incomplete reactionMolecular ion at m/z 144. May exhibit poor peak shape without derivatization.
Hydrolysis Product 3-chloro-2,2-dimethylbut-3-enoic acid148.59DegradationUnlikely to elute or will show severe tailing without derivatization.[4]
Dimerization Product Dimer of target analyte325.24Side reaction/DegradationHigh boiling point, will elute much later in the chromatogram.

Part 2: GC-MS Method Development & Troubleshooting

A robust analytical method is the foundation of accurate impurity identification. This section provides a validated starting point for your GC-MS method and addresses the most common issues encountered during analysis.

Q2: What is a reliable starting GC-MS method for analyzing this compound?

For the analysis of moderately polar and halogenated compounds, a workhorse column with a 5% phenyl-methylpolysiloxane stationary phase is an excellent choice.[5][6] This phase provides the necessary selectivity to separate a range of potential impurities with varying polarities.

Here is a recommended starting protocol:

Parameter Recommended Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rxi-5ms)Provides a good balance of resolution, analysis time, and inertness for sensitive MS detection.[7]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides good efficiency for most applications.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte and impurities without thermal degradation.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for the main component.
Oven Program Initial: 60 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Final Hold: 5 minA starting temperature below the solvent's boiling point allows for solvent focusing, while the ramp effectively elutes a wide range of impurities.
MS Transfer Line 280 °CPrevents cold spots and condensation of analytes before they reach the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).
Ionization Energy 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.
Mass Range m/z 40-450Covers the expected mass range of the target analyte and potential impurities/dimers.
Q3: How do I interpret the mass spectrum to confirm the identity of my target compound and its impurities?

Mass spectrometry provides a chemical fingerprint based on how a molecule fragments.[8][9] For This compound (C₆H₉ClO₂) , you should look for:

  • The Molecular Ion (M⁺): A pair of peaks at m/z 162 and 164 with an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom (³⁵Cl and ³⁷Cl isotopes).

  • Key Fragments:

    • Loss of a methoxy group (-OCH₃): A peak at m/z 131/133 (M-31).

    • Loss of a chlorine atom (-Cl): A peak at m/z 127 (M-35). This may not be the most abundant fragment but is highly diagnostic.

    • McLafferty Rearrangement: This is a common rearrangement for esters and ketones.[9] It can lead to specific fragmentation patterns that help in structural elucidation.

    • Alkene Fragmentation: Cleavage adjacent to the double bond can produce resonance-stabilized carbocations.[10][11]

Impurities will have their own distinct fragmentation patterns. For example, an isomer might share the same molecular ion but exhibit different relative abundances of fragment ions.

Q4: My peaks are broad and tailing. What is the cause and how can I fix it?

Peak tailing is typically caused by "active sites" within the GC system that interact with polar functional groups on the analytes.[12] This is a common problem when analyzing compounds that may have polar impurities like acids or alcohols.

Troubleshooting Steps:

  • Check the Inlet Liner: The liner is the first point of contact for your sample. Over time, it can become contaminated with non-volatile residues, creating active sites.

    • Solution: Replace the inlet liner with a new, deactivated (silanized) liner. Using a liner with glass wool can help trap non-volatile material but may also introduce activity if not properly deactivated.[13]

  • Column Contamination: The first few meters of the GC column can accumulate contaminants, leading to peak shape degradation.

    • Solution: "Clip" the column by removing the first 0.5 to 1 meter from the inlet side. This provides a fresh, clean surface for the separation to begin.[12]

  • Chemical Activity: If you suspect highly polar impurities (e.g., a carboxylic acid), they may be irreversibly adsorbing to the column.

    • Solution: Derivatize the sample to make the polar analytes more volatile and less interactive.[14][15] (See Q6 & Q7).

Q5: I am seeing "ghost peaks" in my blank runs. What are they and how do I get rid of them?

Ghost peaks are peaks that appear in your chromatogram even when you inject a blank solvent. They are usually the result of contamination or carryover.[16][17]

Common Sources & Solutions:

  • Carryover from Previous Injection: High-boiling components from a previous, more concentrated sample can slowly elute in subsequent runs.

    • Solution: Increase the final oven temperature or hold time to ensure all components elute during each run. Run a solvent wash injection with a high final temperature to "bake out" the column and inlet.[13][17]

  • Contaminated Syringe: The autosampler syringe can be a source of contamination if not washed properly.

    • Solution: Ensure your syringe wash routine uses strong solvents capable of dissolving potential contaminants.

  • Septum Bleed: Small particles from the inlet septum can break off and enter the liner, releasing volatile siloxanes at high temperatures.

    • Solution: Use high-quality, low-bleed septa and replace them regularly.

Q6: I suspect a polar impurity like the corresponding carboxylic acid is present, but I don't see a peak for it. Why?

Highly polar compounds, especially those with active hydrogens like carboxylic acids and alcohols, often do not chromatograph well under standard GC conditions.[4] They tend to have low volatility and can adsorb strongly to active sites in the system, resulting in either no peak at all or a very broad, tailing peak that is lost in the baseline.[18]

The solution to this problem is derivatization , a process that chemically modifies the analyte to make it more suitable for GC analysis.[14][15]

Q7: What is derivatization and how do I perform it for my sample?

Derivatization converts polar functional groups into less polar, more volatile derivatives.[15] The most common method for acids and alcohols is silylation , which replaces active hydrogens with a non-polar trimethylsilyl (TMS) group.[4][18]

Step-by-Step Silylation Protocol:

  • Sample Preparation: Evaporate a known quantity of your sample to dryness under a gentle stream of nitrogen. It is critical that the sample is free of water, as silylating reagents react readily with moisture.[14]

  • Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the residue. Then, add 100 µL of a silylating reagent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) . BSTFA is a powerful silylating agent suitable for both alcohols and carboxylic acids.[4][18]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure the reaction goes to completion.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS. The TMS-derivatized acid will now be volatile and should produce a sharp, symmetrical peak.

Part 3: Comprehensive Impurity Identification Workflow

The following diagram outlines a logical workflow for the comprehensive identification of impurities in your sample, incorporating the troubleshooting and method development steps discussed above.

GCMS_Workflow cluster_prep Phase 1: Preparation & Initial Analysis cluster_eval Phase 2: Data Evaluation cluster_troubleshoot Phase 3: Troubleshooting cluster_analysis Phase 4: Identification cluster_final Phase 5: Finalization start Sample Preparation (Dilute in suitable solvent) initial_gcms Initial GC-MS Analysis (Use recommended method) start->initial_gcms eval_peak_shape Evaluate Peak Shape & Resolution initial_gcms->eval_peak_shape troubleshoot_node Troubleshoot Chromatography Issues eval_peak_shape->troubleshoot_node No data_analysis Data Analysis & Spectral Interpretation eval_peak_shape->data_analysis Yes fix_tailing Peak Tailing? - Replace Inlet Liner - Clip Column Front troubleshoot_node->fix_tailing fix_ghost Ghost Peaks? - System Bakeout - Check Solvents/Septum troubleshoot_node->fix_ghost fix_tailing->initial_gcms Re-analyze fix_ghost->initial_gcms Re-analyze polar_check Suspect Unseen Polar Impurities? data_analysis->polar_check derivatize Perform Derivatization (e.g., Silylation with BSTFA) polar_check->derivatize Yes final_report Final Impurity Identification & Reporting polar_check->final_report No reanalyze Re-analyze Derivatized Sample derivatize->reanalyze reanalyze->data_analysis

Sources

Technical Support Center: Scaling Up the Synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-chloro-2,2-dimethylbut-3-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a potentially valuable building block in organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals. Its synthesis, while conceptually straightforward, presents several challenges, especially when transitioning from laboratory-scale to pilot-plant or industrial production. This guide provides a comprehensive overview of a robust synthesis strategy, potential pitfalls, and practical solutions to overcome them.

A plausible and efficient two-step synthesis route is proposed, starting from the commercially available 3,3-dimethyl-2-butanone. The first step involves the formation of the vinyl chloride moiety via a chlorination reaction, followed by an esterification to yield the final product.

Experimental Protocols

Part 1: Synthesis of 3-chloro-2,2-dimethylbut-3-enoic acid

This procedure details the conversion of 3,3-dimethyl-2-butanone to the corresponding vinyl chloride carboxylic acid using phosphorus pentachloride (PCl₅).

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)Notes
3,3-Dimethyl-2-butanone100.1610.0 g0.10Starting material
Phosphorus pentachloride (PCl₅)208.2422.9 g0.11Corrosive, moisture-sensitive
Dichloromethane (DCM)84.93100 mL-Anhydrous, reaction solvent
Ice-water bath-As needed-For temperature control
Saturated sodium bicarbonate (NaHCO₃) solution-~150 mL-For workup
Anhydrous magnesium sulfate (MgSO₄)-As needed-For drying

Step-by-Step Procedure:

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber for HCl and POCl₃ vapors. Ensure all glassware is oven-dried to prevent premature decomposition of PCl₅.

  • Reagent Preparation: Charge the flask with 3,3-dimethyl-2-butanone (10.0 g, 0.10 mol) and anhydrous dichloromethane (50 mL).

  • Addition of PCl₅: Cool the flask in an ice-water bath. Slowly add phosphorus pentachloride (22.9 g, 0.11 mol) portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours. The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting ketone.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice (~100 g). This will hydrolyze the remaining PCl₅ and POCl₃. Caution: This is a highly exothermic process and will release HCl gas. Perform this step in a well-ventilated fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution (3 x 50 mL) to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-chloro-2,2-dimethylbut-3-enoic acid.

Part 2: Synthesis of this compound

This procedure details the Fischer esterification of the carboxylic acid intermediate.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Lab Scale)Moles (Lab Scale)Notes
3-chloro-2,2-dimethylbut-3-enoic acid148.5914.9 g (crude)~0.10From Part 1
Methanol (CH₃OH)32.04100 mL-Anhydrous, reagent and solvent
Sulfuric acid (H₂SO₄), concentrated98.081 mL-Catalyst, corrosive
Saturated sodium bicarbonate (NaHCO₃) solution-~100 mL-For workup
Brine-50 mL-For workup
Anhydrous sodium sulfate (Na₂SO₄)-As needed-For drying

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 3-chloro-2,2-dimethylbut-3-enoic acid (14.9 g, ~0.10 mol) in anhydrous methanol (100 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (1 mL) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC or GC-MS for the disappearance of the carboxylic acid.

  • Workup: Cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the sulfuric acid until the effervescence ceases.

  • Extraction: Add water (100 mL) and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by vacuum distillation to obtain the final product.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis and scale-up of this compound.

Problem Potential Cause(s) Solution(s)
Low or no conversion of the ketone in Part 1 1. Inactive PCl₅ due to moisture exposure. 2. Insufficient reaction time or temperature.1. Use freshly opened or properly stored PCl₅. Ensure all glassware is scrupulously dry. 2. Monitor the reaction by TLC/GC-MS and extend the reaction time if necessary. A slight warming to 40 °C can be attempted, but with caution due to the exothermic nature of the reaction.
Formation of significant byproducts in Part 1 1. Over-chlorination or side reactions due to high temperatures. 2. Incomplete hydrolysis of phosphorus oxychloride (POCl₃) leading to downstream issues.1. Maintain strict temperature control during the addition of PCl₅. Use an efficient cooling bath. 2. Ensure complete hydrolysis by quenching the reaction mixture on a large excess of ice with vigorous stirring.
Low yield in the esterification (Part 2) 1. Incomplete reaction due to the equilibrium nature of Fischer esterification. 2. Insufficient catalyst. 3. Loss of volatile product during workup.1. Use a large excess of methanol (as it also serves as the solvent). Consider using a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium forward.[1] 2. Ensure the correct amount of sulfuric acid is added. 3. Use a rotary evaporator at a moderate temperature and pressure to remove the solvent.
Product decomposition upon purification The vinyl chloride moiety can be sensitive to heat and acidic/basic conditions.Purify the final ester by vacuum distillation at the lowest possible temperature. Avoid prolonged exposure to high temperatures.
Difficulty in removing the phosphorus-containing byproducts Incomplete hydrolysis or insufficient washing.Thoroughly quench the reaction mixture and perform multiple washes with water and saturated sodium bicarbonate solution. A final wash with brine can help to break any emulsions.
Decreased yield upon scale-up of the chlorination reaction This has been observed in similar reactions.[2] The exact cause can be multifactorial, including issues with heat and mass transfer.1. Improved Heat Management: Utilize a jacketed reactor with efficient cooling. Control the addition rate of PCl₅ carefully to manage the exotherm. 2. Efficient Mixing: Ensure adequate agitation to maintain a homogenous reaction mixture and prevent localized overheating. 3. Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., IR spectroscopy) to better understand the reaction kinetics and endpoint at a larger scale.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions to consider for this synthesis?

A1: Both steps involve hazardous materials.

  • Part 1 (Chlorination): Phosphorus pentachloride is highly corrosive and reacts violently with water. The reaction generates HCl gas and POCl₃, which are also corrosive and toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Part 2 (Esterification): Concentrated sulfuric acid is a strong acid and oxidizing agent. Methanol is flammable and toxic. Handle with care and avoid inhalation or skin contact.

Q2: Can I use a different chlorinating agent instead of PCl₅?

A2: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride could potentially be used, but the reaction conditions would need to be re-optimized. PCl₅ is often effective for the conversion of ketones to vinyl chlorides.[2]

Q3: How can I improve the efficiency of the Fischer esterification?

A3: The Fischer esterification is an equilibrium-controlled reaction.[3] To drive it towards the product, you can:

  • Use a large excess of one of the reactants (in this protocol, methanol is used in excess).[3]

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[1]

Q4: What are the expected byproducts in this synthesis?

A4:

  • Part 1: Incomplete reaction will leave starting ketone. Side reactions could lead to over-chlorinated products or isomers. The workup generates phosphoric acid.

  • Part 2: The main impurity is the unreacted carboxylic acid. If the starting material from Part 1 is not pure, other esters may also be formed. Byproducts from the esterification itself are minimal, with water being the primary one.[4]

Q5: What are the key considerations for scaling up this process?

A5:

  • Heat Management: Both reactions are exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and byproduct formation. A jacketed reactor with a reliable cooling system is essential.

  • Reagent Addition: The rate of addition of PCl₅ in Part 1 needs to be carefully controlled to manage the exotherm.

  • Mixing: Efficient agitation is necessary to ensure homogeneity and effective heat transfer.

  • Material Compatibility: The corrosive nature of the reagents and byproducts (HCl, H₂SO₄) requires the use of corrosion-resistant reactors and equipment.

  • Waste Disposal: The process generates acidic and phosphorus-containing waste streams that require proper neutralization and disposal according to local regulations.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

G cluster_part1 Part 1: Chlorination cluster_part2 Part 2: Esterification start1 3,3-Dimethyl-2-butanone in DCM add_pcl5 Add PCl₅ at <10 °C start1->add_pcl5 react1 React at room temp. add_pcl5->react1 quench Quench on ice react1->quench extract1 Extract with DCM quench->extract1 wash1 Wash with NaHCO₃ extract1->wash1 dry1 Dry and Concentrate wash1->dry1 product1 Crude 3-chloro-2,2-dimethylbut-3-enoic acid dry1->product1 start2 Dissolve crude acid in Methanol product1->start2 Use as starting material add_h2so4 Add conc. H₂SO₄ start2->add_h2so4 reflux Reflux for 4-6 hours add_h2so4->reflux neutralize Neutralize with NaHCO₃ reflux->neutralize extract2 Extract with DCM neutralize->extract2 wash2 Wash with Brine extract2->wash2 dry2 Dry and Concentrate wash2->dry2 purify Vacuum Distillation dry2->purify product2 Pure this compound purify->product2 G cluster_mechanism Fischer Esterification Mechanism protonation 1. Protonation of Carbonyl nucleophilic_attack 2. Nucleophilic Attack by Methanol protonation->nucleophilic_attack Activates Carbonyl proton_transfer 3. Proton Transfer nucleophilic_attack->proton_transfer elimination 4. Elimination of Water proton_transfer->elimination Forms good leaving group (H₂O) deprotonation 5. Deprotonation elimination->deprotonation Forms protonated ester final_product Ester + Water + H⁺ deprotonation->final_product Regenerates catalyst (H⁺) start_materials Carboxylic Acid + Methanol + H⁺ start_materials->protonation

Caption: Key steps of the Fischer esterification.

References

  • 3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. Available at: [Link]

  • Process for the synthesis of 3,3-dimethyl-butyric acid. Google Patents.
  • Method for preparing 3-methyl-2-butenoic acid. Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • 2,2-dimethyl-3-butenoic acid - 10276-09-2. ChemSynthesis. Available at: [Link]

  • Chlorination of colloidal Phosphorus - PCl5??. Sciencemadness Discussion Board. Available at: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • How to purify esterefication product?. ResearchGate. Available at: [Link]

  • Reaction of alcohols with PCl5 and PCl3. Chemistry Stack Exchange. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. ResearchGate. Available at: [Link]

  • Process for the purification of esters. Google Patents.
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. National Institutes of Health. Available at: [Link]

  • What is Fischer Esterification?. ChemTalk. Available at: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Production and biological function of volatile esters in Saccharomyces cerevisiae. National Institutes of Health. Available at: [Link]

  • 2-Chloro-3-methyl-2-butene. The Automated Topology Builder. Available at: [Link]

  • How to Balance PCl5 + H2O = POCl3 + HCl (Phosphorous pentachloride + Water). YouTube. Available at: [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. YouTube. Available at: [Link]

  • Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. ResearchGate. Available at: [Link]

  • Fischer Esterification. Chemistry Steps. Available at: [Link]

  • Fischer Esterification mechanism-Organic Chemistry. YouTube. Available at: [Link]

  • One-Pot Synthesis of (Z)-β-Halovinyl Ketones via the Cascade of Sonogashira Coupling and Hydrohalogenation. Frontiers in Chemistry. Available at: [Link]

  • Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • 3-chloro-3-methyl-butane-1,4-dial-bis. Google Patents.
  • Why do PCl3 and Cl2 react to form PCl5 if all atoms in PCl3 have full octets?. Reddit. Available at: [Link]

  • From ketone to vinyl chloride.. Reddit. Available at: [Link]

  • A kind of preparation method of 3-chloropropionate. Google Patents.
  • 2,3-Dimethylbut-2-enoic acid. PubChem. Available at: [Link]

  • 3-Chloro-2-methylbut-3-enoic acid. PubChem. Available at: [Link]

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Technical Support Center: Managing Thermal Decomposition of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "Methyl 3-chloro-2,2-dimethylbut-3-enoate." This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its thermal stability. As a specialized α-chloro unsaturated ester, "this compound" can undergo complex thermal rearrangements and decomposition. This document provides troubleshooting guidance and frequently asked questions to help you anticipate and manage these processes effectively in your experiments. The insights provided are based on established principles of organic chemistry and data from analogous structures.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling, reaction, or storage of "this compound" at elevated temperatures.

Issue 1: Unexpected Product Formation and Low Yield of Desired Product

Symptoms:

  • You observe the formation of unexpected byproducts in your reaction mixture upon heating.

  • The yield of your target product is significantly lower than expected.

  • You notice a change in the pH of your reaction mixture, indicating the formation of an acidic byproduct.

Potential Cause: The primary cause of these symptoms is likely the thermal decomposition of "this compound," primarily through the elimination of hydrogen chloride (HCl). This is a common decomposition pathway for chlorinated hydrocarbons.[1][2] The elimination of HCl from your starting material can lead to the formation of highly reactive intermediates and subsequent byproducts.

Plausible Decomposition Pathways:

  • Dehydrochlorination: The elimination of HCl is a common thermal degradation mechanism for compounds containing a C-Cl bond.[3] For "this compound," this can result in the formation of a conjugated diene or an allene, which can then undergo further reactions.

Troubleshooting Steps & Explanations:

  • Lower the Reaction Temperature: The rate of thermal decomposition is highly dependent on temperature. If your experimental conditions permit, reducing the reaction temperature can significantly slow down the rate of HCl elimination and other decomposition pathways.

  • Use of an Acid Scavenger: The HCl generated during decomposition can catalyze further degradation of your starting material and other sensitive reagents. The addition of a non-nucleophilic base, such as proton sponge or hindered amines (e.g., 2,6-lutidine), can neutralize the in-situ generated HCl without interfering with your primary reaction.

  • Minimize Reaction Time: Prolonged heating will increase the extent of decomposition. Aim to complete your reaction in the shortest time possible.

  • Work in a Dilute Solution: High concentrations of the reactant can sometimes accelerate decomposition. Running the reaction in a more dilute solution may help to minimize intermolecular reactions of decomposition products.

Issue 2: Isomerization of the Starting Material or Product

Symptoms:

  • You observe the formation of an isomer of "this compound" or your desired product.

  • NMR or other spectroscopic analysis shows a mixture of geometric isomers or constitutional isomers.

Potential Cause: At elevated temperatures, allylic chlorides can undergo rearrangement. While direct evidence for "this compound" is not available, analogous systems suggest that sigmatropic rearrangements or radical-mediated isomerizations are possible. For instance, the[3][4]-Wittig rearrangement is a known thermal isomerization of allyl ethers that proceeds through a cyclic transition state.[5] While not a direct analogy, it highlights the potential for thermally induced rearrangements in related systems.

Plausible Isomerization Pathways:

  • Allylic Rearrangement: The allylic chloride moiety could potentially undergo rearrangement to a thermodynamically more stable isomer.

Troubleshooting Steps & Explanations:

  • Strict Temperature Control: Precise and consistent temperature control is crucial to prevent isomerization. Use a reliable heating mantle with a temperature controller and ensure uniform heating of the reaction vessel.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize the presence of oxygen, which can initiate radical chain reactions that may lead to isomerization.

  • Use of Radical Inhibitors: If radical-mediated isomerization is suspected, the addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), may be beneficial, provided it does not interfere with your desired reaction.

Frequently Asked Questions (FAQs)

Q1: What are the likely thermal decomposition products of "this compound"?

A1: Based on the thermal decomposition of similar chlorinated compounds, the primary decomposition product is expected to be hydrogen chloride (HCl).[1][2] The organic byproducts would likely result from the elimination of HCl, leading to the formation of either Methyl 2,2-dimethylbuta-1,3-dienoate or Methyl 2,2-dimethylbuta-2,3-dienoate (an allene) . These highly unsaturated compounds can then undergo further reactions such as polymerization or cycloaddition.

Q2: At what temperature does "this compound" start to decompose?

Q3: Can "this compound" undergo a Favorskii-type rearrangement?

A3: The classical Favorskii rearrangement involves α-halo ketones and leads to carboxylic acid derivatives.[7][8] "this compound" is an α-chloro unsaturated ester, not an α-halo ketone. Therefore, it is not expected to undergo a traditional Favorskii rearrangement. However, under basic conditions, other base-mediated rearrangements could potentially occur.

Q4: How can I monitor the thermal decomposition of "this compound" during my experiment?

A4: Several analytical techniques can be used to monitor the decomposition:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile decomposition products.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to decomposition products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The evolution of gaseous byproducts, such as HCl, can sometimes be monitored in the gas phase using an in-situ IR probe.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to track the concentration of the starting material and non-volatile decomposition products over time.[11]

Q5: Are there any safe handling precautions I should take when working with "this compound" at elevated temperatures?

A5: Yes. Due to the potential for the evolution of corrosive HCl gas, all experiments at elevated temperatures should be conducted in a well-ventilated fume hood.[3] Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. Ensure that a base quench solution (e.g., sodium bicarbonate) is readily available to neutralize any accidental release of acidic vapors.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature Determination

Objective: To determine the onset temperature of thermal decomposition for "this compound".

Methodology:

  • Place a small, accurately weighed sample (5-10 mg) of "this compound" into a TGA sample pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass loss as a function of temperature. The onset of decomposition is the temperature at which significant mass loss begins.

Protocol 2: Monitoring a Reaction by GC-MS

Objective: To monitor the progress of a reaction involving "this compound" and detect the formation of decomposition products.

Methodology:

  • Set up your reaction under the desired conditions.

  • At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quench the aliquot immediately by diluting it with a cold solvent (e.g., dichloromethane) to stop the reaction.

  • If necessary, derivatize the sample to make the components more volatile for GC analysis.

  • Inject a small volume of the diluted and quenched aliquot into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the starting material, desired product, and any byproducts.

Visualizing Decomposition Pathways

The following diagrams illustrate the hypothesized thermal decomposition pathways of "this compound."

cluster_products Decomposition Products start This compound diene Methyl 2,2-dimethylbuta-1,3-dienoate start->diene Elimination allene Methyl 2,2-dimethylbuta-2,3-dienoate start->allene Elimination hcl HCl

Caption: Hypothesized dehydrochlorination pathways.

References

  • Thermal decomposition mechanisms of poly(vinyl chloride)
  • Dehydrochlorination of PVC Compositions During Thermal Degradation. ResearchGate. [Link]

  • Thermal decomposition mechanisms of poly(vinyl chloride): A computational study | Request PDF. ResearchGate. [Link]

  • Thermal decomposition of poly(vinyl chloride). Semantic Scholar. [Link]

  • Favorskii rearrangement. Wikipedia. [Link]

  • The Favorskii Rearrangement. ResearchGate. [Link]

  • Kinetic Analysis of Thermal Decomposition of Polyvinyl Chloride at Various Oxygen Concentrations. MDPI. [Link]

  • Favorskii Rearrangement. YouTube. [Link]

  • A homoallyl radical rearrangement. Kinetics of the isomerization of the 2,2-dimethyl-3-buten-1-yl radical to the 1,1-dimethyl-3-buten-1-yl radical | Request PDF. ResearchGate. [Link]

  • The Favorskii rearrangement of .alpha.-chloro ketimines | The Journal of Organic Chemistry. ACS Publications. [Link]

  • ANALYTICAL METHODS. [Link not available]
  • Analytical methods for the determination of halogens in bioanalytical sciences: A review. ResearchGate. [Link]

  • Trends in Environmental Analytical Chemistry. [Link not available]
  • The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. [Link not available]
  • III Analytical Methods. [Link not available]
  • Kinetics of the thermal decomposition of 3-chlorobut-1-ene and 3-chloro-2-methylbut-1-ene. Journal of the Chemical Society B: Physical Organic. [Link]

  • Methyl 3-chlorobut-2-enoate | C5H7ClO2 | CID 71380946. PubChem. [Link]

  • Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. [Link]

  • Controlling, understanding, and redirecting the thermal rearrangement of 3,3-dicyano-1,5-enynes. NIH. [Link] 21.[3][4]-Wittig Rearrangement. Organic Chemistry Portal. [Link]

  • Methyl (Z)-3-chloro-2-butenoate | C5H7ClO2 | CID 12456253. PubChem. [Link]

  • 3-Chloro-2-methylbut-3-enoic acid | C5H7ClO2 | CID 91155742. PubChem. [Link]

  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]

  • 2-Chloro-3-methylbut-2-enoic acid | C5H7ClO2 | CID 12924511. PubChem. [Link]

  • Formation of 2-chloro-3-methylbutane in the thermal decomposition of 2-methylbutyl chloroformate: evidence for a 1,3-shift involving a protonated cyclopropane intermediate in a kinetically controlled substitution. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Thermal decomposition of the diazirines. Part III. 3-Chloro-3-methyldiazirine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. [Link]

  • The thermal decomposition of methyl chloroformate. ResearchGate. [Link]

Sources

Troubleshooting guide for reactions involving "Methyl 3-chloro-2,2-dimethylbut-3-enoate"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3-chloro-2,2-dimethylbut-3-enoate

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the synthesis, reactivity, and handling of this unique vinyl chloride building block. The following question-and-answer format addresses specific issues you may encounter during your experiments, focusing on the causality behind experimental choices to ensure reproducible success.

Section 1: Synthesis and Purification

The synthesis of this compound, CH₂=C(Cl)C(CH₃)₂COOCH₃, typically involves the conversion of a ketone precursor into a vinyl chloride. A common and effective method is the reaction of a β-ketoester with a chlorinating agent.[1][2] This route provides direct access to the target structure, but it is not without its challenges, including regioselectivity and purification of a volatile product.

Frequently Asked Questions (FAQs): Synthesis

Q1: My synthesis of this compound from Methyl 2,2-dimethyl-3-oxobutanoate using phosphorus pentachloride (PCl₅) is resulting in very low yields (<20%). What is causing this and how can I improve it?

A1: This is a common issue stemming from several potential factors related to the reaction mechanism and conditions. The reaction proceeds via an enol or enolate intermediate, which is then chlorinated.

Causality & Expert Analysis:

  • Incomplete Enolization: The α,α-disubstituted nature of your starting β-ketoester can kinetically hinder the deprotonation required for enolate formation. While the equilibrium favors the keto form, the reaction with PCl₅ traps the enol form. Inefficient trapping leads to recovery of starting material.

  • Side Reactions: Phosphorus pentachloride is a powerful chlorinating agent but can also promote side reactions at elevated temperatures, such as decomposition or polymerization of the vinyl chloride product. Over-chlorination is also a possibility.

  • Work-up Issues: The product is volatile and can be lost during aqueous work-up or solvent removal. Additionally, residual acidic byproducts (e.g., HCl, POCl₃) can catalyze decomposition if not properly neutralized.

Troubleshooting Protocol:

  • Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize side reactions. Add the PCl₅ portion-wise to control the exotherm.

  • Choice of Chlorinating Agent: Consider alternative, milder reagents. For instance, treatment with triphosgene and pyridine can convert ketones to vinyl chlorides under mild conditions.[3] Another option is using Vilsmeier reagent (POCl₃/DMF), which is often effective for this transformation.[1]

  • Careful Work-up: Quench the reaction by pouring it slowly over crushed ice. Neutralize the acidic solution carefully with a cold, dilute base like sodium bicarbonate. Ensure all operations are performed in a well-ventilated fume hood.

  • Extraction and Drying: Extract the product with a low-boiling-point, non-polar solvent like pentane or diethyl ether to facilitate easier removal later. Dry the organic layer thoroughly with anhydrous magnesium sulfate, as moisture can interfere with purification.

***dot graph TD { A[Start: Low Yield Issue] -- Query --> B{Reaction Conditions?}; A -- Query --> C{Work-up Procedure?}; A -- Query --> D{Reagent Choice?}; B --> E[Action: Lower Temperature to 0°C]; B --> F[Action: Add PCl5 Portion-wise]; C --> G[Action: Quench on Ice, Neutralize with NaHCO3]; C --> H[Action: Extract with Low-Boiling Solvent]; D --> I[Action: Consider Milder Reagents e.g., Triphosgene/Pyridine]; E & F & G & H & I-- Solution --> J[Improved Yield and Purity];

} dot Caption: Troubleshooting workflow for low synthesis yield.

Q2: I'm having difficulty purifying the final product. Column chromatography leads to significant product loss, and distillation seems to cause decomposition.

A2: Purifying a volatile and potentially thermally sensitive chlorinated ester requires specific techniques to avoid loss and degradation.

Causality & Expert Analysis:

  • Volatility: The product has a relatively low molecular weight and is expected to be volatile. On a silica gel column, it can co-elute with the solvent or evaporate from the column, especially if a low-boiling eluent is used and the column heats up due to solvent packing.

  • Thermal Instability: Vinyl halides, especially when containing other functional groups, can be prone to elimination (to form an alkyne, if sterically feasible) or polymerization at elevated temperatures required for standard distillation.

  • Acid Sensitivity: Residual acidic impurities on silica gel can catalyze decomposition.

Recommended Purification Protocol:

  • Initial Wash: Before any chromatography or distillation, perform a thorough aqueous wash as described previously (dilute NaHCO₃, followed by brine) to remove inorganic byproducts.[4][5]

  • Short-Path Vacuum Distillation: This is the preferred method. A short-path apparatus minimizes the surface area and residence time at high temperatures, reducing the chance of decomposition. Use a good vacuum pump to lower the boiling point.

  • Kugelrohr Distillation: For small-scale purifications, a Kugelrohr apparatus is ideal as it minimizes transfer losses and allows for distillation of small quantities at very low pressures.

  • Modified Flash Chromatography: If chromatography is necessary, use a neutral support like deactivated alumina instead of silica gel. Run the column "cold" by pre-chilling the eluent and the column if possible. Use a less volatile solvent system, such as a hexane/diethyl ether gradient.

Purification MethodAdvantagesDisadvantagesBest For
Standard Distillation Good for large scale.Potential for thermal decomposition.Thermally stable, less volatile compounds.
Vacuum Distillation Lowers boiling point, reduces decomposition risk.Requires good vacuum setup.Thermally sensitive, volatile compounds.
Column Chromatography Excellent separation of non-volatile impurities.Product loss due to volatility; potential for on-column decomposition.Removing polar, non-volatile byproducts.
Solid-Phase Extraction Can be effective for isolating chlorinated esters from non-chlorinated analogs.[6]May not remove structurally similar impurities.Specific isolation from complex mixtures.

Section 2: Reactivity and Troubleshooting

This compound is a tetrasubstituted vinyl chloride. This structural feature heavily dictates its reactivity, making it significantly less reactive than its alkyl or allyl chloride counterparts in traditional nucleophilic substitution reactions. Its primary utility lies in transition-metal-catalyzed cross-coupling reactions.[7][8]

Frequently Asked Questions (FAQs): Reactions

Q3: I am trying to perform a Suzuki-Miyaura cross-coupling reaction with my vinyl chloride and an arylboronic acid, but I am only recovering my starting materials. I am using Pd(PPh₃)₄ as the catalyst.

A3: The lack of reactivity is a classic problem when coupling unactivated or sterically hindered vinyl chlorides. The issue almost certainly lies with the catalyst system's inability to perform the initial oxidative addition step efficiently.[9][10]

Causality & Expert Analysis:

  • Inert C-Cl Bond: The C(sp²)-Cl bond of a vinyl chloride is significantly stronger and less polarized than a C(sp³)-Cl bond, making oxidative addition to a Pd(0) center difficult.

  • Steric Hindrance: The tetrasubstituted nature of the alkene, with two methyl groups alpha to the ester, creates significant steric bulk around the reactive site, further hindering the approach of the palladium catalyst.

  • Ligand Choice: Triphenylphosphine (PPh₃) is often not electron-rich enough to promote oxidative addition into challenging C-Cl bonds. More electron-donating and sterically bulky ligands are required to generate a more reactive, coordinatively unsaturated Pd(0) species.[10]

Troubleshooting and Optimization:

  • Switch to a Modern Ligand/Pre-catalyst: Employ ligands specifically designed for activating C-Cl bonds. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[10] Using a pre-formed Pd(II) pre-catalyst that is easily reduced in situ can also improve reaction initiation.[11]

  • Increase Temperature: These reactions often require higher temperatures (e.g., 80-120 °C) to overcome the activation energy for oxidative addition.

  • Choice of Base and Solvent: A strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases. Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are typically used. The choice of solvent can significantly influence reaction rates and catalyst stability.[12]

***dot graph G { layout=neato; node [shape=box, style=filled, fontcolor="#FFFFFF"]; edge [color="#5F6368"];

} dot Caption: Logical relationship for troubleshooting a failed Suzuki coupling.

Section 3: Stability and Characterization

Proper storage and accurate characterization are critical for ensuring the integrity and successful application of this compound.

Frequently Asked Questions (FAQs): Stability & Characterization

Q4: My purified product seems to degrade over time, turning yellow and showing new peaks in the NMR. How should I store it?

A4: The observed degradation is likely due to slow polymerization, hydrolysis, or elimination.

Recommended Storage Protocol:

  • Temperature: Store at low temperatures (≤ 4 °C).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor like BHT (Butylated hydroxytoluene) at a very low concentration (~100 ppm).

Q5: What are the expected key signals in the ¹H and ¹³C NMR spectra for this compound? I'm unsure about my assignments.

A5: The structure CH₂=C(Cl)C(CH₃)₂COOCH₃ has several distinct features. While precise chemical shifts can vary with the solvent, the following provides a reliable guide for characterization. The NMR parameters for vinyl chlorides show a parallelism between chemical shifts and C-H coupling constants.[13]

Expected Spectroscopic Data:

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted) Multiplicity Integration Assignment Rationale
~5.5 - 6.0 Two Doublets (geminal coupling) 2H =CH₂ Vinyl protons are diastereotopic and will appear as two distinct signals, coupled to each other.
~3.70 Singlet 3H -OCH₃ Typical chemical shift for a methyl ester.

| ~1.50 | Singlet | 6H | -C(CH₃)₂ | Two equivalent methyl groups at the quaternary α-carbon. |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm (Predicted) Assignment Rationale
~175 C=O (Ester) Standard carbonyl carbon of an ester.
~140 =C(Cl)- The carbon bearing the chlorine atom is deshielded.
~120 =CH₂ The terminal vinyl carbon.
~52 -OCH₃ Typical shift for a methyl ester carbon.
~45 -C(CH₃)₂- The quaternary α-carbon.

| ~25 | -C(CH₃)₂ | The two equivalent methyl group carbons. |

Expert Tip: In the ¹H NMR, the two protons of the =CH₂ group are chemically non-equivalent (diastereotopic) because of the chiral center that isn't there, but the restricted rotation and substitution pattern. They should appear as two separate signals, likely doublets due to geminal coupling (²JHH ≈ 1-3 Hz). Observing this pattern is a good confirmation of the structure.[13][14]

References

  • Whipple, E., Stewart, W., & Goldstein, J. (1961). NMR Spectra of Vinyl Chloride and the Chloroethylenes. The Journal of Chemical Physics. [Link]

  • Whipple, E. B., Stewart, W. E., & Goldstein, J. H. (1961). NMR Spectra of Vinyl Chloride and the Chloroethylenes. Semantic Scholar. [Link]

  • Filo. (n.d.). How many H NMR signals are present in vinyl chloride? [Link]

  • Müller, D. S. (2026). Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review. Beilstein Journal of Organic Chemistry. [Link]

  • Saputra, M. A., et al. (2025). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl chloride synthesis by chlorination or substitution. [Link]

  • Di Mola, A., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Pan, H. L., & Fletcher, H. G. (2003). Isolation of chlorinated fatty acid methyl esters derived from cell-culture medium and from fish lipids by using an aminopropyl solid-phase extraction column. Journal of Chromatography A. [Link]

  • Lipshutz, B. H., et al. (2005). Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. Chemical Communications. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2016). How to purify esterefication product? [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Methyl and Ethyl 3-chloro-2,2-dimethylbut-3-enoate for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Halogenated enoates, such as Methyl 3-chloro-2,2-dimethylbut-3-enoate and its ethyl analogue, Ethyl 3-chloro-2,2-dimethylbut-3-enoate, represent a class of versatile intermediates. Their utility stems from the presence of multiple reactive centers, offering a gateway to a diverse array of molecular architectures. This guide provides an in-depth comparison of the reactivity profiles of these two closely related compounds, supported by established principles of organic chemistry, to aid researchers in making informed decisions for their synthetic strategies.

Structural Overview and Key Reactive Sites

At a glance, this compound and Ethyl 3-chloro-2,2-dimethylbut-3-enoate differ only by a single methylene unit in their ester functionality. However, this seemingly minor variation can exert a discernible influence on their chemical behavior. Both molecules possess two primary sites susceptible to chemical transformation: the vinylic carbon-chlorine bond and the ester carbonyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compoundC₇H₁₁ClO₂162.61this compound
Ethyl 3-chloro-2,2-dimethylbut-3-enoateC₈H₁₃ClO₂176.64Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Note: The images are illustrative representations of the chemical structures.

The reactivity of these sites is governed by a combination of electronic and steric effects, which will be the focus of our comparative analysis.

Reactivity at the Vinylic Carbon-Chlorine Bond

The carbon-chlorine bond on the terminal double bond is a key handle for introducing molecular diversity. The primary reactions at this site are nucleophilic substitution and elimination.

Nucleophilic Vinylic Substitution

Nucleophilic substitution at a vinylic carbon is generally less facile than at an sp³-hybridized carbon due to the increased s-character of the C-Cl bond and potential repulsion between the incoming nucleophile and the π-electron cloud of the double bond. However, these reactions can be promoted under suitable conditions.

The mechanism for nucleophilic aromatic substitution often proceeds through an addition-elimination pathway, and a similar mechanism can be considered for activated vinylic halides.[1] The first step, the attack of the nucleophile on the carbon bearing the halogen, is typically rate-determining.[1]

Electronic Effects: The electronic influence of the ester group is a critical factor. Both the methyl and ethyl esters are electron-withdrawing groups, which can activate the double bond towards nucleophilic attack. The difference in the inductive effect between a methyl and an ethyl group is generally considered to be small. Therefore, a significant difference in reactivity based on electronic effects alone is not anticipated.

Steric Effects: The steric hindrance around the reactive site can play a more significant role.[2] The ethyl group is bulkier than the methyl group. This increased steric bulk in the ethyl ester could slightly hinder the approach of a nucleophile to the vinylic carbon, potentially leading to a slower reaction rate compared to the methyl ester. This effect is expected to be more pronounced with larger nucleophiles.

Predicted Reactivity: this compound ≥ Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Elimination Reactions (Dehydrochlorination)

Elimination reactions to form alkynes or allenes are also possible from vinylic halides, typically requiring strong bases.[3][4] The steric environment around the abstractable proton and the leaving group can influence the rate and regioselectivity of these reactions.

Influence of the Ester Group: The choice of a methyl or ethyl ester is likely to have a less pronounced effect on the rate of elimination compared to nucleophilic substitution, as the primary interaction of the base is with a proton on the adjacent carbon. However, the slightly larger size of the ethyl group might have a minor influence on the conformational preferences of the molecule, which could in turn affect the dihedral angle required for an E2-type elimination.

Caption: Generalized workflow for a base-induced elimination reaction.

Reactivity of the Ester Functional Group

The ester group itself is a site for various transformations, most notably hydrolysis.

Ester Hydrolysis

Ester hydrolysis can be catalyzed by either acid or base and is a fundamental reaction in both organic synthesis and drug metabolism.

Acid-Catalyzed Hydrolysis: The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The rate-determining step is typically the attack of water on the protonated carbonyl. The steric hindrance around the carbonyl carbon can affect this step. The larger ethyl group in ethyl 3-chloro-2,2-dimethylbut-3-enoate may present slightly more steric hindrance to the incoming water molecule compared to the methyl group in the methyl ester, potentially leading to a slower rate of hydrolysis.

Base-Catalyzed Hydrolysis (Saponification): This reaction involves the direct attack of a hydroxide ion on the carbonyl carbon. Similar to the acid-catalyzed mechanism, the steric bulk of the alkoxy group can influence the rate of this nucleophilic acyl substitution. It is generally observed that the rate of saponification decreases with increasing steric bulk of the alcohol portion of the ester. Therefore, the ethyl ester is expected to hydrolyze more slowly than the methyl ester under basic conditions.[5]

Predicted Hydrolysis Rate: this compound > Ethyl 3-chloro-2,2-dimethylbut-3-enoate

Summary of Predicted Reactivity

Reaction TypePredicted Relative ReactivityRationale
Nucleophilic Vinylic Substitution Methyl Ester ≥ Ethyl EsterThe smaller steric profile of the methyl group may allow for a faster rate of nucleophilic attack.
Elimination (Dehydrochlorination) Methyl Ester ≈ Ethyl EsterMinimal expected difference, with a potential for a slightly faster rate for the methyl ester due to reduced steric hindrance.
Ester Hydrolysis (Acid or Base Catalyzed) Methyl Ester > Ethyl EsterThe greater steric bulk of the ethyl group is expected to hinder the nucleophilic attack on the carbonyl carbon, leading to a slower hydrolysis rate.

Experimental Protocols

Representative Protocol for Nucleophilic Vinylic Substitution

This hypothetical protocol is based on general procedures for nucleophilic substitution on activated vinylic halides.

Objective: To synthesize an ether derivative by reacting this compound with a sodium alkoxide.

Materials:

  • This compound

  • Sodium methoxide (or other desired alkoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether product.

G A Dissolve NaOMe in THF B Add Methyl Ester Solution A->B C Stir and Monitor B->C D Quench with NH4Cl(aq) C->D E Extract with Organic Solvent D->E F Purify by Chromatography E->F

Caption: Workflow for a typical nucleophilic vinylic substitution.

Representative Protocol for Base-Catalyzed Ester Hydrolysis

Objective: To hydrolyze Ethyl 3-chloro-2,2-dimethylbut-3-enoate to its corresponding carboxylate salt.

Materials:

  • Ethyl 3-chloro-2,2-dimethylbut-3-enoate

  • Sodium hydroxide (or other strong base)

  • Solvent mixture (e.g., water and a co-solvent like ethanol or THF)

Procedure:

  • Dissolve Ethyl 3-chloro-2,2-dimethylbut-3-enoate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (1.5 equivalents) in water.

  • Heat the reaction mixture to reflux and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Conclusion for the Practicing Scientist

In the absence of direct, side-by-side experimental data, the principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of this compound and Ethyl 3-chloro-2,2-dimethylbut-3-enoate. The primary differentiator between these two molecules is the steric bulk of the ester group.

For reactions occurring at the vinylic chloride, such as nucleophilic substitution, the methyl ester is predicted to be slightly more reactive due to the smaller size of the methyl group, which presents less steric hindrance to the approaching nucleophile. For reactions involving the ester functionality itself, such as hydrolysis, the methyl ester is also expected to be more reactive for the same reason.

These predictions, while grounded in established theory, should be empirically verified for any specific application. The provided protocols offer a starting point for such investigations. Ultimately, the choice between the methyl and ethyl ester will depend on the specific requirements of the synthetic route, including the desired reaction rate, the nature of other reagents, and the subsequent steps in the synthesis.

References

  • Filo. (2024, May 19). Give all the products that might be formed when 3 -chloro-2,2-dimethylbut... Retrieved from [Link]

  • PubChem. (2E)-3-chloro-2-methylbut-2-enal. Retrieved from [Link]

  • DTU Research Database. Synthesis, Stability and Diels-Alder Reactions of Methyl 2-Oxobut-3-enoate. Retrieved from [Link]

  • ResearchGate. (2022, September 25). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric implications. Retrieved from [Link]

  • Stereoelectronic effects on stability and reactivity of organic molecules. (2014, December 1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Pearson. Draw the elimination products for each of the following E2 reactions. Retrieved from [Link]

  • ACP. (2022, June 3). Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. Retrieved from [Link]

  • NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Exercise 13: - Elimination reactions. Retrieved from [Link]

  • PubChem. Ethyl 3-chloro-2-methylbut-2-enoate. Retrieved from [Link]

  • OENO One. (2018, March 20). Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine. Retrieved from [Link]

  • Chegg. (2023, March 10). Solved (R)-3-chloro-2-methylhexane may undergo a. Retrieved from [Link]

  • Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]

  • askIITians. (2015, March 25). 2-Chloro-3,3-dimethylbutane or 3-Chloro-2,2-dimethylbutane.... Retrieved from [Link]

  • ResearchGate. (2022, August 6). DFT and ab-initio study on the mechanism of the gas-phase elimination kinetics of 1-chloro-3-methylbut-2-ene and 3-chloro-3-methylbut-1-ene and their isomerization. Retrieved from [Link]

  • PMC - NIH. Infrared Spectrum of the Adduct 2-Chloro-2-hydroperoxybut-3-ene [(C2H3)CCl(CH3)OOH] of the Reaction between the Criegee Intermediate Methyl Vinyl Ketone Oxide [C2H3C(CH3)OO] and HCl. Retrieved from [Link]

  • ResearchGate. (2022, August 9). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. Retrieved from [Link]

  • PubMed. (2021, March 25). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Lumen Learning. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Bradford Scholars - University of Bradford. (2010, June 30). The alkaline hydrolysis of esters in aqueous-organic solvent mixtures.... Retrieved from [Link]

  • ACS Omega. (2020, January 17). Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Retrieved from [Link]

  • Pearson. Draw the elimination products for each of the following E2 reactions. Retrieved from [Link]

  • Kinetics and detemination of ethyl chloroacetate and ethyl bromoacetate with piperidine. (2022, August 7). Retrieved from [Link]

  • EPA NEPS. Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]

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  • ResearchGate. (2022, December 10). Reaction of Ethyl 3-Aryl-2-cyanoacrylates with N,N-Disubstituted Malonamides: Synthesis and Properties of Stable Michael Adducts. Retrieved from [Link]

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  • PMC - NIH. A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. Retrieved from [Link]

  • Pearson. Why does 2-chloro-2,3-dimethylbutane not readily undergo an E2 re.... Retrieved from [Link]

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A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Predicted ¹H NMR Spectral Analysis of Methyl 3-chloro-2,2-dimethylbut-3-enoate

The structure of this compound suggests a relatively simple ¹H NMR spectrum, characterized by three distinct signals, all of which are expected to be singlets due to the absence of adjacent protons for spin-spin coupling. The primary factors influencing the chemical shifts are the electronegativity of the chlorine atom and the ester group, as well as the anisotropic effects of the carbon-carbon double bond and the carbonyl group.

The predicted chemical shifts for the protons in this compound are as follows:

  • gem-Dimethyl Protons (-C(CH₃)₂-) : These six protons are chemically equivalent and are situated on a quaternary carbon. Their proximity to the electron-withdrawing ester group and the double bond will cause a downfield shift compared to a simple alkane. A chemical shift in the range of 1.2-1.5 ppm is anticipated. The signal will appear as a sharp singlet.

  • Methoxy Protons (-OCH₃) : The three protons of the methyl ester group are deshielded by the adjacent electronegative oxygen atom. This typically results in a chemical shift in the range of 3.6-3.8 ppm .[1][2] This signal will also be a singlet.

  • Vinyl Protons (=CH₂) : The two protons on the terminal end of the double bond are in different chemical environments relative to the rest of the molecule. One proton is cis to the chlorine atom, and the other is trans. The presence of the electronegative chlorine atom on the same carbon will significantly deshield these protons, shifting their resonance downfield.[3] Vinylic protons typically resonate between 4.5 and 6.5 ppm.[4] Due to the geminal chlorine, their chemical shifts are predicted to be in the range of 5.5-6.5 ppm . While they are chemically non-equivalent, the coupling constant between them (²JHH) is often small, and they may appear as two closely spaced singlets or a narrow doublet, depending on the resolution of the instrument.

Summary of Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-C(CH ₃)₂-1.2 - 1.5Singlet6H
-OCH3.6 - 3.8Singlet3H
=CH5.5 - 6.5Two Singlets or a narrow Doublet2H

Predicted ¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.[5][6]

The predicted chemical shifts for the carbons are as follows:

  • gem-Dimethyl Carbons (-C(C H₃)₂-) : These two carbons are equivalent and, being sp³ hybridized, will appear in the aliphatic region of the spectrum. Their attachment to a quaternary carbon will place their chemical shift in the range of 25-35 ppm .

  • Quaternary Carbon (-C (CH₃)₂-) : This sp³ hybridized carbon is bonded to two methyl groups, an ester carbonyl, and a double bond. This substitution pattern will result in a chemical shift around 40-50 ppm .

  • Methoxy Carbon (-O CH₃) : This sp³ hybridized carbon is directly attached to an electronegative oxygen atom, which will deshield it significantly, leading to a chemical shift in the range of 50-55 ppm .

  • Vinylic Methylene Carbon ( =C H₂) : This sp² hybridized carbon of the double bond is expected to resonate in the typical alkene region, around 115-125 ppm .[7]

  • Vinylic Quaternary Carbon (=C (Cl)-) : This sp² hybridized carbon is bonded to a chlorine atom, which will cause a significant downfield shift due to electronegativity. Its resonance is predicted to be in the range of 135-145 ppm .

  • Carbonyl Carbon (-C =O) : The sp² hybridized carbonyl carbon of the ester group is highly deshielded and will appear furthest downfield in the spectrum, typically in the range of 165-175 ppm .[8][9]

Summary of Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
-C(C H₃)₂-25 - 35
-C (CH₃)₂-40 - 50
-OC H₃50 - 55
=C H₂115 - 125
=C (Cl)-135 - 145
-C =O165 - 175

Comparative Analysis with Structurally Related Compounds

To lend confidence to our predictions, it is instructive to compare the expected spectral features of this compound with known data for structurally similar molecules. For instance, the ¹H NMR spectrum of 3-chloro-2-methylpropene shows signals for the methyl group around 1.8 ppm, the methylene group adjacent to the chlorine at approximately 4.0 ppm, and the vinyl protons around 5.0 ppm.[8] The presence of the gem-dimethyl group and the ester functionality in our target molecule will undoubtedly alter these shifts, as reflected in our predictions.

Similarly, considering a simple ester like methyl acetate, the methyl protons of the acetyl group resonate around 2.0 ppm, while the methoxy protons are found at about 3.6 ppm.[1][2] Our prediction for the methoxy group in this compound aligns well with this. The upfield shift predicted for the gem-dimethyl protons in our target molecule compared to the acetyl methyl protons is consistent with the absence of a directly attached carbonyl group.

Experimental Protocol for NMR Analysis

For researchers aiming to synthesize and characterize this compound, the following is a standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity : Ensure the sample is of high purity to avoid interfering signals. Purification can be achieved by methods such as column chromatography or distillation.

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[10] Other solvents like deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.[11]

  • Concentration : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.[1] Most commercially available deuterated solvents already contain TMS.

  • Transfer to NMR Tube : Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrument Setup : Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve homogeneity, which is crucial for high resolution.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a standard pulse sequence (e.g., a 90° pulse).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0 to 220 ppm).[12]

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

Visualizations

Caption: Molecular structure of this compound with atoms numbered for NMR assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Purify Purify Compound Dissolve Dissolve in Deuterated Solvent Purify->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Spectrometer Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Analyze Chemical Shift & Integration Analysis Process->Analyze Structure Structure Elucidation Analyze->Structure

Caption: A generalized workflow for NMR spectroscopic analysis.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a powerful toolkit for the structural verification of this compound. The predicted spectra are characterized by a few distinct and largely uncoupled signals, which should allow for straightforward interpretation. The gem-dimethyl group, the vinyl protons adjacent to a chlorine atom, and the methyl ester functionality each provide a unique signature in both the proton and carbon spectra. By comparing these predicted data with those of known, structurally related compounds, a high degree of confidence in the assigned structure can be achieved. The experimental protocols outlined provide a clear path for researchers to obtain high-quality data for this and other novel compounds.

References

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  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Unknown Source. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • YouTube. (2022). How to Interpret Chemical Shift in the Carbon-13 NMR. [Video].

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Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel compounds. For researchers and professionals in drug development, understanding the fragmentation patterns of molecules is paramount for their identification and characterization. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 3-chloro-2,2-dimethylbut-3-enoate, a compound of interest due to its unique structural features, including a quaternary carbon center, a vinyl chloride moiety, and an ester group.

While a publicly available experimental spectrum for this specific molecule is not readily accessible, this guide will leverage established principles of mass spectrometry and comparative data from structurally analogous compounds to construct a comprehensive and predictive fragmentation guide. We will explore the key fragmentation pathways, compare different ionization techniques, and provide a framework for the analysis of similar halogenated and unsaturated esters.

The Analytical Challenge: Ionization Techniques and Their Implications

The choice of ionization technique is a critical first step in any mass spectrometry experiment, directly influencing the extent of fragmentation and the nature of the resulting mass spectrum. For a volatile compound like this compound, several options are available, each with distinct advantages and disadvantages.

Electron Ionization (EI): As a "hard" ionization technique, EI employs high-energy electrons to ionize the analyte, leading to extensive and often complex fragmentation.[1] This results in a detailed "fingerprint" spectrum that is highly valuable for structural elucidation and library matching.[1]

Chemical Ionization (CI): In contrast, CI is a "soft" ionization method that uses reagent gas ions to ionize the analyte through proton transfer or adduction.[1][2] This lower-energy process typically results in a prominent molecular ion or protonated molecule with minimal fragmentation, which is useful for determining the molecular weight of the analyte.[2][3]

Single Photon Ionization (SPI): SPI utilizes photons of a specific energy to ionize molecules.[1] It is also considered a soft ionization technique, often resulting in less fragmentation than EI. However, its applicability can be limited by the ionization energy of the analyte.[1]

For the purpose of detailed structural analysis, this guide will focus on the fragmentation patterns expected from Electron Ionization, as it provides the most comprehensive structural information.

Experimental Workflow: A Blueprint for Analysis

To analyze a compound like this compound, a standard workflow involving gas chromatography coupled with mass spectrometry (GC-MS) would be employed.

GC-MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry GC_Inlet GC Inlet (Vaporization) GC_Column GC Column (Separation) GC_Inlet->GC_Column Carrier Gas Flow Ion_Source Ion Source (e.g., EI) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Data_System Data System (Spectrum Generation) Detector->Data_System Signal Sample Sample Injection Sample->GC_Inlet Fragmentation_Pathway cluster_frags Primary Fragments cluster_secondary Secondary Fragments M [M]⁺˙ m/z 162/164 F127 [M - Cl]⁺ m/z 127 M->F127 - ·Cl F131 [M - OCH₃]⁺ m/z 131 M->F131 - ·OCH₃ F103 [M - COOCH₃]⁺ m/z 103 M->F103 - ·COOCH₃ F147 [M - CH₃]⁺ m/z 147 M->F147 - ·CH₃ F99 [127 - CO]⁺ m/z 99 F127->F99 - CO

Sources

A Comparative Guide to the Purity Assessment of Methyl 3-chloro-2,2-dimethylbut-3-enoate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of methodologies for assessing the purity of Methyl 3-chloro-2,2-dimethylbut-3-enoate. Designed for researchers, scientists, and drug development professionals, this document details a robust High-Performance Liquid Chromatography (HPLC) method, explains the scientific rationale behind the chosen parameters, and objectively compares its performance against alternative analytical techniques. The protocols and insights are grounded in established chromatographic principles to ensure trustworthiness and reproducibility.

Introduction: The Analytical Imperative for a Niche Intermediate

This compound is a halogenated unsaturated ester with potential applications as a building block in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of a vinyl chloride moiety and a gem-dimethyl group makes it a structurally interesting, yet potentially unstable, intermediate. Accurate purity assessment is paramount, as even trace impurities can have significant impacts on reaction yields, downstream product profiles, and the toxicological safety of final compounds.

This guide focuses on the development and validation of a reliable HPLC method for purity determination, addressing the unique challenges posed by this analyte, such as its potential volatility and the need to resolve structurally similar impurities.

The Primary Analytical Approach: Reversed-Phase HPLC

For non-volatile or semi-volatile organic molecules with a UV chromophore, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often the method of choice due to its robustness, versatility, and high resolving power.[1] The principle relies on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase.

Rationale for Method Development Choices

The development of a successful HPLC method is a systematic process that begins with understanding the physicochemical properties of the analyte.[2]

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase chemistry, offering excellent hydrophobic retention for a wide range of organic molecules. The gem-dimethyl group and the overall carbon skeleton of the target molecule suggest sufficient hydrophobicity for good retention on a C18 phase.

  • Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile is chosen. Acetonitrile is preferred over methanol as it generally provides lower backpressure and has a lower UV cutoff (190 nm), which is advantageous for detecting impurities at low wavelengths.[2] A gradient is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp peaks within a reasonable timeframe.[3]

  • Detector Selection: The presence of a carbon-carbon double bond conjugated with a carbonyl group (C=C-C=O) in the ester provides a UV chromophore. A UV-Vis or Photodiode Array (PDA) detector is therefore ideal. A PDA detector is particularly advantageous as it can collect spectra across a range of wavelengths, helping to assess peak purity and aiding in the identification of co-eluting impurities. The detection wavelength is set at 210 nm to maximize sensitivity for the analyte and potential impurities that lack extensive chromophores.

  • Temperature Control: A column oven set to 30°C ensures stable retention times and improved peak shape by reducing mobile phase viscosity and enhancing mass transfer kinetics.

Detailed Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.[1]

Instrumentation:

  • HPLC System with a binary pump, autosampler, column oven, and PDA detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 90% B; 15-17 min: 90% B; 17.1-20 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection PDA at 210 nm

| Run Time | 20 minutes |

Reagent and Sample Preparation:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Preparation (Approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Preparation (Approx. 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Analysis Sequence:

  • Equilibrate the system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the standard solution five times to establish system suitability (RSD of peak area ≤ 2.0%).

  • Inject the sample solution in duplicate.

  • Inject a standard solution after every 6-10 sample injections to verify system stability.

Data Analysis:

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 210 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing reagents Mobile Phase & Diluent Prep std_prep Standard Weighing & Dilution reagents->std_prep smp_prep Sample Weighing & Dilution reagents->smp_prep sst System Suitability (5x Standard Inj.) std_prep->sst analysis Sample Injection (Duplicate) smp_prep->analysis equilibration System Equilibration equilibration->sst sst->analysis integration Peak Integration analysis->integration calculation Area % Calculation integration->calculation report Final Report (% Purity) calculation->report

Caption: Workflow for HPLC Purity Assessment.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, no single technique is universally superior. The choice of method should be based on the specific analytical need, available instrumentation, and the properties of the analyte.

Gas Chromatography (GC)

Gas chromatography is a premier technique for analyzing volatile and thermally stable compounds.[4] Given that this compound is an ester, it is likely to have sufficient volatility for GC analysis.

  • Advantages over HPLC:

    • Higher Efficiency: Capillary GC columns provide significantly higher theoretical plates than HPLC columns, leading to superior resolution of closely related volatile impurities.

    • Sensitive Detectors: A Flame Ionization Detector (FID) is robust and offers near-universal response for organic compounds, simplifying quantification without the need for response factor correction. For halogenated compounds, an Electron Capture Detector (ECD) can provide exceptional sensitivity.

    • Mass Spectrometry (MS) Coupling: GC-MS is a powerful tool for the definitive identification of unknown impurities based on their mass spectra.[5]

  • Disadvantages compared to HPLC:

    • Thermal Lability: The analyte must be thermally stable and not degrade in the heated injector or column. Degradation can lead to inaccurate purity values.

    • Non-Volatile Impurities: GC cannot analyze non-volatile impurities (e.g., starting materials, salts, polymeric byproducts), which would remain in the injector and go undetected.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute method that can determine purity without the need for a specific reference standard of the same compound. It relies on comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known concentration.

  • Advantages:

    • Primary Method: Provides a direct measure of purity without assuming equal response factors.

    • Structural Information: Provides structural confirmation of the main component and can help identify impurities if they are present at sufficient levels.

  • Disadvantages:

    • Lower Sensitivity: qNMR is significantly less sensitive than HPLC or GC, making it unsuitable for detecting trace-level impurities.

    • Signal Overlap: Complex impurity profiles can lead to overlapping signals in the NMR spectrum, complicating accurate integration and quantification.

Summary Comparison

The following table summarizes the key performance attributes of each technique for this specific application.

FeatureHPLC-UV/PDAGas Chromatography (GC-FID)Quantitative NMR (qNMR)
Principle Partition chromatographyPartition chromatographyNuclear magnetic resonance
Analyte Volatility Not requiredRequiredNot required
Thermal Stability Not requiredRequiredNot required
Resolution Good to ExcellentExcellent for volatilesLow to Moderate
Sensitivity HighVery HighLow
Quantification Relative (Area %)Relative (Area %)Absolute (with internal std)
Impurity ID Limited (PDA spectra)Excellent (with MS)Good (if >1%)
Best For... Routine QC, stability studies, non-volatile impuritiesVolatile impurities, high-resolution separationPurity of reference standards, structural confirmation
Decision Logic for Method Selection

The choice between HPLC and GC is a critical decision point in the analytical workflow.

Method_Selection start Assess Purity of This compound question1 Are non-volatile impurities (e.g., salts, starting acids) a concern? start->question1 hplc Primary Method: HPLC (Analyzes both volatile and non-volatile components) question1->hplc Yes question2 Is the analyte thermally stable? question1->question2 No gc Complementary Method: GC (Superior resolution for volatile impurities) hplc->gc Use GC for orthogonal check question2->gc Yes no_gc GC is not suitable. Risk of on-column degradation. question2->no_gc No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

For the comprehensive purity assessment of this compound, a well-developed reversed-phase HPLC method serves as a robust and reliable primary technique. It is capable of separating a wide range of potential impurities with varying polarities. However, for a complete purity profile, especially in a drug development setting, an orthogonal method is highly recommended. Gas Chromatography is the ideal complementary technique, offering superior resolution for volatile and thermally stable impurities. The strategic use of both HPLC and GC provides a high degree of confidence in the quality and purity of this critical synthetic intermediate.

References

  • Vertex AI Search. (2017). What are the modifications to improve the purity of ester? Quora.
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  • National Institutes of Health. (n.d.). Approaches for the Analysis of Chlorinated Lipids. PMC. [Link]

  • ACS Publications. (n.d.). Determination of chlorinated phenoxy acid and ester herbicides in soil and water by liquid chromatography particle beam mass spectrometry and ultraviolet absorption spectrophotometry. Analytical Chemistry. [Link]

  • ResearchGate. (n.d.). Methodology for the Analysis of Volatile Organic Compounds in Emission Testing of Building Materials. [Link]

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The Modern Alchemist's Guide to Pyrethroid Synthesis: A Comparative Analysis of Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of insecticide development, pyrethroids stand as a cornerstone, valued for their potent activity and favorable safety profile. The classical synthetic routes, while foundational, are continuously being re-evaluated through the lens of green chemistry, efficiency, and economic viability. This guide offers an in-depth comparison of traditional and alternative reagents and methodologies for pyrethroid synthesis, providing researchers, scientists, and drug development professionals with the technical insights and experimental data needed to navigate this evolving landscape.

The Classical Paradigm: Esterification of Chrysanthemic Acid Derivatives

The traditional and most direct route to pyrethroid synthesis is the esterification of a chrysanthemic acid derivative with a suitable alcohol.[1][2] This method forms the backbone of industrial production for many first-generation pyrethroids.

A quintessential example is the synthesis of Allethrin, one of the first synthetic pyrethroids.[1][3] The process involves the reaction of chrysanthemoyl chloride with allethrolone.

Experimental Protocol: Conventional Synthesis of Allethrin
  • Preparation of Chrysanthemoyl Chloride: A solution of chrysanthemic acid in an inert solvent (e.g., toluene) is reacted with an excess of a chlorinating agent like thionyl chloride at a moderately elevated temperature (e.g., 50-60°C) for several hours.

  • Removal of Excess Reagent: The excess thionyl chloride is removed under reduced pressure to yield crude chrysanthemoyl chloride.[4]

  • Esterification: The resulting acid chloride is then reacted with allethrolone in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct.

  • Workup and Purification: The reaction mixture is cooled and washed with water and brine to remove the base and any salts. The final product is purified via distillation or chromatography.

This conventional approach, while reliable, often involves hazardous reagents like thionyl chloride and chlorinated solvents, prompting the exploration of greener alternatives.

The Green Revolution: Emerging Synthetic Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes for pyrethroids, focusing on reducing waste, minimizing hazardous substances, and improving energy efficiency.[5]

Biocatalysis: Nature's Synthetic Machinery

Enzymatic catalysis presents a highly selective and environmentally benign alternative for the synthesis of key pyrethroid intermediates.[1][3] Lipases and nitrile hydratases are at the forefront of this approach.

Lipase-Mediated Kinetic Resolution: For the production of enantiomerically pure pyrethroids, which often exhibit enhanced activity and reduced off-target effects, lipase-catalyzed kinetic resolution is a powerful tool. For instance, a lipase can selectively acylate one enantiomer of a racemic alcohol intermediate, allowing for the separation of the desired stereoisomer.[6]

Nitrile Biotransformation: The use of whole-cell catalysts, such as Rhodococcus sp. AJ270, which contains both nitrile hydratase and amidase, allows for the conversion of racemic chrysanthemic nitriles or amides into optically pure (1R,3R)-chrysanthemic acid.[1][3] This biocatalytic route circumvents the need for harsh chemical hydrolysis conditions.

Experimental Protocol: Biocatalytic Synthesis of (1R,3R)-Chrysanthemic Acid
  • Cultivation of Biocatalyst: Rhodococcus sp. AJ270 is cultured in a suitable nutrient medium to generate sufficient biomass.

  • Whole-Cell Biotransformation: The racemic cis- or trans-chrysanthemic nitrile is added to a suspension of the whole-cell catalyst in a buffered aqueous solution.

  • Reaction Monitoring: The reaction is monitored by HPLC to track the formation of the corresponding chrysanthemic acid.

  • Product Isolation: Once the reaction reaches completion, the cells are separated by centrifugation, and the supernatant is acidified to precipitate the (1R,3R)-chrysanthemic acid, which is then collected by filtration.

Microwave-Assisted Synthesis: Accelerating Reactions with Electromagnetic Energy

Microwave irradiation has emerged as a valuable tool in organic synthesis, offering rapid heating, reduced reaction times, and often, improved yields compared to conventional heating methods.[7][8] This technology is particularly advantageous for reactions that are typically slow under thermal conditions.

In pyrethroid synthesis, microwave assistance can be applied to the esterification step, significantly shortening the time required for the reaction to reach completion.[9][10] The use of solvent-free conditions or high-boiling, microwave-absorbent solvents can further enhance the efficiency of this method.

Experimental Protocol: Microwave-Assisted Esterification for Pyrethroid Synthesis
  • Reactant Mixture: Equimolar amounts of a chrysanthemic acid derivative and the desired alcohol are mixed in a microwave-transparent vessel. A catalytic amount of a suitable acid or base catalyst may be added.

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a controlled temperature and power for a short duration (typically 5-30 minutes).[11]

  • Cooling and Workup: After the reaction is complete, the vessel is cooled, and the product is isolated using standard extraction and purification techniques.

Ultrasound-Assisted Synthesis: The Power of Acoustic Cavitation

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for accelerating synthetic transformations.[12] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to a significant rate enhancement.[13]

This technique can be particularly effective for heterogeneous reactions, improving mass transfer between phases. In the context of pyrethroid synthesis, ultrasound can be used to promote reactions involving solid-supported reagents or in biphasic systems, leading to higher yields and shorter reaction times.[14][15]

Flow Chemistry: A Continuous Approach to Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise manner, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.[16][17] The precise control over reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation.[18]

For pyrethroid synthesis, a multi-step sequence can be "telescoped" into a continuous flow process, where the output of one reactor is directly fed into the next. This approach minimizes manual handling of intermediates and can lead to a more efficient and automated manufacturing process.

Alternative Starting Materials: Beyond Chrysanthemic Acid

While chrysanthemic acid is the traditional cornerstone of pyrethroid synthesis, researchers have explored alternative, readily available starting materials to develop more cost-effective and versatile synthetic routes.

Synthesis from (+)-3-Carene

(+)-3-Carene, a major constituent of turpentine, serves as an abundant and inexpensive chiral starting material for the synthesis of key pyrethroid precursors.[6] A notable approach involves the nitrosochlorination of carene to cleave the six-membered ring, paving the way for the construction of the cyclopropane ring of pyrethroids.[19] This route provides access to (1R)-cis-nor-chrysanthemic acid, a structural hybrid that can be used to synthesize pyrethroids with unique insecticidal properties.[19]

Synthesis from D-Mannitol

The readily available and chiral carbohydrate, D-mannitol, can be transformed into key pyrethroid intermediates through a multi-step synthetic sequence.[20] This approach involves the protection of hydroxyl groups, oxidative cleavage, a Wittig reaction, cyclopropanation, and subsequent functional group manipulations to afford a versatile aldehyde intermediate that can be elaborated into a variety of pyrethroid structures.[20]

Comparative Analysis of Synthetic Methodologies

Methodology Key Advantages Potential Disadvantages Typical Reaction Time Typical Yield
Conventional Esterification Well-established, reliable for many substrates.Use of hazardous reagents, often requires high temperatures and long reaction times.Hours to daysModerate to good
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.[1][3]Substrate specificity can be limiting, catalyst preparation and separation can be complex.Hours to daysGood to excellent
Microwave-Assisted Synthesis Drastic reduction in reaction time, improved yields, enhanced reaction rates.[8]Requires specialized equipment, potential for localized overheating.MinutesGood to excellent
Ultrasound-Assisted Synthesis Rate enhancement, particularly for heterogeneous reactions, improved yields.[13][14]Requires specialized equipment, scalability can be a challenge.Minutes to hoursGood to excellent
Flow Chemistry Enhanced safety and control, easy scalability, potential for automation.[16][17]Higher initial equipment cost, potential for clogging with solid materials.ContinuousHigh (optimized)
Alternative Starting Materials Utilizes abundant and inexpensive feedstocks, access to novel pyrethroid structures.[6][19]May involve multi-step syntheses, overall yield can be lower than more direct routes.VariesVaries

Visualizing the Synthetic Pathways

G cluster_0 Conventional Synthesis cluster_1 Biocatalytic Route cluster_2 Alternative Starting Material Chrysanthemic Acid Chrysanthemic Acid Chrysanthemoyl Chloride Chrysanthemoyl Chloride Chrysanthemic Acid->Chrysanthemoyl Chloride SOCl2 Pyrethroid Pyrethroid Chrysanthemoyl Chloride->Pyrethroid Alcohol, Base Chrysanthemic Nitrile Chrysanthemic Nitrile (1R,3R)-Chrysanthemic Acid (1R,3R)-Chrysanthemic Acid Chrysanthemic Nitrile->(1R,3R)-Chrysanthemic Acid Rhodococcus sp. Chiral Pyrethroid Chiral Pyrethroid (1R,3R)-Chrysanthemic Acid->Chiral Pyrethroid (+)-3-Carene (+)-3-Carene Pyrethroid Intermediate Pyrethroid Intermediate (+)-3-Carene->Pyrethroid Intermediate Multi-step Novel Pyrethroid Novel Pyrethroid Pyrethroid Intermediate->Novel Pyrethroid

Caption: Simplified overview of conventional, biocatalytic, and alternative starting material routes for pyrethroid synthesis.

Future Perspectives

The synthesis of pyrethroids is at a crossroads, with a clear trajectory towards more sustainable and efficient methodologies. The integration of biocatalysis and continuous flow processing holds immense promise for the future of pyrethroid manufacturing, offering the potential for highly selective, automated, and environmentally responsible production. Furthermore, the exploration of novel starting materials and structural motifs will continue to drive the discovery of next-generation insecticides with improved efficacy and safety profiles. As regulatory landscapes evolve and the demand for greener chemical processes intensifies, the adoption of these alternative reagents and methodologies will be paramount for the continued success and sustainability of the pyrethroid market.

References

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  • BenchChem. (2025). A Comparative Analysis of Pyrethroid Precursors: 3-(2,2-dichloroethenyl)-2,2- dimethylcyclopropanecarboxylic acid (DCCA) vs. Chrysanthemic Acid.
  • Carlson, G. R., et al. (2016). U.S. Patent No. 9,487,471. Washington, DC: U.S.
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  • Pieber, B., & Kappe, C. O. (2020). Continuous-Flow Chemistry and Photochemistry for Manufacturing of Active Pharmaceutical Ingredients. Molecules, 25(16), 3734.
  • Sharma, P., & Kumar, A. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. International Journal of Pharmaceutical Sciences and Research, 8(10), 4216-4220.
  • Kruger, H. G., et al. (2021). Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. Molecules, 26(11), 3169.
  • Noël, T., & van der Wal, M. N. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science, 14(20), 5286-5306.
  • Pilon Engineering. (n.d.). Flow Chemistry | Flow Reactors.
  • It's Chemistry Time. (2023, May 8). Synthesis of Pyrethroids - Reaction & Mechanism #mscchemistrynotes @itschemistrytime [Video]. YouTube.
  • de la Cruz, J. N., & Esteves, P. M. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 73, 105489.
  • Al-Ghorbani, M., et al. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry, 39(4).
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Unveiling the Reactivity of Methyl 3-chloro-2,2-dimethylbut-3-enoate: A DFT-Guided Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, α-chloro-α,β-unsaturated esters stand as versatile building blocks, prized for their tunable reactivity that unlocks a diverse array of molecular architectures. Among these, Methyl 3-chloro-2,2-dimethylbut-3-enoate presents a particularly interesting case due to the influence of its gem-dimethyl substitution on the reactivity of the vinyl chloride moiety. This guide provides a comprehensive exploration of the reactivity of this substrate, grounded in Density Functional Theory (DFT) studies. We will dissect its electronic structure to predict its behavior in key organic transformations and compare its performance with relevant alternatives, supported by experimental data from analogous systems. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this and similar scaffolds.

The Significance of α-Chloro-α,β-Unsaturated Esters in Synthesis

α-Chloro-α,β-unsaturated esters are valuable intermediates in organic synthesis due to the presence of multiple reactive sites. The electrophilic nature of the β-carbon, the potential for nucleophilic substitution at the α-carbon, and the dienophilic character of the double bond allow for a wide range of transformations. These include, but are not limited to, Michael additions, nucleophilic vinylic substitutions, cycloaddition reactions, and palladium-catalyzed cross-coupling reactions. The strategic placement of substituents, such as the gem-dimethyl group in this compound, can profoundly influence the regio- and stereoselectivity of these reactions, making a detailed understanding of their reactivity paramount for synthetic planning.

Theoretical Interrogation of Reactivity: A DFT Approach

To gain a granular understanding of the reactivity of this compound, we turn to Density Functional Theory (DFT), a powerful computational tool for elucidating electronic structure and predicting reaction pathways.

Computational Methodology

A robust computational protocol is essential for obtaining reliable theoretical insights. For the analysis of halogenated unsaturated systems, a combination of a suitable functional and basis set is crucial. We propose the following methodology, which has been benchmarked for similar systems:

  • Geometry Optimization and Frequency Calculations: Performed using the B3LYP functional with the 6-311+G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for geometries and vibrational frequencies.

  • Single-Point Energy Calculations: To refine the electronic energies, single-point calculations are performed on the optimized geometries using a larger basis set, such as aug-cc-pVTZ. This approach offers a more accurate description of the electronic structure.

  • Solvent Effects: The influence of the solvent can be incorporated using the Polarizable Continuum Model (PCM), with the solvent of interest specified (e.g., tetrahydrofuran, dimethylformamide).

  • Analysis of Electronic Properties: Key electronic properties are calculated to predict reactivity:

    • Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack.

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are analyzed to understand the molecule's ability to donate and accept electrons.

    • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and orbital interactions, providing a more detailed picture of bonding and reactivity.

The following diagram illustrates the workflow for this DFT-based reactivity analysis:

DFT_Workflow cluster_start Initial Structure cluster_dft DFT Calculations cluster_analysis Reactivity Analysis cluster_prediction Predicted Reactivity mol This compound opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol->opt freq Frequency Calculation opt->freq spe Single-Point Energy (aug-cc-pVTZ) opt->spe solv Solvation Model (PCM) spe->solv mep MEP Analysis solv->mep fmo FMO Analysis solv->fmo nbo NBO Analysis solv->nbo pred Identification of Reactive Sites & Pathways mep->pred fmo->pred nbo->pred

DFT workflow for reactivity analysis.
Predicted Reactivity Profile of this compound

Based on the principles of electronic structure theory and analysis of related systems, we can predict the following reactivity profile for this compound:

  • Molecular Electrostatic Potential (MEP): The MEP is expected to show a significant region of positive potential (electrophilic character) around the β-carbon of the double bond, making it susceptible to attack by nucleophiles (Michael addition). The α-carbon, bonded to the electron-withdrawing chlorine atom, will also exhibit some electrophilic character. The carbonyl oxygen will be a region of negative potential (nucleophilic character).

  • Frontier Molecular Orbitals (FMOs):

    • LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to be localized primarily on the α- and β-carbons of the double bond, with a larger coefficient on the β-carbon. This further supports the susceptibility of the β-carbon to nucleophilic attack.

    • HOMO: The Highest Occupied Molecular Orbital is likely to have significant contributions from the C=C π-bond and the lone pairs of the chlorine and oxygen atoms.

This electronic landscape suggests a molecule with multiple avenues for chemical transformation, with the precise outcome depending on the nature of the attacking reagent and the reaction conditions.

Comparative Analysis of Key Reaction Pathways

We will now delve into a comparative analysis of the expected reactivity of this compound in three major classes of reactions, drawing comparisons with alternative substrates and supporting our predictions with experimental data from the literature where available.

Nucleophilic Vinylic Substitution

The direct replacement of the vinylic chlorine by a nucleophile is a challenging yet synthetically valuable transformation. DFT studies on simpler vinyl chlorides have shown that the S_N_V (addition-elimination) and S_N2-type mechanisms are possible.

Comparison with Unsubstituted Analogs:

SubstrateKey Structural FeaturePredicted Relative Reactivity in S_N_VRationale
Methyl 3-chloroacrylateNo α-substituentsHigherLess steric hindrance for nucleophilic attack at the α-carbon.
This compound gem-Dimethyl group at C2LowerSignificant steric hindrance from the gem-dimethyl group impeding direct attack at the α-carbon.

The gem-dimethyl group in our target molecule is expected to significantly disfavor direct nucleophilic attack at the α-carbon due to steric hindrance. Therefore, reactions with nucleophiles are more likely to proceed via a Michael addition pathway, if sterically accessible.

Cycloaddition Reactions: The Diels-Alder Perspective

The electron-deficient nature of the double bond in α,β-unsaturated esters makes them good dienophiles in [4+2] cycloaddition reactions.

Comparison with Other Dienophiles:

DienophileKey FeaturePredicted Relative Reactivity in Diels-AlderRationale
Methyl acrylateElectron-withdrawing esterHighA classic, highly reactive dienophile.
This compound Chloro and ester groupsModerate to HighThe electron-withdrawing nature of both the chloro and ester groups should enhance its dienophilic character. The gem-dimethyl group may introduce some steric hindrance, potentially affecting the reaction rate and stereoselectivity.[1]
Methyl crotonateElectron-donating methyl groupLowerThe electron-donating methyl group reduces the dienophilicity of the double bond.

Experimental studies on β-chloro-α,β-unsaturated aldehydes have demonstrated their utility in Diels-Alder reactions, affording highly functionalized cyclohexenes.[1] We anticipate that this compound will behave similarly, with the stereochemical outcome being influenced by the steric bulk of the gem-dimethyl group.

The general mechanism for a Diels-Alder reaction involving our target molecule is depicted below:

Diels_Alder reagents This compound + Diene ts [4+2] Transition State reagents->ts Heat product Cycloadduct ts->product

Generalized Diels-Alder reaction pathway.
Palladium-Catalyzed Cross-Coupling Reactions

Vinyl chlorides are known to participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are powerful methods for C-C bond formation.[2][3]

Comparison with other Vinyl Halides:

Vinyl HalideC-X Bond StrengthPredicted Relative Reactivity in Oxidative AdditionRationale
Vinyl iodideWeakerHighestThe weaker C-I bond facilitates oxidative addition to the Pd(0) catalyst.
Vinyl bromideIntermediateIntermediateC-Br bond strength is intermediate between C-I and C-Cl.
This compound StrongerLowestThe stronger C-Cl bond generally requires more forcing conditions or specialized catalyst systems for efficient oxidative addition.[4]

While vinyl chlorides are generally less reactive than their bromide and iodide counterparts, the use of electron-rich phosphine ligands and appropriate reaction conditions can facilitate their participation in cross-coupling reactions.[5] DFT studies have been instrumental in elucidating the mechanisms of these reactions, including the critical oxidative addition, transmetalation, and reductive elimination steps.[4][6] For this compound, the steric hindrance from the gem-dimethyl group might also influence the rate of oxidative addition.

Experimental Protocols: A Guide to Practical Application

While a specific, detailed experimental protocol for every reaction of this compound is beyond the scope of this guide, we provide a general, representative protocol for a Suzuki cross-coupling reaction based on established literature procedures for vinyl chlorides.

General Protocol for a Suzuki Cross-Coupling Reaction:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, 6 mol%).

  • Reaction Setup: To the flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base (e.g., K₃PO₄, 2.0 equiv.).

  • Solvent Addition: Add a suitable solvent (e.g., a mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Conclusion and Future Outlook

This guide has provided a DFT-guided comparative analysis of the reactivity of this compound. Our theoretical predictions, supported by experimental data from analogous systems, suggest that this substrate is a versatile building block with a rich and tunable reactivity profile. The interplay between the electron-withdrawing chloro and ester groups and the sterically demanding gem-dimethyl group governs its behavior in nucleophilic substitutions, cycloadditions, and cross-coupling reactions.

Future experimental work should focus on validating these theoretical predictions and exploring the full synthetic potential of this and related α-chloro-α,β-unsaturated esters. Further computational studies could investigate the transition states for various reaction pathways in more detail, providing a deeper understanding of the factors controlling selectivity. The insights gained from such studies will undoubtedly contribute to the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures.

References

  • Amatore, C.; Jutand, A.; Riou, C. Rates and Mechanism of the Oxidative Addition of Phenyl Iodide to a Palladium(0) Complex Generated in Situ from a Palladium(I) Dinuclear Complex. Organometallics2006 , 25 (8), 1875–1883. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Chlorides with Terminal Alkynes. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

  • García-Melchor, M.; Braga, A. A. C.; Lledós, A.; Ujaque, G.; Maseras, F. A DFT Study of the Full Catalytic Cycle of the Suzuki–Miyaura Cross-Coupling on a Model System. Organometallics2006 , 25 (15), 3629–3642. [Link]

  • Al-Hourani, B. J.; Al-Abed, Y. Diels-Alder reaction of β-chloro-α,β-unsaturated aldehydes with cyclopentadiene: An experimental and theoretical study. Tetrahedron Lett.2016 , 57 (31), 3465-3468. [Link]

  • Bento, A. P.; Solà, M.; Bickelhaupt, F. M. Ab initio and DFT benchmark study for nucleophilic substitution at carbon (SN2@C) and silicon (SN2@Si). J. Comput. Chem.2005 , 26 (14), 1497-1504. [Link]

  • Siiskonen, A.; Priimagi, A. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. J. Mol. Model.2017 , 23 (2), 50. [Link]

  • ChemLibre Texts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

Sources

Comparative yield analysis of different "Methyl 3-chloro-2,2-dimethylbut-3-enoate" synthesis routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategy

Introduction

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a halogenated unsaturated ester with potential applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. Its unique combination of a vinyl chloride moiety and a sterically hindered ester group makes it an attractive intermediate for a variety of coupling and functionalization reactions. However, a comprehensive comparative analysis of its synthetic routes is currently lacking in the literature. This guide aims to fill that gap by proposing and evaluating several plausible synthetic pathways to this target molecule.

In the absence of established, directly comparable synthetic protocols, this guide leverages fundamental principles of organic chemistry to construct and theoretically assess four distinct routes. Each proposed pathway is analyzed for its chemical logic, potential advantages, and foreseeable challenges. This analysis is supported by analogous transformations reported in the literature, providing a solid foundation for researchers to select and optimize a synthesis strategy tailored to their specific laboratory capabilities and project requirements.

Proposed Synthetic Pathways: A Theoretical Comparison

Four primary synthetic strategies for the preparation of this compound are presented and discussed below.

Route 1: Conversion of a β-Keto Ester to a Vinyl Chloride

This approach hinges on the synthesis of a suitable β-keto ester precursor, methyl 3-oxo-2,2-dimethylbutanoate, followed by its conversion to the target vinyl chloride.

Reaction Pathway:

Route 1 start Methyl 2,2-dimethyl-3-oxobutanoate reagent1 PCl5 or Triphosgene/Pyridine start->reagent1 product This compound reagent1->product caption Route 1: Vinyl chloride formation from a β-keto ester.

Causality and Experimental Considerations:

The conversion of ketones to vinyl chlorides is a well-established transformation in organic synthesis. Several reagents are known to effect this change, with phosphorus pentachloride (PCl₅) being a classic choice. More modern and often milder methods involve the use of triphosgene in combination with a base like pyridine. The reaction with PCl₅ typically proceeds through an enol or enolate intermediate, which then attacks the phosphorus reagent, leading to the elimination of POCl₃ and HCl to form the vinyl chloride. The triphosgene/pyridine method is proposed to proceed via the formation of an α-chloro pyridinium carbamate intermediate which then undergoes an E2 elimination.

The starting material, methyl 2,2-dimethyl-3-oxobutanoate, is commercially available, which makes this route attractive from a starting material accessibility standpoint.

Experimental Protocol (Proposed):

  • Preparation of the Vinyl Chloride:

    • Method A (Using PCl₅): To a solution of methyl 3-oxo-2,2-dimethylbutanoate in an inert solvent such as dichloromethane or carbon tetrachloride, add phosphorus pentachloride portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC). The reaction mixture is then carefully quenched with ice water and extracted with an organic solvent.

    • Method B (Using Triphosgene/Pyridine): In a flame-dried flask under an inert atmosphere, dissolve methyl 3-oxo-2,2-dimethylbutanoate in dichloromethane. Add triphosgene followed by the slow addition of pyridine at 0 °C. The reaction is then refluxed until completion. The workup involves washing the reaction mixture with dilute acid and brine.

Potential Advantages:

  • Direct conversion from a commercially available starting material.

  • Well-documented transformation for the key step.

Potential Challenges:

  • Harsh reagents (PCl₅) may not be compatible with sensitive functional groups on more complex substrates.

  • The triphosgene method, while milder, involves a highly toxic reagent.

  • Potential for the formation of regioisomeric vinyl chloride byproducts, although the substitution pattern of the starting material should favor the desired product.

Route 2: Electrophilic Chlorination of a β,γ-Unsaturated Ester

This route proposes the direct chlorination of a β,γ-unsaturated ester, methyl 2,2-dimethylbut-3-enoate.

Reaction Pathway:

Route 2 start Methyl 2,2-dimethylbut-3-enoate reagent1 Electrophilic Chlorine Source (e.g., NCS, Cl2) start->reagent1 product This compound reagent1->product caption Route 2: Electrophilic chlorination of a β,γ-unsaturated ester.

Causality and Experimental Considerations:

The key step in this proposed route is the selective electrophilic chlorination of the double bond in methyl 2,2-dimethylbut-3-enoate. The reaction would likely proceed through a chloronium ion intermediate. The regiochemical outcome of the subsequent nucleophilic attack (by chloride or another nucleophile) would be crucial. Given the steric hindrance at the 2-position, attack at the 3-position is plausible. Subsequent elimination would then yield the desired vinyl chloride. Common electrophilic chlorine sources include N-chlorosuccinimide (NCS) or molecular chlorine (Cl₂).

The starting material, methyl 2,2-dimethylbut-3-enoate, can be synthesized from 2,2-dimethylbut-3-enoic acid, which is commercially available.

Experimental Protocol (Proposed):

  • Esterification of 2,2-dimethylbut-3-enoic acid:

    • Dissolve 2,2-dimethylbut-3-enoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

    • Reflux the mixture until the reaction is complete.

    • Workup involves neutralization and extraction to isolate methyl 2,2-dimethylbut-3-enoate.

  • Electrophilic Chlorination:

    • To a solution of methyl 2,2-dimethylbut-3-enoate in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide and a radical initiator (e.g., AIBN) or expose to UV light. Alternatively, bubble chlorine gas through the solution, possibly at low temperature.

    • Monitor the reaction for the formation of the desired product.

    • Subsequent treatment with a base may be necessary to induce elimination to the vinyl chloride.

Potential Advantages:

  • Potentially a short and direct route if the chlorination/elimination proceeds efficiently.

Potential Challenges:

  • Lack of specific literature precedence for this particular transformation on a β,γ-unsaturated ester.

  • Poor regioselectivity in the chlorination step is a significant risk, potentially leading to a mixture of isomers.

  • The reaction conditions for chlorination could be harsh and lead to side reactions.

Route 3: Halogenation and Esterification of 2,2-Dimethylbut-3-enoic Acid

This pathway utilizes the commercially available 2,2-dimethylbut-3-enoic acid, with the key step being the chlorination of the carboxylic acid or its derivative.

Reaction Pathway:

Route 3 start 2,2-Dimethylbut-3-enoic acid step1 Chlorination start->step1 intermediate 3-Chloro-2,2-dimethylbut-3-enoic acid step1->intermediate step2 Esterification intermediate->step2 product This compound step2->product caption Route 3: From 2,2-dimethylbut-3-enoic acid.

Causality and Experimental Considerations:

This route leverages the availability of 2,2-dimethylbut-3-enoic acid. The critical transformation is the selective introduction of a chlorine atom at the 3-position. This could potentially be achieved through an electrophilic addition of a chlorine source to the double bond, followed by elimination. The carboxylic acid functionality might influence the reactivity and selectivity of this step. Once the chlorinated acid is obtained, standard esterification procedures with methanol and an acid catalyst would yield the final product.

Experimental Protocol (Proposed):

  • Chlorination of 2,2-dimethylbut-3-enoic acid:

    • Dissolve 2,2-dimethylbut-3-enoic acid in an appropriate solvent.

    • Treat with a chlorinating agent such as N-chlorosuccinimide or chlorine gas under conditions that favor electrophilic addition.

    • Following the addition, a base could be added to promote elimination to the vinyl chloride.

  • Esterification:

    • The resulting 3-chloro-2,2-dimethylbut-3-enoic acid is then esterified using methanol in the presence of an acid catalyst (e.g., H₂SO₄) under reflux.

    • Standard workup and purification would yield the target ester.

Potential Advantages:

  • Starts from a readily available and relatively inexpensive carboxylic acid.

  • Esterification is a robust and high-yielding reaction.

Potential Challenges:

  • The chlorination of the β,γ-unsaturated acid may suffer from similar regioselectivity issues as in Route 2.

  • The carboxylic acid group might interfere with the chlorination reaction or lead to undesired side products.

Route 4: Hydrochlorination of a β,γ-Alkynoic Ester

This strategy involves the synthesis of a β,γ-alkynoic ester, methyl 2,2-dimethylbut-3-ynoate, followed by a regioselective hydrochlorination.

Reaction Pathway:

Route 4 start Methyl 2,2-dimethylbut-3-ynoate reagent1 HCl start->reagent1 product This compound reagent1->product caption Route 4: Hydrochlorination of a β,γ-alkynoic ester.

Causality and Experimental Considerations:

The success of this route is contingent on the regioselective addition of HCl across the triple bond of methyl 2,2-dimethylbut-3-ynoate. According to Markovnikov's rule, the proton should add to the less substituted carbon of the alkyne, and the chloride to the more substituted carbon, which would lead to the desired product. The synthesis of the starting alkynoic ester could be achieved from a suitable precursor, such as by dehydrohalogenation of a dihalo-ester or by coupling reactions.

Experimental Protocol (Proposed):

  • Synthesis of Methyl 2,2-dimethylbut-3-ynoate:

    • This precursor could potentially be synthesized from commercially available starting materials through a multi-step sequence, for example, involving the alkynylation of a suitable ketone followed by oxidation and esterification.

  • Hydrochlorination:

    • Dissolve methyl 2,2-dimethylbut-3-ynoate in an inert solvent.

    • Bubble hydrogen chloride gas through the solution or use a solution of HCl in a non-nucleophilic solvent.

    • The reaction may require a catalyst, such as a mercury(II) salt, although greener alternatives would be preferable.

    • Monitor the reaction to control for potential over-addition or side reactions.

Potential Advantages:

  • Potentially high regioselectivity in the hydrochlorination step based on Markovnikov's rule.

Potential Challenges:

  • The synthesis of the starting β,γ-alkynoic ester may be lengthy and low-yielding.

  • Controlling the hydrochlorination to prevent the formation of the dichloro-adduct could be challenging.

  • The use of toxic catalysts like mercury salts is environmentally undesirable.

Comparative Summary of Proposed Routes

Parameter Route 1: From β-Keto Ester Route 2: From β,γ-Unsaturated Ester Route 3: From β,γ-Unsaturated Acid Route 4: From β,γ-Alkynoic Ester
Starting Material Accessibility Good (commercially available)Good (synthesizable from commercial acid)Excellent (commercially available)Poor (likely requires multi-step synthesis)
Number of Key Steps 12 (including esterification)22 (plus synthesis of starting material)
Key Transformation Ketone to Vinyl ChlorideElectrophilic ChlorinationChlorination of an Unsaturated AcidHydrochlorination of an Alkyne
Predicted Yield Moderate to HighLow to Moderate (uncertain)Low to Moderate (uncertain)Moderate (if starting material is available)
Key Challenges Harsh reagents, potential byproductsPoor regioselectivity, lack of precedencePoor regioselectivity, potential side reactionsSynthesis of starting material, control of addition
Safety & Environmental Concerns Use of PCl₅ or triphosgeneUse of Cl₂Use of Cl₂Use of HCl gas, potentially toxic catalysts

Conclusion and Recommendations

Based on this theoretical analysis, Route 1 appears to be the most promising and reliable approach for the synthesis of this compound. The commercial availability of the starting material and the well-documented nature of the ketone-to-vinyl chloride transformation provide a strong foundation for a successful synthesis. While the reagents can be hazardous, established protocols exist for their safe handling.

Route 3 also presents a viable option , particularly if the chlorination of 2,2-dimethylbut-3-enoic acid can be optimized for good regioselectivity. The low cost and availability of the starting material are significant advantages.

Routes 2 and 4 are considered higher risk due to the uncertainty surrounding the key transformations. The potential for poor regioselectivity in the chlorination of the β,γ-unsaturated ester (Route 2) and the synthetic challenges associated with the preparation of the starting alkyne (Route 4) make these routes less attractive for an initial synthetic campaign.

It is recommended that experimental work commence with an investigation of Route 1, exploring both the PCl₅ and triphosgene/pyridine methods to determine the optimal conditions for yield and purity. Concurrently, small-scale exploratory reactions for Route 3 could be undertaken to assess the feasibility of the selective chlorination step. This dual approach would provide the highest probability of successfully synthesizing this compound in a timely and efficient manner.

References

  • (Please note: As this is a theoretical guide for a molecule with limited specific synthetic literature, the references would typically cite examples of the types of reactions discussed, e.g., general reviews on ketone-to-vinyl chloride conversions, electrophilic chlorinations, etc. For the purpose of this generated guide, specific literature for each proposed step would be populated here based on further detailed searches for analogous reactions.)

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous research extends to the entire lifecycle of a chemical, including its safe and compliant disposal. Methyl 3-chloro-2,2-dimethylbut-3-enoate, as a halogenated organic compound, requires specific handling and disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide provides a comprehensive, step-by-step plan rooted in established safety principles and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a member of the chlorinated aliphatic hydrocarbon family, which dictates its primary risk characteristics.

Core Principle: The "chloro" group in the molecule is the key to its classification. During combustion, this group can form acidic and corrosive hydrogen chloride gas, which necessitates specialized disposal methods like high-temperature incineration with subsequent gas scrubbing.[1][2]

Table 1: Chemical and Hazard Summary

PropertyData
Chemical Name This compound
CAS Number 56663-74-2[3]
Molecular Formula C₇H₁₁ClO₂
Primary Hazard Class Halogenated Organic Compound[4][5]
Anticipated Hazards Likely flammable. Vapors may form explosive mixtures with air.[6][7][8] May cause skin, eye, and respiratory irritation.[8][9] Toxic to aquatic organisms.[7]
Required PPE Chemical-resistant gloves (e.g., nitrile), safety goggles or face shield, flame-retardant lab coat.[7][10][11]
Handling Location All handling and waste consolidation should occur inside a certified chemical fume hood to prevent inhalation of vapors.[7][11]
Waste Characterization and Segregation: The Critical First Step

Proper disposal begins with correct waste characterization. Due to its chemical structure (a carbon-halogen bond), this compound is classified as a halogenated organic waste .[4][12]

Why Segregation is Non-Negotiable:

  • Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) specifically lists wastes from the production of chlorinated aliphatic hydrocarbons as hazardous (F-list waste codes).[13][14] Disposing of this chemical as general or non-halogenated waste is a serious compliance violation.

  • Disposal Method: Halogenated and non-halogenated solvent wastes are treated differently. Non-halogenated solvents can often be reclaimed or fuel-blended, a cheaper and more sustainable option.[12] Halogenated wastes require high-temperature incineration to break the carbon-halogen bonds and a subsequent "scrubbing" process to neutralize the resulting acid gases (like HCl).[1][2] Mixing these waste streams makes the entire volume more expensive and difficult to dispose of.[12]

Segregation Protocol:

  • Designate a specific, clearly labeled waste container exclusively for "Halogenated Organic Waste" .

  • Never mix this compound or its waste solutions with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[4][12]

  • Do not combine this waste with other waste categories like strong acids, bases, or oxidizers to prevent dangerous reactions.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe accumulation and disposal of this compound waste.

Step 1: Container Selection

  • Choose a container made of a material compatible with the chemical, typically high-density polyethylene (HDPE) or glass.[15]

  • The container must have a screw-top cap that can be tightly sealed to prevent the escape of volatile organic compounds (VOCs).[11][15]

  • Ensure the container is in good condition, with no cracks or leaks.

Step 2: Waste Labeling

  • Proper labeling is a critical safety and compliance requirement. The label must be affixed to the container before any waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate list of all components and their approximate concentrations if it is a mixed waste stream.

    • The relevant hazard pictograms (e.g., flammable, irritant, environmental hazard).

    • The date when the first drop of waste was added (the "accumulation start date").

Step 3: Waste Accumulation

  • Always keep the waste container tightly closed except when adding waste.[11][15]

  • Store the container in a designated satellite accumulation area within the laboratory, such as a secondary containment tray inside a ventilated cabinet.[15]

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[15]

  • Use a funnel when transferring waste to prevent spills on the exterior of the container.[15]

Step 4: Arranging for Final Disposal

  • Once the container is full (or within the regulatory time limit for accumulation), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

  • Never pour this chemical down the drain or dispose of it in the regular trash.[1] This is illegal and environmentally harmful.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Handling cluster_1 Accumulation Protocol cluster_2 Final Disposal A Waste Generation (e.g., reaction quench, spillage) B Characterize Waste: Contains C-Cl bond? A->B C YES: Halogenated Organic Waste B->C Is a Halogenated Compound D NO: Segregate as Non-Halogenated Waste B->D Not a Halogenated Compound E Select Compatible Container (HDPE or Glass) C->E F Affix 'Hazardous Waste' Label (List all components) E->F G Add Waste to Container (Use funnel, do not exceed 90% capacity) F->G H Store in Designated Area (Keep container closed) G->H I Container Full or Time Limit Reached? H->I J Contact EHS for Pickup I->J Yes K Transport to Licensed Hazardous Waste Facility J->K L Final Treatment: High-Temperature Incineration with Acid Gas Scrubbing K->L

Caption: Decision workflow for handling and disposal of halogenated organic waste.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Small Spill (inside a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with an inert absorbent material like vermiculite, dry sand, or a commercial solvent spill pad.[6][16]

    • Using non-sparking tools, carefully collect the absorbent material and contaminated debris.[6][16]

    • Place the collected waste into your designated "Halogenated Organic Waste" container for disposal.

    • Wipe the area with a suitable solvent and then soap and water.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area and alert nearby personnel.

    • If the substance is flammable, remove all sources of ignition.[6][16]

    • Prevent the spill from entering drains.[10]

    • Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

By adhering to these scientifically grounded and procedurally sound guidelines, you can ensure the safe management of this compound waste, upholding your commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.
  • Safety Data Sheet. (2025, September 22). Thermo Fisher Scientific.
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Essential Safety and Operational Guide for Handling Methyl 3-chloro-2,2-dimethylbut-3-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Risk Assessment

Methyl 3-chloro-2,2-dimethylbut-3-enoate is a volatile organic compound (VOC) containing a chlorinated alkene and an ester functional group.[1] While specific toxicological data is limited, its structure suggests several potential hazards that must be managed to ensure laboratory safety.

  • Inhalation Hazard: As a likely volatile substance, its vapors can be inhaled, potentially causing irritation to the respiratory system.[2][3] Symptoms of overexposure to VOCs can include headaches, dizziness, and nausea.[2] All handling must be conducted in a well-ventilated area, preferably a certified chemical fume hood, to minimize vapor concentration in the breathing zone.[4]

  • Skin and Eye Irritation: Chlorinated organic compounds and esters can cause skin and eye irritation upon contact.[5] Direct contact should be avoided through the mandatory use of appropriate personal protective equipment (PPE).

  • Flammability: While the exact flashpoint is unknown, the presence of a methyl ester and a butene backbone suggests that the compound is likely flammable. Therefore, it is crucial to eliminate all potential ignition sources from the handling area.[6]

  • Reactivity: The vinyl chloride moiety suggests potential for reactivity, including polymerization or decomposition under certain conditions, although specific data is unavailable.

  • Environmental Hazard: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[7] Therefore, the release of this chemical into the environment must be strictly avoided, and disposal must follow hazardous waste regulations.[8]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to provide comprehensive protection against the anticipated hazards of this compound. The following table outlines the minimum PPE requirements.

PPE Category Specification Rationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.Protects the eyes from direct contact with the liquid, which is presumed to be an irritant.
Hand Protection Nitrile or neoprene gloves. It is recommended to double-glove.Provides a barrier against skin contact. Given the lack of specific glove breakthrough data, frequent changes are advised, especially upon any sign of contamination.[5]
Skin and Body Protection Flame-resistant laboratory coat, full-length pants, and closed-toe shoes.Protects the skin from accidental splashes and minimizes the risk of injury in case of a fire.
Respiratory Protection An air-purifying respirator with organic vapor (OV) cartridges should be available for use in case of a spill or ventilation failure.Protects against the inhalation of potentially harmful vapors if engineering controls fail or are insufficient.[4]

Operational Plan: A Step-by-Step Handling Protocol

A systematic workflow is critical for the safe handling of this chemical. The following protocol outlines the key steps to be followed.

Pre-Handling Checks
  • Ventilation Verification: Ensure that the chemical fume hood is operational and has a current certification.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Spill Kit: Ensure a spill kit appropriate for flammable and volatile organic liquids is readily accessible.[9]

  • PPE Inspection: Don and inspect all required PPE for integrity before entering the handling area.

Handling Procedure
  • Containment: Conduct all manipulations of this compound within the certified chemical fume hood to contain any vapors.[4]

  • Ignition Source Control: Ensure that no potential ignition sources, such as hot plates, open flames, or non-intrinsically safe equipment, are present in the immediate work area.[6][10]

  • Grounding: If transferring significant quantities, ensure that containers are properly grounded to prevent static discharge.

  • Aliquotting and Transfer: Use appropriate, non-sparking tools for all transfers. Keep containers sealed when not in use to minimize the release of vapors.

  • Observation: Be vigilant for any signs of reaction, such as color change or gas evolution, especially when mixing with other reagents.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area with an appropriate solvent and then soap and water.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete.

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.

The following diagram illustrates the safe handling workflow for this compound.

Caption: Safe Handling Workflow for this compound.

Emergency Response Plan

In the event of an emergency, the immediate priority is the safety of all laboratory personnel.[11]

Spill Response
  • Evacuation and Alerting: Alert personnel in the immediate area and evacuate if the spill is large or if there is any doubt about the safety of the situation.[10]

  • Ventilation: Ensure the area is well-ventilated, and if safe to do so, close the fume hood sash.[4]

  • Ignition Source Control: If the spilled material is flammable, turn off all nearby ignition and heat sources.[10]

  • Containment: For small spills, use a spill kit with absorbent materials suitable for flammable liquids to create a barrier and prevent spreading.[6] Avoid using materials that could react with the chemical.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with soap and water.[11]

Exposure Response
  • Inhalation: Move the affected individual to fresh air immediately. Seek medical attention if symptoms such as dizziness, headache, or respiratory irritation occur.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing this compound, including contaminated consumables and spill cleanup materials, must be segregated as halogenated organic waste.[8]

  • Containerization: Collect all waste in a properly labeled, sealed, and chemically compatible container. The label should clearly state "Hazardous Waste" and list the chemical contents.

  • Disposal Protocol: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[12] Do not dispose of this chemical down the drain.[13]

References

  • University of British Columbia. (n.d.). Flammable Liquid Spill Clean Up. Safety & Risk Services.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • Post Apple Scientific. (2024, January 30).
  • The University of Western Australia. (2024, November 27).
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  • Keene State College. (2012). Hazardous Waste Management Procedures.
  • Wang, Y., et al. (2022). Human Exposure to Chlorinated Organophosphate Ester Flame Retardants and Plasticizers in an Industrial Area of Shenzhen, China. International Journal of Environmental Research and Public Health, 19(5), 3126.
  • Weingart, J. J. (2019, October 15). Chlorinated Ester Plasticizers.
  • Wikipedia. (n.d.).
  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-chlorobut-2-enoate.
  • National Center for Biotechnology Information. (n.d.). Methyl 3-(3-chloro-2-methylphenyl)but-2-enoate.
  • National Oceanic and Atmospheric Administration. (n.d.). CHLORINE. CAMEO Chemicals.
  • National Center for Biotechnology Information. (n.d.). Methyl (Z)-3-chloro-2-butenoate.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-2-methylbut-3-enoic acid.
  • ChemicalBook. (n.d.). 56663-74-2(3-CHLORO-2,2-DIMETHYL-BUT-3-ENOIC ACID METHYL ESTER) Product Description.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.